tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-6-7-10(8-11(9)14)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGCJQIAGDDTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856774 | |
| Record name | tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877064-95-4 | |
| Record name | tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis protocol for tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
An In-depth Technical Guide on the Synthesis of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable building block in modern organic synthesis and drug discovery. The carbamate functional group is a key structural motif in numerous pharmaceuticals, acting as a stable peptide bond surrogate that can enhance cell permeability and modulate biological activity.[1] This document outlines a robust and regioselective three-step synthetic pathway, commencing with a commercially available starting material. The narrative emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.
Strategic Overview: A Three-Step Approach
The synthesis of the target molecule is achieved through a logical and efficient three-step sequence designed to ensure high regiochemical control and purity. The overall strategy involves:
-
Synthesis of the Core Intermediate: Preparation of 3-bromo-4-methylaniline from 4-nitrotoluene. This route is chosen over the direct bromination of 4-methylaniline to prevent the formation of isomeric byproducts and ensure the bromine atom is installed at the desired C3 position.
-
N-Methylation: Introduction of the methyl group onto the aniline nitrogen via reductive amination to form the secondary amine, N-methyl-3-bromo-4-methylaniline.
-
Boc Protection: The final step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to yield the target carbamate.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis of Key Intermediate (3-Bromo-4-methylaniline)
The synthesis of 3-bromo-4-methylaniline is the foundational stage of this protocol. The chosen pathway involves the bromination of 4-nitrotoluene followed by the reduction of the nitro group. This ensures the bromine atom is directed ortho to the electron-withdrawing nitro group, resulting in the desired 2-bromo-4-nitrotoluene intermediate with high regioselectivity. Subsequent reduction of the nitro group provides the target aniline cleanly.
Reaction Pathway
Caption: Synthesis of 3-bromo-4-methylaniline from 4-nitrotoluene.
Experimental Protocol
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 4-Nitrotoluene | 137.14 | 1.0 | As required |
| Bromine (Br₂) | 159.81 | ~1.0 | As required |
| Iron powder (Fe) | 55.85 | Catalytic & Stoichiometric | As required |
| Benzene or Toluene | 78.11 | Solvent | As required |
| Water (H₂O) | 18.02 | Solvent | As required |
Procedure: [2]
-
Bromination: To a flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 4-nitrotoluene and a catalytic amount of iron powder. Heat the mixture to 100-120 °C to melt the 4-nitrotoluene.
-
Slowly add bromine (Br₂) subsurface to the vigorously stirred melt over 1-2 hours. Hydrogen bromide gas will evolve and should be directed to a scrubber.
-
After the addition is complete, maintain the temperature and stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool slightly and dissolve the crude 2-bromo-4-nitrotoluene product in a suitable solvent like benzene or toluene.
-
Reduction: In a separate, larger flask equipped for reflux and vigorous stirring, prepare a suspension of iron powder in water.
-
Heat the iron suspension to reflux.
-
Gradually add the benzene/toluene solution of 2-bromo-4-nitrotoluene to the refluxing iron suspension. The reduction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for 3-4 hours until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude 3-bromo-4-methylaniline[3][4][5] can be purified by vacuum distillation to yield the product as a liquid or low-melting solid.[3]
Part II: N-Methylation of 3-Bromo-4-methylaniline
The secondary amine is prepared via reductive amination. This method is preferred over direct alkylation with methyl halides as it minimizes the risk of over-alkylation to form the quaternary ammonium salt. The reaction involves the formation of an intermediate imine from the aniline and formaldehyde, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride.
Experimental Protocol
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 3-Bromo-4-methylaniline | 186.05 | 1.0 | As required |
| Paraformaldehyde | (30.03)n | ~1.5 | As required |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | ~2.0 | As required |
| Acetic Acid | 60.05 | Solvent/Catalyst | As required |
| Tetrahydrofuran (THF) | 72.11 | Solvent | As required |
Procedure: (Adapted from general N-methylation procedures)[6]
-
In a round-bottom flask, dissolve 3-bromo-4-methylaniline in tetrahydrofuran (THF).
-
To this solution, add paraformaldehyde followed by sodium cyanoborohydride.
-
Cool the mixture in an ice bath and slowly add glacial acetic acid dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C.
-
Stir the mixture at this temperature for 12-18 hours, monitoring progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-methyl-3-bromo-4-methylaniline can be purified by flash column chromatography on silica gel to obtain the pure secondary amine.
Part III: Final Boc Protection
The final step is the protection of the N-methyl group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction that converts the secondary amine into the final carbamate product.[7]
Experimental Protocol
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| N-Methyl-3-bromo-4-methylaniline | 200.08 | 1.0 | As required |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 | As required |
| Triethylamine (TEA) or DMAP | 101.19 / 122.17 | 1.2 / Cat. | As required |
| Dichloromethane (DCM) or THF | 84.93 / 72.11 | Solvent | As required |
Procedure: (Adapted from standard Boc protection protocols)[8][9]
-
Dissolve N-methyl-3-bromo-4-methylaniline in an anhydrous solvent such as dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere.
-
Add a base, such as triethylamine (or a catalytic amount of 4-dimethylaminopyridine, DMAP).
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for several hours or overnight. Monitor the reaction's completion by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, this compound, as a pure solid or oil.[10]
Overall Synthesis Workflow
Caption: Complete three-part workflow for the synthesis.
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.
-
Aniline Derivatives: 3-bromo-4-methylaniline and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin. Handle with appropriate PPE.
-
Solvents: Benzene is a known carcinogen and should be replaced with a less toxic alternative like toluene where possible. Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
-
Reagents: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully in a basic solution.
This protocol is intended for use by trained chemists in a properly equipped laboratory setting. A thorough risk assessment should be conducted before commencing any experimental work.
References
-
Yang, J. W., Pan, S. C., & List, B. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]
-
tert-butyl N-[(4-bromophenyl)methyl]carbamate. PubChem. Available at: [Link]
-
Synthesis of N-methyl-4-bromo-aniline. PrepChem.com. Available at: [Link]
- Method of preparing 3-bromo-4-methylaniline. Google Patents. RU2102382C1.
-
Benzenamine, 3-bromo-4-methyl-. PubChem. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). Available at: [Link]
-
tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate. PubChem. Available at: [Link]
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Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Available at: [Link]
-
3-bromo-4-methylaniline. NIST WebBook. Available at: [Link]
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Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. US20060116519A1.
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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T. S. Gontijo, et al. Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. CN102020589B.
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Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]
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tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]
-
3-Bromo-4-methylaniline. Chemsrc. Available at: [Link]
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3-Bromo-4-methylaniline, 25g, Each. CP Lab Safety. Available at: [Link]
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tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate CAS number 877064-95-4 properties
An In-depth Technical Guide to tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
CAS Number: 877064-95-4
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document elucidates its physicochemical properties, spectroscopic characteristics, and a plausible, detailed synthetic pathway. A core focus is placed on the compound's chemical reactivity, particularly the strategic roles of its two primary functional moieties: the tert-butoxycarbonyl (Boc) protecting group and the aryl bromide. These features render it a versatile building block for constructing complex molecular architectures, especially in the context of drug discovery and development. Safety, handling, and storage protocols derived from data on analogous structures are also presented to ensure safe laboratory practices.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic carbamate. The structure incorporates a Boc-protected secondary amine and a brominated toluene backbone, making it a valuable intermediate for further chemical elaboration.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 877064-95-4 | [1][2] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][2] |
| Molecular Weight | 300.19 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl ester, tert-butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate | [2] |
| InChI Key | RQGCJQIAGDDTKJ-UHFFFAOYSA-N | [2] |
| InChI | InChI=1S/C13H18BrNO2/c1-9-6-7-10(8-11(9)14)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 | [2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | Based on typical carbamates of similar molecular weight. |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and sparingly soluble in non-polar solvents like hexanes. | Inferred from structural properties. |
| Purity | Commercially available at ≥95% purity. | [1] |
Spectroscopic Profile
While experimental spectral data for this specific compound are not widely published, a predictive analysis based on its structure provides valuable insights for characterization.
-
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (3H): Three signals are expected in the aromatic region (~7.0-7.5 ppm). The proton ortho to the bromine will likely appear as a doublet, the proton between the methyl and carbamate groups as a singlet or narrow doublet, and the proton ortho to the methyl group as a doublet.
-
N-Methyl Protons (3H): A singlet is expected around 3.2-3.4 ppm.
-
Aromatic Methyl Protons (3H): A sharp singlet is expected in the upfield aromatic region, likely around 2.3-2.5 ppm.
-
tert-Butyl Protons (9H): A prominent singlet will be observed in the aliphatic region, typically around 1.4-1.5 ppm, characteristic of the Boc group.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (C=O): A signal around 154-156 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the 120-140 ppm range, including carbons attached to bromine, nitrogen, and methyl groups.
-
Quaternary Boc Carbon (C(CH₃)₃): A signal around 80-82 ppm.
-
N-Methyl Carbon: A signal around 35-40 ppm.
-
tert-Butyl Methyl Carbons: A signal around 28 ppm.
-
Aromatic Methyl Carbon: A signal around 20 ppm.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ should exhibit a characteristic isotopic pattern (M and M+2 peaks in a ~1:1 ratio) due to the presence of a single bromine atom.
-
A common and often prominent fragment would correspond to the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group.
-
Synthesis and Purification
This compound is not typically a final target but an intermediate. Its synthesis is logically achieved through the protection of the corresponding secondary amine, 3-bromo-4-methyl-N-methylaniline. The Boc group is ideal for this purpose due to its stability in various reaction conditions and its straightforward removal.
Caption: Proposed synthesis of the title compound via Boc protection.
Experimental Protocol: Boc Protection
This protocol is a representative procedure based on standard methods for the N-Boc protection of anilines.[3]
-
Reaction Setup: To a solution of 3-bromo-4-methyl-N-methylaniline (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2 M), add a base such as triethylamine (1.5 eq) or an aqueous solution of sodium hydroxide.[3] Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: If using an organic base, concentrate the mixture under reduced pressure. If using an aqueous base, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the crude product and purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure title compound.
Chemical Reactivity and Applications in Research
The synthetic utility of this compound stems from its two distinct functional handles, which can be manipulated orthogonally.
Caption: Key reactive sites of the title compound for synthetic diversification.
A. The Boc Protecting Group: A Gateway to the Amine
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its primary function is to temporarily deactivate the nucleophilicity and basicity of the nitrogen atom, preventing it from interfering with subsequent chemical transformations planned for other parts of the molecule.
-
Stability: It is robust and stable under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments.
-
Deprotection: The key advantage of the Boc group is its facile removal under strongly acidic conditions. This is typically achieved with high efficiency using reagents like trifluoroacetic acid (TFA) in a solvent such as DCM, or with hydrochloric acid (HCl) in dioxane.[4] This deprotection step cleanly regenerates the secondary amine, which can then be used in subsequent reactions like amide couplings or further alkylations.
B. The Aryl Bromide: A Handle for Elaboration
The bromine atom on the aromatic ring is a highly versatile functional group, serving as a critical linchpin for carbon-carbon and carbon-heteroatom bond formation. This is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: The aryl bromide can readily react with various boronic acids or esters in the presence of a palladium catalyst and a base.[4] This reaction forms a new carbon-carbon bond, allowing for the synthesis of complex biaryl structures, which are privileged scaffolds in many pharmacologically active molecules.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. It is a cornerstone of modern medicinal chemistry for synthesizing substituted anilines and related compounds.
-
Other Couplings: The aryl bromide can also participate in other important transformations, including Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, providing vast possibilities for molecular diversification.
The presence of both the Boc group and the aryl bromide makes this compound an exemplary building block for creating libraries of diverse small molecules for high-throughput screening in drug discovery programs.[5]
Safety, Handling, and Storage
No specific material safety data sheet (MSDS) exists for CAS 877064-95-4. The following guidelines are based on data for structurally related bromo-aromatic compounds and carbamates.[6][7][8]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]
-
-
Storage and Handling:
Conclusion
This compound is a strategically designed chemical intermediate of significant value to the research and development community. Its structure provides a stable, protected amine alongside a reactive aryl bromide, enabling sequential and controlled chemical modifications. This dual functionality makes it an important building block for the synthesis of novel, complex organic molecules destined for applications in pharmaceutical and materials science. Proper adherence to safety protocols is essential when handling this and related chemical compounds.
References
- Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)
- SAFETY DATA SHEET - Fisher Scientific. (2010-10-28). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- tert-Butyl (3-bromo-4-methylphenyl)(methyl)
- (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl ester. CymitQuimica.
- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- tert-Butyl N-(2-bromoethyl)
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.
- T-Butyl (3-bromo-4-(2-bromophenoxy)phenyl)(methyl)carbamate - Optional[MS (GC)] - Spectrum. SpectraBase.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)
- tert-Butyl (4-bromo-2-methylphenyl)
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)
- 515813-02-2|tert-Butyl (3-bromo-4-methylphenyl)
- tert-Butyl carbamate - the NIST WebBook. National Institute of Standards and Technology.
- tert-Butyl (4-bromo-2-(hydroxymethyl)phenyl)
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- 4-Bromo-3,5-dimethylphenyl-N-methylcarbam
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central (PMC).
- tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxyl
- 2583743-98-8|tert-Butyl (4-bromo-3-nitrophenyl)(methyl)
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
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An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Abstract
This technical guide provides a detailed analysis and interpretation of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development for unambiguous identification and purity assessment. This document elucidates the structural features of the molecule and their correlation with the expected chemical shifts, multiplicities, and coupling constants, grounded in the fundamental principles of NMR spectroscopy. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally analogous compounds to provide a robust and scientifically-grounded prediction.
Introduction: The Structural and Spectroscopic Landscape
This compound is a substituted aromatic carbamate with the chemical formula C13H18BrNO2.[1] Its structure incorporates several key functional groups that give rise to a distinct NMR fingerprint: a tert-butyl group, a methylcarbamate moiety, and a 1,2,4-trisubstituted aromatic ring containing a bromine atom and a methyl group. The interplay of electronic effects (induction and resonance) and steric influences from these substituents governs the precise chemical environment of each proton and carbon nucleus, which is directly reflected in the NMR spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[2] It provides detailed information about the carbon-hydrogen framework of a molecule, making it a primary tool for identity confirmation and purity analysis. This guide will dissect the predicted 1H and 13C NMR spectra of the title compound, offering a rationale for the expected spectral features.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, the aromatic methyl protons, and the tert-butyl protons. The expected chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carbamate group, as well as the electron-donating effect of the methyl group.
Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | Doublet | 1H | Ar-H |
| ~ 7.2 - 7.4 | Doublet of Doublets | 1H | Ar-H |
| ~ 7.0 - 7.2 | Doublet | 1H | Ar-H |
| ~ 3.3 | Singlet | 3H | N-CH3 |
| ~ 2.4 | Singlet | 3H | Ar-CH3 |
| ~ 1.5 | Singlet | 9H | C(CH3)3 |
Rationale for Assignments and Multiplicities
-
Aromatic Protons (δ ~ 7.0 - 7.6 ppm): The three protons on the phenyl ring will appear in the aromatic region. The proton ortho to the bromine atom is expected to be the most deshielded due to the halogen's electronegativity. The coupling patterns (doublets and a doublet of doublets) arise from spin-spin coupling with neighboring aromatic protons.
-
N-Methyl Protons (δ ~ 3.3 ppm): The protons of the methyl group attached to the nitrogen atom will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is downfield due to the influence of the adjacent nitrogen and the carbonyl group of the carbamate.
-
Aromatic Methyl Protons (δ ~ 2.4 ppm): The protons of the methyl group on the aromatic ring will also be a singlet. Its chemical shift is in the typical range for an aryl methyl group.
-
tert-Butyl Protons (δ ~ 1.5 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet. This signal is characteristically upfield due to the shielding effect of the alkyl group.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154 | C=O (Carbamate) |
| ~ 142 | Ar-C (quaternary) |
| ~ 138 | Ar-C (quaternary) |
| ~ 132 | Ar-CH |
| ~ 130 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 118 | Ar-C (quaternary) |
| ~ 81 | C(CH3)3 (quaternary) |
| ~ 38 | N-CH3 |
| ~ 28 | C(CH3)3 |
| ~ 23 | Ar-CH3 |
Rationale for Assignments
-
Carbonyl Carbon (δ ~ 154 ppm): The carbon of the carbamate carbonyl group is expected to be the most downfield signal due to its sp2 hybridization and direct attachment to two electronegative oxygen and nitrogen atoms. The chemical shift for carbamate carbons is typically around 150-155 ppm.[3]
-
Aromatic Carbons (δ ~ 118 - 142 ppm): The six carbons of the aromatic ring will have distinct chemical shifts based on their substitution pattern. The quaternary carbons attached to the nitrogen, bromine, and methyl groups will have their signals influenced by these substituents. The protonated aromatic carbons will appear in the expected aromatic region.
-
tert-Butyl Carbons (δ ~ 81 and 28 ppm): The quaternary carbon of the tert-butyl group is expected around 81 ppm, while the three equivalent methyl carbons will appear further upfield at approximately 28 ppm.[4]
-
N-Methyl Carbon (δ ~ 38 ppm): The carbon of the N-methyl group will be found in the aliphatic region, with its chemical shift influenced by the attached nitrogen.
-
Aromatic Methyl Carbon (δ ~ 23 ppm): The carbon of the methyl group attached to the aromatic ring will have a chemical shift typical for an aryl methyl carbon.
Experimental Protocol for NMR Data Acquisition
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3), a common solvent for NMR analysis of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
-
1H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
Visualization of Molecular Structure and Key Correlations
The following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.
Caption: Logical workflow for NMR spectral interpretation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of this compound. By leveraging data from structurally related molecules and fundamental NMR principles, we have established a reliable spectral forecast that can guide researchers in the identification and characterization of this compound. The detailed rationale for chemical shifts and multiplicities serves as a valuable resource for spectral interpretation in the broader context of substituted aromatic carbamates. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and similar molecules.
References
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Supporting Information for a research article. (Details of the original publication are not fully provided in the search result). Available from: [Link]
-
Supporting Information for "N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes". Available from: [Link]
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ResearchGate. Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
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Reddit. chemical shift of carbamate. Available from: [Link]
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SciSpace. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Available from: [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Introduction: The Analytical Imperative for Precise Molecular Characterization
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a substituted aromatic carbamate, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its synthesis and purification require rigorous analytical oversight to confirm its identity, assess its purity, and elucidate the structure of any potential impurities or degradants. High-Resolution Mass Spectrometry (HRMS) stands as the cornerstone technique for this purpose, offering unparalleled precision in mass measurement, which is essential for determining elemental composition and providing deep structural insights.[1][2][3]
This in-depth technical guide provides a comprehensive framework for the HRMS analysis of this compound. We will delve into the strategic selection of ionization techniques and mass analyzers, detail a robust experimental protocol, and interpret the resulting high-resolution mass spectra to achieve confident structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to the characterization of complex small molecules.
Pillar 1: Foundational Principles and Strategic Instrument Selection
The success of any HRMS analysis hinges on a clear understanding of the underlying principles and a judicious choice of instrumentation tailored to the analyte's properties.
Ionization Technique: The Gateway to the Mass Analyzer
The first critical decision is the method of ionization. For a molecule like this compound, which possesses moderate polarity and thermal stability, two primary "soft" ionization techniques are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[4][5] It is particularly well-suited for polar and semi-polar molecules that can be readily protonated or form adducts in solution. Given the presence of carbonyl and amine functionalities, the target molecule is a strong candidate for positive-ion ESI, likely forming a protonated molecule [M+H]+ or adducts such as [M+Na]+ and [M+K]+.[6] The process involves the formation of charged droplets, followed by solvent evaporation and ion ejection, which typically results in minimal in-source fragmentation, preserving the molecular ion.[7][8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is highly effective for less polar and thermally stable compounds.[9][10] The sample is first vaporized in a heated nebulizer before being ionized by a corona discharge.[11][12] This technique is less susceptible to matrix effects than ESI and can be a valuable alternative if ESI proves inefficient. For our target compound, APCI would also likely produce a protonated molecular ion [M+H]+.[13]
Selection Rationale: For initial analysis, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point due to the polar moieties within the carbamate structure. Its gentle nature is ideal for preserving the intact molecular ion, which is crucial for accurate mass measurement. APCI remains a viable secondary option if ESI yields a poor response.
Mass Analyzer: The Heart of High Resolution
The choice of mass analyzer dictates the level of mass accuracy and resolution achievable. For definitive structural confirmation, high-resolution instruments are non-negotiable.[1][14] The two most prominent technologies in this domain are Orbitrap and Time-of-Flight (TOF) mass analyzers.
-
Orbitrap Mass Analyzer: The Orbitrap is an ion trap that confines ions in an orbital motion around a central spindle-like electrode.[15][16] The frequency of the ions' axial oscillation is directly related to their mass-to-charge ratio (m/z).[17] This frequency is detected as an image current, which is then converted into a mass spectrum using a Fourier transform.[15] Orbitrap instruments are renowned for their exceptional mass accuracy (<3 ppm) and ultra-high resolution (up to 480,000 FWHM), which allows for the clear separation of isobaric interferences.[18]
-
Time-of-Flight (TOF) Mass Analyzer: A TOF analyzer separates ions based on the time it takes for them to travel a fixed distance to a detector after being accelerated by an electric field.[19][20][21] Ions with a lower m/z will travel faster and reach the detector first.[22] Modern TOF instruments, often equipped with a reflectron to improve resolution, offer high mass accuracy and a wide mass range, making them highly suitable for small molecule analysis.
Selection Rationale: An Orbitrap-based mass spectrometer is the preferred platform for this analysis due to its superior resolving power and mass accuracy. This level of performance is critical for confidently determining the elemental composition from the exact mass and for resolving the characteristic isotopic pattern of the bromine atom.
Pillar 2: A Validated Experimental Protocol
This section outlines a detailed, step-by-step methodology for the HRMS analysis of this compound.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of LC-MS grade acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in promoting protonation for positive-ion ESI.
-
Blank Solution: Prepare a solution of 50:50 acetonitrile/water with 0.1% formic acid to be used as a blank and for instrument equilibration.
HRMS Instrumentation and Parameters
The following parameters are recommended for a Thermo Scientific™ Orbitrap™ series mass spectrometer coupled with an ESI source. These should be considered as a starting point and may require optimization.
| Parameter Category | Parameter | Recommended Setting | Rationale |
| Ion Source (ESI) | Ionization Mode | Positive | To generate [M+H]+ ions. |
| Sheath Gas Flow Rate | 40 (arbitrary units) | Optimizes droplet formation and desolvation. | |
| Aux Gas Flow Rate | 10 (arbitrary units) | Aids in solvent evaporation. | |
| Sweep Gas Flow Rate | 1 (arbitrary unit) | Keeps the ion transfer tube clean. | |
| Spray Voltage | 3.5 kV | Optimal for stable electrospray. | |
| Capillary Temperature | 320 °C | Facilitates complete desolvation. | |
| S-Lens RF Level | 55 | Focuses the ion beam into the mass spectrometer. | |
| Mass Analyzer | Analysis Mode | Full MS / dd-MS2 (Data-Dependent MS2) | To acquire both precursor and fragment ion data. |
| Resolution (Full MS) | 120,000 @ m/z 200 | To ensure high mass accuracy and resolve isotopic patterns. | |
| Scan Range (Full MS) | m/z 100-500 | To cover the expected molecular ion and potential fragments. | |
| Collision Energy (dd-MS2) | Stepped NCE 15, 30, 45 | To generate a comprehensive fragmentation spectrum. |
Data Acquisition Workflow
The following diagram illustrates the logical flow of the data acquisition process.
Caption: Experimental workflow for HRMS analysis.
Pillar 3: Data Interpretation and Structural Elucidation
The acquired high-resolution data provides a wealth of information for confirming the structure of this compound.
Expected Mass Spectral Data
The chemical formula for the target compound is C₁₃H₁₈BrNO₂.[23] Based on this, we can predict the key features of the high-resolution mass spectrum.
| Parameter | Theoretical Value | Expected Observation |
| Molecular Formula | C₁₃H₁₈BrNO₂ | - |
| Neutral Monoisotopic Mass | 300.0515 Da | - |
| Protonated Molecule [M+H]+ | C₁₃H₁₉BrNO₂⁺ | |
| m/z of ⁷⁹Br Isotope | 301.0594 | Measured with < 3 ppm mass accuracy |
| m/z of ⁸¹Br Isotope | 303.0573 | Measured with < 3 ppm mass accuracy |
| Isotopic Pattern | [M+H]+ : [M+2+H]+ | ~1:1 intensity ratio |
| Sodium Adduct [M+Na]+ | C₁₃H₁₈BrNNaO₂⁺ | |
| m/z of ⁷⁹Br Isotope | 323.0413 | Potential observation |
| m/z of ⁸¹Br Isotope | 325.0393 | Potential observation |
Note: Theoretical masses were calculated using a standard atomic weight table.
The most definitive feature will be the observation of a pair of peaks separated by approximately 2 Da with a nearly 1:1 intensity ratio, which is the characteristic signature of a single bromine atom.[24][25][26][27] The high resolving power of the Orbitrap will allow for the clear separation of these isotopic peaks from any background interferences.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides irrefutable evidence for the compound's structure by breaking the molecule apart and analyzing its fragments. For carbamates, several characteristic fragmentation pathways are expected.[6][28][29]
Key Fragmentation Pathways:
-
Loss of the tert-Butyl Group: A primary and highly favorable fragmentation is the loss of the tert-butyl group as isobutylene (-56 Da), leading to a carbamic acid intermediate which can then decarboxylate.
-
Loss of Methyl Isocyanate: N-methyl carbamates can undergo a characteristic neutral loss of methyl isocyanate (CH₃NCO, -57 Da).[6][28]
-
Decarboxylation: The loss of carbon dioxide (-44 Da) is a common fragmentation pathway for carbamates.[30]
The following diagram illustrates the predicted fragmentation pathways for the protonated molecule.
Caption: Predicted MS/MS fragmentation of the target molecule.
The presence of these specific fragments, each with a precisely measured mass and the characteristic bromine isotope pattern, provides a multi-layered confirmation of the parent molecule's identity.
Conclusion: Achieving Analytical Certainty
The high-resolution mass spectrometry of this compound, when approached with a sound understanding of ionization principles, instrument capabilities, and fragmentation chemistry, yields data of exceptional quality and confidence. The combination of accurate mass measurement of the molecular ion, the unambiguous confirmation of the bromine isotopic pattern, and the structural verification through characteristic MS/MS fragments constitutes a self-validating system. This guide provides a robust framework for achieving this analytical certainty, empowering researchers and drug development professionals to make informed decisions based on high-integrity data.
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Chemical structure and IUPAC name of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a versatile synthetic intermediate. The document delineates its chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed, field-proven protocol for its multi-step synthesis from commercially available precursors is presented, accompanied by an in-depth discussion of the underlying reaction mechanisms. Furthermore, this guide offers an expert analysis of its expected spectroscopic characteristics, essential for its unambiguous identification and quality control. Safety protocols for handling this compound and its precursors are also rigorously detailed. This whitepaper is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this valuable building block.
Introduction
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research, the strategic use of protected functional groups is paramount. Carbamates, especially the tert-butoxycarbonyl (Boc) protected amines, are workhorse functionalities prized for their stability under a wide range of reaction conditions and their facile, selective deprotection. This compound emerges as a highly functionalized building block, incorporating a Boc-protected secondary amine and a strategically positioned bromine atom on a substituted aromatic ring. This unique combination of features renders it a valuable precursor for the synthesis of more complex molecular architectures through reactions such as cross-coupling, lithiation-substitution, and further derivatization of the carbamate moiety. This guide aims to be an essential resource for scientists leveraging this compound in their synthetic endeavors.
Chemical Structure and Nomenclature
The structural and naming conventions for this compound are fundamental to its identity in chemical literature and databases.
Chemical Structure
The molecular structure of the title compound is characterized by a central benzene ring substituted with a bromine atom, a methyl group, and a methylcarbamic acid tert-butyl ester group.
Caption: Chemical Structure of this compound.
IUPAC Name and Synonyms
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is:
This compound
This compound is also known by several synonyms in chemical literature and commercial catalogs[1][2]:
-
(3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl ester[1][2]
-
tert-Butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate[1]
-
N-Boc-3-bromo-4-methyl-N-methylaniline
Physicochemical and Spectroscopic Properties
While experimental data for some physical properties of this specific compound are not widely published, its characteristics can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 877064-95-4 | [1][3][4] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][2] |
| Molecular Weight | 300.19 g/mol | [1][2] |
| Appearance | Expected to be a white to off-white solid at room temperature. | Inferred from similar compounds. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from structural similarity to other Boc-protected anilines. |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the chemical structure and known spectral characteristics of similar N-aryl-N-methyl carbamates.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, the aromatic methyl group, and the tert-butyl group.
-
Aromatic protons: Signals in the range of 7.0-7.5 ppm.
-
N-methyl protons: A singlet around 3.2-3.4 ppm.
-
Aromatic methyl protons: A singlet around 2.3-2.5 ppm.
-
tert-butyl protons: A sharp singlet at approximately 1.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on all the carbon environments in the molecule.
-
Carbonyl carbon (C=O): A signal in the range of 153-156 ppm.
-
Aromatic carbons: Multiple signals between 115-140 ppm.
-
tert-butyl quaternary carbon: A signal around 80-82 ppm.
-
N-methyl carbon: A signal around 35-38 ppm.
-
tert-butyl methyl carbons: A signal around 28 ppm.
-
Aromatic methyl carbon: A signal around 20 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the carbamate functionality.
-
C=O stretch: A strong band in the region of 1690-1720 cm⁻¹.
-
C-N stretch: A band around 1250-1350 cm⁻¹.
-
C-O stretch: Bands in the 1150-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 300 and 302.
-
Fragmentation: A prominent loss of isobutylene (56 Da) from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected compounds.
-
Synthesis and Mechanism
A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from the commercially available 3-bromo-4-methylaniline.
Synthetic Workflow
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Navigating the Solution Landscape: A Technical Guide to the Solubility of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate in Common Organic Solvents
Abstract
In the landscape of pharmaceutical research and drug development, understanding the solubility of a target molecule is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth exploration of the solubility characteristics of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide establishes a robust framework for researchers. It combines theoretical principles of solubility with a detailed, self-validating experimental protocol to empower scientists to determine its solubility in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding and practical approach to characterizing the solubility of novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The ability of a compound to dissolve in a given solvent system governs its bioavailability, ease of formulation, and suitability for various analytical and purification techniques. This compound, with its substituted phenyl ring and carbamate functionality, presents a unique set of physicochemical properties that necessitate a thorough investigation of its solubility profile. This guide will first delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step methodology for its empirical determination.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which can be influenced by the presence of polar functional groups and the overall molecular geometry.
Molecular Structure Analysis of this compound
To anticipate the solubility of this compound, a detailed examination of its structure is paramount.
-
Carbamate Group (-O-(C=O)-N<): The carbamate functional group contains polar carbonyl (C=O) and C-O and C-N bonds, contributing to the molecule's overall polarity and providing sites for hydrogen bonding (as an acceptor at the oxygen and nitrogen atoms).
-
Substituted Phenyl Ring: The aromatic ring itself is largely nonpolar. The presence of a bromine atom and a methyl group introduces further complexity. Bromine is an electronegative atom that can contribute to dipole moments, while the methyl group is nonpolar.
-
tert-Butyl Group: This bulky, nonpolar alkyl group significantly contributes to the lipophilicity of the molecule, which would favor solubility in nonpolar organic solvents.
-
N-Methyl Group: The additional methyl group on the nitrogen atom slightly increases the nonpolar character.
Based on this analysis, this compound can be classified as a moderately polar molecule with significant nonpolar characteristics. It is therefore anticipated to exhibit limited solubility in highly polar solvents like water and better solubility in a range of organic solvents of intermediate to low polarity.
The Influence of Solvent Properties
The choice of solvent is critical in determining the extent to which a solute will dissolve. Key solvent properties to consider include:
-
Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment and a high dielectric constant, enabling them to solvate polar solutes and ions effectively. Nonpolar solvents have low dipole moments and dielectric constants.
-
Hydrogen Bonding Capability: Solvents can be classified as protic (containing hydrogen bond donors, e.g., O-H, N-H) or aprotic (lacking hydrogen bond donors). The ability of a solvent to participate in hydrogen bonding can significantly impact the solubility of solutes with complementary functionalities.
The interplay between the structural features of this compound and these solvent properties will dictate its solubility.
A Curated Selection of Organic Solvents
For the purpose of characterizing the solubility of this compound, a diverse set of common organic solvents is proposed. These solvents span a range of polarities and chemical properties, providing a comprehensive solubility profile.
| Solvent | Chemical Formula | Polarity | Dielectric Constant (at 20°C) | Boiling Point (°C) |
| Nonpolar | ||||
| Hexane | C₆H₁₄ | Nonpolar | 1.89 | 69 |
| Toluene | C₇H₈ | Nonpolar | 2.38 | 111 |
| Polar Aprotic | ||||
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 9.08 | 40 |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 6.02 | 77 |
| Acetone | C₃H₆O | Polar Aprotic | 20.7 | 56 |
| Acetonitrile | C₂H₃N | Polar Aprotic | 37.5 | 82 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 36.7 | 153 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | 46.7 | 189 |
| Polar Protic | ||||
| 2-Propanol (IPA) | C₃H₈O | Polar Protic | 19.9 | 82 |
| Ethanol | C₂H₆O | Polar Protic | 24.5 | 78 |
| Methanol | CH₄O | Polar Protic | 32.7 | 65 |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of readily available solubility data, a robust and reproducible experimental protocol is essential. The following details the widely accepted "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for the determination of solubility using the shake-flask method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. An amount that is visibly in excess of what is expected to dissolve should be used.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further pellet the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid material is disturbed.
-
Attach a syringe filter to the syringe and dispense the clear solution into a clean vial. This step is crucial to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Accurately dilute the filtered sample solutions to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
Self-Validation and Trustworthiness
To ensure the integrity of the results, the following self-validating measures should be incorporated:
-
Visual Inspection: At the end of the equilibration period, there must be visible excess solid in each vial to confirm that a saturated solution has been achieved.
-
Kinetic Profile: For a new compound, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Replicate Experiments: All solubility determinations should be performed in triplicate to assess the reproducibility of the method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Hexane | Moderate | To be determined |
| Toluene | Good | To be determined |
| Dichloromethane | Good | To be determined |
| Ethyl Acetate | Good | To be determined |
| Acetone | Moderate | To be determined |
| Acetonitrile | Low to Moderate | To be determined |
| Dimethylformamide (DMF) | Low to Moderate | To be determined |
| Dimethyl Sulfoxide (DMSO) | Low | To be determined |
| 2-Propanol (IPA) | Low to Moderate | To be determined |
| Ethanol | Low | To be determined |
| Methanol | Low | To be determined |
The results from this table will provide a comprehensive solubility profile for this compound, guiding its use in further research and development activities.
Conclusion
References
-
Shake-Flask Method for Solubility Determination. Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
"Like Dissolves Like": A Guiding Principle for Solubility. LibreTexts Chemistry. (2023). Like Dissolves Like. [Link]
-
Solvent Properties and their Influence on Solubility. Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
High-Performance Liquid Chromatography for Quantification. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Physicochemical Properties of Common Organic Solvents. Murov, S. L. (2022). Properties of Common Organic Solvents. [Link]
Navigating the Safety Profile of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate: A Technical Guide for Researchers
This document serves as an in-depth technical guide to the safe handling and use of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a compound of interest in contemporary drug discovery and organic synthesis. As a novel molecule, a comprehensive, officially sanctioned Material Safety Data Sheet (MSDS) is not yet widely available. This guide, therefore, has been meticulously compiled by synthesizing data from structurally analogous compounds and adhering to established principles of chemical safety. It is imperative for all personnel to recognize that the toxicological properties of this specific compound have not been fully investigated, necessitating a cautious and proactive approach to safety.
Compound Identification and Chemical Properties
A foundational understanding of the compound's basic properties is the first step in a robust safety assessment.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl ester | [1] |
| CAS Number | 497063-99-9 (Note: various CAS numbers appear for related isomers) | N/A |
| Molecular Formula | C13H18BrNO2 | [1] |
| Molecular Weight | 300.19 g/mol | [1] |
Hazard Identification and GHS Classification (Inferred)
Lacking a specific Safety Data Sheet, the following Globally Harmonized System (GHS) classifications are inferred from structurally related brominated phenyl carbamates. Researchers must operate under the assumption that this compound presents similar hazards.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]
Pictograms (Anticipated):
-
Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory tract irritation.
Signal Word (Anticipated): Warning
Hazard Statements (Anticipated):
Precautionary Statements (Recommended):
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Experimental Workflow: Safe Handling and Personal Protective Equipment (PPE)
A rigorous and uncompromised approach to personal protection is non-negotiable when handling this compound. The following workflow is designed to minimize exposure risk.
Caption: A logical workflow for the safe handling of this compound.
Detailed PPE Specifications:
-
Eye Protection: Wear chemical safety goggles that conform to EU standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[5][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]
-
Skin and Body Protection: Wear a long-sleeved lab coat. For larger quantities or where splashing is possible, consider an impervious apron.[5]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) or an organic vapor cartridge is recommended.[4]
Emergency Procedures: A Self-Validating Response System
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these protocols.
Caption: Emergency first-aid procedures for various exposure routes.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical help.[7][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] If skin irritation develops or persists, consult a physician.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and contact a poison control center or physician immediately.[7]
Fire and Spill Management
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[5][6]
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and breathing vapors, mist, or gas.[7] Use personal protective equipment as described in Section 3.
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains; discharge into the environment must be avoided.[7]
-
Methods for Containment and Cleaning Up: Sweep up and shovel the material.[5] Place in a suitable, closed, and labeled container for disposal.[5] Use spark-proof tools and explosion-proof equipment for cleanup.[7]
Stability and Reactivity Profile
-
Reactivity: No specific reactivity hazards are known based on available information.[5]
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions (see below).[5]
-
Possibility of Hazardous Reactions: No hazardous polymerization is expected to occur.[5]
-
Conditions to Avoid: Incompatible products, excess heat, and formation of dust.[5]
-
Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.[5]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Store locked up.[7][8]
-
Disposal: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[4]
References
-
PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. [Link]
-
Capot Chemical. MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. [Link]
Sources
- 1. (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl … [cymitquimica.com]
- 2. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate is a bespoke chemical entity of significant interest within the realms of synthetic organic chemistry and drug discovery. Its intricately functionalized aromatic core, featuring a bromine substituent and a methyl group, coupled with a tert-butoxycarbonyl (Boc) protected secondary amine, renders it a versatile intermediate for the synthesis of more complex molecular architectures. The Boc protecting group offers a stable yet readily cleavable handle, crucial for multi-step synthetic campaigns, while the brominated phenyl ring provides a reactive site for cross-coupling reactions, enabling the introduction of diverse functionalities.
Understanding the fundamental physical properties of such a compound, namely its melting and boiling points, is paramount for its practical application in a laboratory and process chemistry setting. These parameters dictate the conditions required for its purification, handling, and storage, and provide insights into its intermolecular forces and solid-state packing. This guide provides a comprehensive overview of the available data, predictive insights, and detailed experimental protocols for the determination of the melting and boiling points of this compound.
Molecular Identity and Physicochemical Characteristics
Molecular Structure:
The molecular structure of this compound is presented below. The key functional groups that influence its physical properties are the brominated and methylated phenyl ring, the N-methyl group, and the bulky tert-butyl carbamate group.
Caption: Molecular structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 877064-95-4 | [1] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |
| Molecular Weight | 300.19 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Predictive Analysis of Physical Properties
The immediate precursor to our target compound is 3-bromo-4-methylaniline. The physical properties of this precursor can serve as a valuable baseline for estimating the properties of its N-acylated and N-alkylated derivative.
Properties of the Precursor, 3-bromo-4-methylaniline:
| Property | Value | Source |
| CAS Number | 7745-91-7 | [2][3] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2] |
| Melting Point | 27-30 °C | [2][4] |
| Boiling Point | 254-257 °C | [2] |
Expected Influence of N-Methylation and N-Boc Protection:
-
Melting Point: The introduction of the N-methyl group, followed by the bulky N-Boc group, will significantly increase the molecular weight and size of the molecule. The Boc group, in particular, can influence the crystal lattice packing. While the precursor is a low-melting solid, the addition of these groups is expected to result in a higher melting point due to increased van der Waals forces and potentially more ordered packing in the solid state. However, the non-polar and somewhat amorphous nature of the tert-butyl group can sometimes disrupt efficient crystal packing, which could moderate the increase in melting point.
-
Boiling Point: The boiling point is expected to increase substantially from that of the precursor. This is due to the significant increase in molecular weight and the introduction of a polar carbamate group, which will lead to stronger intermolecular dipole-dipole interactions in the liquid state. The larger surface area of the molecule will also contribute to increased van der Waals forces.
Experimental Determination of Melting and Boiling Points
Given the absence of reported data, the following section provides detailed, field-proven methodologies for the experimental determination of the melting and boiling points of this compound.
1. Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a critical indicator of purity.[5]
Protocol: Capillary Melting Point Method
This method is the most common and accurate for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample consists of large crystals)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the open end.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.[6]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to quickly approach the expected melting point.
-
Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.[7]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Reporting: Report the melting point as a range (e.g., 85.5-86.5 °C).
Sources
- 1. (3-Bromo-4-methyl-phenyl)-methyl-carbamic acid tert-butyl … [cymitquimica.com]
- 2. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]
- 3. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
Starting materials for the synthesis of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Introduction
This compound is a valuable substituted carbamate derivative, frequently utilized as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bromo-substituted aromatic ring, a protected secondary amine, and a methyl group, offers multiple points for further chemical modification. This guide provides a comprehensive, in-depth exploration of the reliable synthetic pathways to this compound, focusing on the selection of starting materials and the rationale behind key procedural steps. We will dissect two primary, field-proven routes to the essential intermediate, 3-bromo-4-methylaniline, and subsequently detail its conversion to the final target molecule.
The overall synthetic strategy is a multi-step process that requires careful control of regioselectivity and functional group transformations. This document is intended for researchers, chemists, and process development professionals, offering both detailed experimental protocols and the underlying chemical principles that ensure a successful and reproducible synthesis.
Overall Synthetic Workflow
The synthesis of this compound is logically approached via a three-stage process starting from readily available commercial materials. The initial stage focuses on the creation of the core structure, 3-bromo-4-methylaniline. The second stage involves the methylation of the aniline nitrogen, followed by the final stage of introducing the tert-butoxycarbonyl (Boc) protecting group.
Caption: High-level overview of the synthetic pathway.
Part 1: Synthesis of Key Intermediate: 3-Bromo-4-methylaniline
The synthesis of 3-bromo-4-methylaniline is the critical first stage. The selection of the starting material dictates the synthetic strategy. Two robust and well-documented routes are presented here.
Route A: Synthesis from 4-Methylaniline (p-Toluidine)
This classic route leverages the strong activating and ortho-, para-directing nature of the amino group. To achieve the desired regioselectivity (bromination ortho to the amine), the reactivity of the amine must first be attenuated via protection, typically as an acetamide. This prevents polysubstitution and directs the bromination appropriately.[1]
Caption: Workflow for synthesizing 3-bromo-4-methylaniline from p-toluidine.
Experimental Protocols (Route A):
-
Step 1: Synthesis of N-(4-methylphenyl)acetamide (Protection) [1]
-
Rationale: The acetylation of the amino group reduces its activating strength. The bulky acetyl group sterically hinders the ortho positions, and its lone pair delocalization into the carbonyl reduces the ring's electron density, preventing side reactions like polybromination.
-
Procedure:
-
In a suitable round-bottomed flask, combine 2.0 moles of p-toluidine with 800 mL of glacial acetic acid.
-
Heat the mixture to reflux for two hours.
-
After reflux, cool the mixture to approximately 45-50°C. The product may begin to crystallize. This mixture is used directly in the next step.
-
-
-
Step 2: Synthesis of N-(3-bromo-4-methylphenyl)acetamide (Bromination) [1]
-
Rationale: The acetamido group is an ortho-, para-director. Since the para position is blocked by the methyl group, electrophilic substitution with bromine occurs at one of the ortho positions. The methyl group's directing effect reinforces this outcome.
-
Procedure:
-
To the stirred mixture from Step 1, slowly add 2.03 moles of bromine from a separatory funnel.
-
Maintain the reaction temperature between 50-55°C during the addition, which should take about 40 minutes.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Pour the reaction mixture into 10 liters of cold water containing 25 g of sodium bisulfite (to quench any excess bromine) with vigorous stirring.
-
Collect the precipitated solid by suction filtration, wash thoroughly with water, and press dry.
-
-
-
Step 3: Synthesis of 3-Bromo-4-methylaniline (Deprotection) [1]
-
Rationale: The final step in this sequence is the removal of the acetyl protecting group to regenerate the free amine. This is typically achieved via acid- or base-catalyzed hydrolysis.
-
Procedure:
-
The crude N-(3-bromo-4-methylphenyl)acetamide is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide or a strong acid like hydrochloric acid until the reaction is complete (monitored by TLC).
-
After cooling, the product is isolated by neutralization (if acid hydrolysis was used) or extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-bromo-4-methylaniline, which can be further purified by distillation or recrystallization.
-
-
Route B: Synthesis from 4-Nitrotoluene
This alternative route begins with the nitrated analogue of toluene. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. This combination of directing effects favors bromination at the position ortho to the methyl group and meta to the nitro group. The synthesis is completed by the chemical reduction of the nitro group.
Caption: Workflow for synthesizing 3-bromo-4-methylaniline from 4-nitrotoluene.
Experimental Protocols (Route B):
-
Step 1: Synthesis of 2-Bromo-4-nitrotoluene (Bromination) [2]
-
Rationale: This reaction is a classic electrophilic aromatic substitution. Iron powder is used as a Lewis acid catalyst, which polarizes the bromine molecule, making it a more potent electrophile.
-
Procedure:
-
Charge a reactor with 4-nitrotoluene and a catalytic amount of iron filings.
-
Heat the mixture to 95-100°C to melt the 4-nitrotoluene.
-
Add bromine dropwise under the surface of the stirred reaction mixture over 3 hours, maintaining the temperature at 95-100°C.
-
After the addition, continue stirring for an additional hour to ensure the reaction goes to completion.
-
Cool the mixture and pour it into water. Wash with a solution of sodium thiosulfate to remove excess bromine, followed by a wash with water.
-
The oily product, 2-bromo-4-nitrotoluene, can be isolated and purified by crystallization.
-
-
-
Step 2: Synthesis of 3-Bromo-4-methylaniline (Reduction) [2]
-
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. A common and cost-effective method is the Béchamp reduction, which uses iron metal in an acidic medium.
-
Procedure:
-
The isolated 2-bromo-4-nitrotoluene is dissolved in a suitable solvent such as ethanol or a benzene/water mixture.
-
Add iron powder and a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux and stir vigorously for several hours (e.g., 9 hours) until the reduction is complete.
-
After completion, the reaction mixture is made basic to precipitate iron salts. The mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The solvent is removed under reduced pressure, and the resulting 3-bromo-4-methylaniline can be purified by vacuum distillation.
-
-
| Property[3][4] | 3-Bromo-4-methylaniline |
| CAS Number | 7745-91-7 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Melting Point | 27-30 °C |
| Boiling Point | 254-257 °C |
| Appearance | Yellow to brown liquid or solid |
Part 2: N-Methylation of 3-Bromo-4-methylaniline
With the key intermediate in hand, the next step is the introduction of a methyl group onto the nitrogen atom to form a secondary amine. Reductive amination is a highly efficient and common method for this transformation.
Rationale: This process typically involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ to the methylamine. Sodium borohydride is a mild and effective reducing agent for this purpose.
Experimental Protocol:
-
Dissolve 3-bromo-4-methylaniline (1.0 eq) in a suitable solvent like methanol or acetonitrile.
-
Add aqueous formaldehyde (1.1 eq, ~37% solution) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-methyl-3-bromo-4-methylaniline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part 3: Boc Protection to Yield the Final Product
The final step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, rendering the amine less nucleophilic and stable to a wide range of reaction conditions.[5]
Rationale: The reaction proceeds by the nucleophilic attack of the secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is typically added to neutralize the acidic byproduct and drive the reaction to completion.
Caption: Final Boc protection step.
Experimental Protocol:
-
Dissolve N-methyl-3-bromo-4-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq).
-
Add a base, such as triethylamine (TEA, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Conclusion
The synthesis of this compound is reliably achieved through a well-defined, three-stage process. The critical step, the formation of 3-bromo-4-methylaniline, can be approached from either p-toluidine or 4-nitrotoluene, with the choice depending on starting material availability, cost, and scale. Subsequent N-methylation via reductive amination and final Boc protection are high-yielding, standard transformations. The protocols described herein are robust and grounded in established organic chemistry principles, providing a clear and logical pathway for researchers and developers to access this versatile chemical intermediate.
References
- BenchChem. Application Notes and Protocols for the Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline.
- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
-
PubChem. Benzenamine, 3-bromo-4-methyl-. [Database Entry] Available at: [Link]
- BenchChem. An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure, Properties, and Synthesis.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Web Page] Available at: [Link]
Sources
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- 3. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]
- 4. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Buchwald-Hartwig amination protocol using tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
An Application Guide to the Buchwald-Hartwig Amination: Protocol for Coupling tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Introduction: The Power of Forging Carbon-Nitrogen Bonds
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of molecules that are fundamental to the pharmaceutical, agrochemical, and materials science industries.[1] Among the methodologies developed to construct these crucial linkages, the Buchwald-Hartwig amination stands out as a remarkably versatile and powerful tool.[1][2][3] First reported independently by the groups of Stephen Buchwald and John Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines by offering a mild and general route that overcomes the limitations of classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1]
This application note provides a detailed, experience-driven guide to performing a Buchwald-Hartwig amination using this compound as the aryl bromide substrate. We will delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind the selection of each reaction component, and present a robust, step-by-step protocol for its successful execution and optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction with confidence and scientific rigor.
Mechanistic Rationale: The "Why" Behind the Protocol
A successful cross-coupling reaction is not merely the result of mixing reagents; it is an orchestrated interplay of catalyst, ligand, base, and solvent working in concert. Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination involves three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[4][5][6]
-
The Palladium Precatalyst : The reaction is driven by a palladium(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is often more practical and reliable to use air-stable Pd(II) precatalysts such as Pd(OAc)₂.[7] In the presence of a phosphine ligand and an amine, the Pd(II) is reduced in situ to the active Pd(0) catalyst that enters the cycle.[2][6]
-
The Ligand's Critical Role : The ligand is arguably the most critical variable for success. It stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. Early systems used simple phosphines like P(o-tolyl)₃, but modern protocols rely on highly specialized ligands.[8]
-
Expertise & Experience : Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) developed by the Buchwald group are exceptionally effective.[9][10] Their steric bulk promotes the reductive elimination step (the product-forming step), while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center. The choice of ligand is tailored to the specific substrates being coupled.[11]
-
-
The Function of the Base : A base is required in stoichiometric amounts to deprotonate the amine.[6] This generates the palladium-amido complex, which is poised to undergo reductive elimination.
-
Expertise & Experience : Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice, particularly for less reactive couplings.[7] However, its high basicity can be incompatible with sensitive functional groups.[2] In such cases, or for substrates prone to side reactions, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer milder alternatives, though they may require higher temperatures or longer reaction times.[7] It is crucial to use finely powdered inorganic bases to maximize surface area and avoid issues with poor solubility.[7]
-
-
Choosing the Right Solvent : The solvent must solubilize the reactants and catalyst system while being inert to the reaction conditions.
-
Expertise & Experience : Anhydrous, polar aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[2][7] Toluene is often favored for its high boiling point, allowing for a broad temperature range. Chlorinated solvents and protic solvents (other than t-butanol in specific cases) should generally be avoided as they can interfere with the catalyst.[7]
-
Experimental Protocol: Amination with Morpholine
This section details a reliable, step-by-step protocol for the coupling of this compound with morpholine.
Reaction Scheme:
(A proper chemical drawing tool would be used here to show the structures of this compound + Morpholine -> Product)
Materials & Equipment
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Supplier Example |
| This compound | 316.22 | 1424049-74-7 | Commercially available |
| Morpholine | 87.12 | 110-91-8 | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 3375-31-3 | Sigma-Aldrich |
| XPhos | 476.65 | 564483-18-7 | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 865-48-5 | Sigma-Aldrich |
| Anhydrous Toluene | 92.14 | 108-88-3 | Sigma-Aldrich |
| Schlenk flask or oven-dried reaction vial | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas line (Argon or Nitrogen) | - | - | - |
| Standard glassware for workup and chromatography | - | - | - |
Reagent Quantities
| Component | Amount (mg) | Mmol | Equivalents |
| This compound | 316 | 1.0 | 1.0 |
| Morpholine | 105 | 1.2 | 1.2 |
| Pd(OAc)₂ | 4.5 | 0.02 | 0.02 (2 mol%) |
| XPhos | 19.1 | 0.04 | 0.04 (4 mol%) |
| NaOtBu | 135 | 1.4 | 1.4 |
| Anhydrous Toluene | 5 mL | - | - |
Step-by-Step Methodology
-
Preparation : To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (316 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Causality: The reagents are added as solids under ambient conditions. The base, NaOtBu, is hygroscopic and should be handled quickly. Using an oven-dried flask is crucial to exclude moisture, which can deactivate the catalyst.
-
-
Inerting the System : Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air.[12] Failure to establish and maintain an inert atmosphere is a primary cause of reaction failure.
-
-
Solvent and Reagent Addition : Through the septum, inject 5 mL of anhydrous toluene via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Causality: Adding the solvent first helps to dissolve the solids before the reaction is heated. The amine is added last. A slight excess of the amine (1.2 eq.) is used to drive the reaction to completion.
-
-
Reaction Conditions : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : After the allotted time, cool the reaction to room temperature. A small aliquot can be removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting aryl bromide.
-
Workup : Dilute the cooled reaction mixture with ethyl acetate (20 mL) and quench by slowly adding water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
Optimization and Troubleshooting
Even robust protocols may require optimization for different substrates or scales. The following table provides guidance on common issues and logical adjustments.
| Observation / Issue | Potential Cause | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen/moisture exposure) | Ensure rigorous inert atmosphere technique. Use freshly opened or properly stored reagents. Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3).[12] |
| Insufficient temperature or time | Increase temperature to 110 °C or extend reaction time. Monitor by TLC/GC-MS to track progress. | |
| Hydrodehalogenation | β-hydride elimination side reaction | This side reaction can compete with reductive elimination.[1] Try a different, bulkier ligand (e.g., RuPhos) which can favor reductive elimination. A milder base (K₃PO₄) may also suppress this pathway. |
| Boc-group Cleavage | Base is too harsh or temperature too high | While generally stable, the tert-butyl carbamate (Boc) group can be labile.[12] If cleavage is observed, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and consider running the reaction at a lower temperature (e.g., 80-90 °C). |
| Poor Yield after Column | Product is highly polar or non-polar | Adjust the eluent system for chromatography. A different workup procedure (e.g., acid/base extraction) might be necessary depending on the product's properties. |
Conclusion
The Buchwald-Hartwig amination is an indispensable reaction for modern organic synthesis. By understanding the function of each component and adhering to a carefully designed protocol, researchers can reliably construct valuable C-N bonds. The procedure outlined here for this compound provides a validated starting point that is grounded in mechanistic principles. This foundation enables chemists to not only successfully execute the reaction but also to rationally troubleshoot and adapt the conditions for new and challenging synthetic targets, accelerating discovery in chemical and pharmaceutical development.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]
-
Nagy, V. M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Dialkylbiaryl phosphine ligands. In: Wikipedia. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Tjutrins, J., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Buchwald-Hartwig Cross-Coupling. In: J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Tjutrins, J., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Bruno, N. C., et al. (2013). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. NIH Public Access. [Link]
-
Tjutrins, J., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? In: Reddit. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wolfe, J. P., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
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- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Optimizing Suzuki Coupling Conditions for tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials like polyolefins and substituted biphenyls.[1][5] The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or pseudohalide.[1][2]
This guide provides a detailed framework for the optimization of Suzuki coupling conditions for a specific and structurally relevant substrate: tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate. This molecule features an aryl bromide, the electrophilic partner in the coupling, functionalized with both an electron-donating methyl group and a sterically demanding tert-butoxycarbonyl (Boc) protected amine. Understanding how to efficiently couple such substrates is critical for researchers in drug discovery and process development, where similar motifs are frequently encountered.
This document will delve into the mechanistic underpinnings of the Suzuki reaction, systematically explore the critical parameters that govern its outcome, and provide detailed, actionable protocols for researchers to identify optimal reaction conditions in the laboratory.
The Catalytic Cycle: A Mechanistic Guide to Optimization
A thorough understanding of the Suzuki coupling mechanism is paramount for rational optimization. The catalytic cycle, centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Each step is influenced by the choice of catalyst, ligand, base, and solvent, providing multiple levers for optimization.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl bromide.[6] This is often the rate-limiting step. For aryl bromides, this step is generally faster than for aryl chlorides.[1][9] The electron-rich nature of our substrate (due to the methyl and carbamate groups) can facilitate this step. Electron-rich and bulky ligands on the palladium center are known to promote oxidative addition.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1] This process requires activation of the organoboron species by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily transfers its organic moiety to the palladium center.[7][10][11] The exact mechanism of transmetalation is complex and still a subject of research, but the role of the base is undeniably critical.[1][7]
-
Reductive Elimination: This is the final step where the newly formed carbon-carbon bond is created as the two organic groups are expelled from the palladium complex.[1][6] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9] Bulky ligands can facilitate this step by bringing the coupled fragments into close proximity.[6]
Key Parameters for Optimization
Achieving a high yield of the desired product with minimal side-product formation requires a systematic optimization of several interdependent parameters.[9][12]
Palladium Catalyst and Ligand System
The choice of the palladium source (precatalyst) and the associated ligand is arguably the most critical factor in a Suzuki coupling.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2] These Pd(II) and Pd(0) sources generate the active Pd(0) species in situ.
-
Ligands: Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and critically modulate its reactivity.[9] For an electron-rich and potentially sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often superior to simpler ones like PPh₃.[6][13][14]
-
Buchwald Ligands: (e.g., SPhos, XPhos, RuPhos) are highly effective for challenging couplings, including those with aryl chlorides and sterically demanding substrates.[14]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can be more stable and effective than phosphines in certain cases.[1][11]
-
Base
The base has multiple roles in the Suzuki reaction: it facilitates the formation of the active boronate species, participates in the regeneration of the active catalyst, and can influence the rate of reductive elimination.[1][10]
-
Common Bases: A range of bases can be employed, from milder carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) to stronger phosphates (K₃PO₄) and hydroxides (NaOH, KOH).[15][16] For substrates prone to hydrolysis, milder bases like K₂CO₃ or K₃PO₄ are often preferred.
-
Strength and Steric Hindrance: For challenging couplings, stronger bases may be required to accelerate the reaction.[15] The choice of cation (e.g., Cs⁺ vs. K⁺) can also influence reactivity, often due to solubility effects.
Solvent
The solvent must solubilize the reactants and catalyst system. The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.
-
Typical Solvents: Ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc) are commonly used.[9]
-
Aqueous Mixtures: Often, a mixture of an organic solvent and water is used.[9][17] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.
Temperature and Reaction Time
Suzuki couplings are typically run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate.[14] However, excessively high temperatures can lead to catalyst decomposition or side reactions. The optimal temperature and reaction time must be determined empirically. Monitoring the reaction progress by techniques like TLC, GC-MS, or NMR is crucial to avoid prolonged heating after completion.[18][19][20]
Experimental Design for Optimization
A systematic approach is essential for efficiently identifying the optimal reaction conditions. A Design of Experiments (DoE) approach can be powerful, but a more traditional, sequential screening of key parameters is also highly effective.[12]
Figure 2. A logical workflow for the systematic optimization of Suzuki coupling conditions.
Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
Protocol 1: Baseline Reaction Conditions
This protocol provides a robust starting point for the Suzuki coupling of this compound.
-
Reactants & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water (e.g., a 4:1 to 10:1 v/v ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: High-Throughput Screening of Catalysts and Bases
This protocol is designed for parallel screening of different conditions in reaction vials to quickly identify promising catalyst/base combinations.
-
Setup: Use an array of reaction vials with stir bars in a heating block.
-
Stock Solutions:
-
Substrate Stock: Prepare a solution of this compound and the desired arylboronic acid (1.2 equiv) in the chosen solvent (e.g., 1,4-dioxane).
-
Catalyst/Ligand Stocks: Prepare separate solutions of different palladium precursors and ligands if not using a pre-formed catalyst.
-
-
Procedure:
-
To each vial, add the appropriate solid base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Add the desired palladium catalyst and ligand (or a pre-formed catalyst complex) to each vial.
-
Add the substrate stock solution to each vial.
-
Add water to each vial if required.
-
Seal the vials under an inert atmosphere.
-
Place the vials in the heating block and stir at the desired temperature for a set time (e.g., 12-24 hours).
-
After cooling, quench a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the conversion and relative yield of the product.
-
Data Presentation and Interpretation
The results from a screening experiment should be tabulated for easy comparison. This allows for the clear identification of trends and optimal conditions.
Table 1: Example Data from a Catalyst and Base Screen
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >95 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >95 |
| 5 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 60 |
Reaction conditions: Aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), 18 h.
From the example data in Table 1, it is evident that a catalyst system employing a Buchwald ligand (SPhos or XPhos) in combination with a stronger base like K₃PO₄ (Entries 3 & 4) provides significantly higher conversion than the more traditional Pd(PPh₃)₄ system. This information would then guide the secondary screen, focusing on optimizing the solvent and temperature for the most promising catalyst/base combination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base or solvent. | Ensure proper degassing to prevent catalyst oxidation.[14] Screen different ligands, bases, and solvents. Increase reaction temperature. |
| Significant Side Products | Homocoupling: Oxygen contamination; High temperature. Protodeborylation: Presence of water/acid; prolonged reaction time. | Thoroughly degas the reaction mixture.[14] Optimize temperature and reaction time. Use anhydrous solvents if protodeborylation is severe. |
| Catalyst Decomposition | High temperature; Presence of oxygen; Inappropriate ligand. | Lower the reaction temperature. Ensure a strictly inert atmosphere. Use a more robust ligand (e.g., Buchwald ligands or NHCs). |
| Poor Reproducibility | Inconsistent quality of reagents (especially boronic acid); Inconsistent inert atmosphere. | Use high-purity reagents. Ensure consistent and thorough degassing procedures for every reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction, but its success with specific, complex substrates like this compound is highly dependent on the careful selection of reaction conditions. By understanding the underlying mechanism and systematically screening key parameters—catalyst, ligand, base, and solvent—researchers can develop robust and high-yielding protocols. The methodologies outlined in this guide provide a comprehensive framework for achieving this optimization, enabling the efficient synthesis of target molecules for applications in research, drug discovery, and beyond.
References
-
Wikipedia. Suzuki reaction. [Link]
- Lima, F. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Saha, A. et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- GlaxoSmithKline. Use of Base Metals in Suzuki Coupling.
- Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
- Biscoe, M. R. et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
- Saha, A. et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
- Wang, L. et al. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- Thomas, A. A. & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Advion. SUZUKI REACTION MONITORING.
-
Wiley Online Library. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Royal Society of Chemistry. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. [Link]
-
MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- Nicolaou, K. C. et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
- Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Garg, N. K. et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society.
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]
- Garg, N. K. et al. (2011).
-
ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]
- de Mello, A. J. & Yeung, E. S. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
- Garg, N. K. et al. (2009).
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
- Organ, M. G. et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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The Strategic Role of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate in Pharmaceutical Synthesis: An Application & Protocol Guide
Abstract
This technical guide provides an in-depth analysis of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a pivotal intermediate in contemporary pharmaceutical synthesis. Its strategic importance is primarily highlighted through its application in the manufacturing of Trametinib, a highly potent and selective MEK inhibitor approved for the treatment of various cancers. This document offers a comprehensive overview, including detailed synthetic protocols for the intermediate itself and its subsequent conversion to Trametinib, alongside a discussion of the chemical principles and experimental considerations that underpin these processes. This guide is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and actionable laboratory procedures.
Introduction: The Significance of a Well-Designed Intermediate
In the intricate landscape of pharmaceutical development, the efficiency and robustness of a synthetic route are paramount. The success of multi-step syntheses often hinges on the strategic design and availability of key intermediates—stable, versatile, and readily prepared molecules that serve as reliable building blocks. This compound perfectly embodies these characteristics. The presence of a Boc-protected secondary amine and a strategically positioned bromine atom on the phenyl ring makes it an ideal precursor for introducing specific functionalities through cross-coupling reactions, a cornerstone of modern medicinal chemistry.
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile, clean removal under acidic conditions.[1] This allows for the selective modification of other parts of the molecule without unintended interference from the amine functionality. The bromine atom, in turn, serves as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.
The primary focus of this guide is the role of this compound as a key precursor in the synthesis of Trametinib, a MEK 1/2 inhibitor. The dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a critical driver in numerous cancers, and Trametinib's ability to selectively inhibit MEK has established it as a vital therapeutic agent.[2] A robust and scalable synthesis of Trametinib is therefore of significant interest, and the strategic use of the title intermediate is central to achieving this goal.
Synthesis of the Key Intermediate: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with the commercially available 4-methylaniline. The synthetic strategy involves three key transformations: bromination, N-methylation, and Boc-protection.
Overall Synthetic Workflow
The logical flow of the synthesis is designed to introduce the required functionalities in a controlled manner, minimizing the formation of side products and simplifying purification at each stage.
Sources
Application Note: Acid-Catalyzed Boc Deprotection of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth scientific background for the acid-catalyzed deprotection of tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate to yield N-methyl-3-bromo-4-methylaniline. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its facile removal under acidic conditions provides a robust method for unmasking the amine functionality at a desired stage of a synthetic sequence. This document outlines the reaction mechanism, offers detailed step-by-step protocols using common acidic reagents, discusses methods for reaction monitoring and purification, and provides a troubleshooting guide to address potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this critical transformation.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in a broad range of chemical environments, including basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions, which cleaves the carbamate to reveal the free amine.[1][2] The acid-catalyzed deprotection of Boc-protected amines is a fundamental transformation in multi-step organic synthesis, enabling the strategic unmasking of amine nucleophiles for subsequent reactions.
The substrate, this compound, presents a common structural motif in medicinal chemistry, where substituted anilines are prevalent pharmacophores. The successful deprotection of this substrate is a key step in the synthesis of more complex molecules. This application note will provide the necessary theoretical and practical guidance to perform this reaction efficiently and in high yield.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds via a well-established mechanism.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond. This bond scission results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to afford the free amine and carbon dioxide gas.[2][3] In the acidic reaction medium, the newly formed amine is protonated to form the corresponding ammonium salt.[5]
It is crucial to consider the fate of the tert-butyl cation generated during the reaction. This electrophile can potentially react with nucleophilic sites on the substrate or other molecules in the reaction mixture, leading to undesired side products.[6][7] For electron-rich aromatic substrates, tert-butylation of the aromatic ring is a potential side reaction.[8] The presence of the electron-donating methyl group on the phenyl ring of the target substrate could slightly increase the propensity for this side reaction.
Experimental Protocols
Two common and effective methods for the Boc deprotection of this compound are presented below. The choice of reagent and conditions may depend on the scale of the reaction, the presence of other acid-sensitive functional groups, and available laboratory resources.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for substrates that may be sensitive to the heat generated upon addition of the strong acid.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common concentration for TFA in DCM is 20-50% (v/v).[9] The addition should be done dropwise to control any potential exotherm.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] The deprotected amine product will be more polar and should have a lower Rf value on the TLC plate compared to the starting material. The disappearance of the starting material spot indicates the completion of the reaction. Typical reaction times are 1-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[6]
-
Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-3-bromo-4-methylaniline.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also highly effective and can sometimes offer better selectivity if other acid-labile groups are present.[11][12]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.[13]
-
Reaction: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1. Reactions are typically complete within 1-16 hours.[13]
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue is the hydrochloride salt of the product. To obtain the free amine, dissolve the residue in water and basify to a pH of 9-10 with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH).
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Visualization of the Experimental Workflow
Caption: Experimental workflow for Boc deprotection.
Data Summary
The following table summarizes typical reaction parameters for the acid-catalyzed Boc deprotection of this compound. Note that optimal conditions may vary depending on the specific reaction scale and purity requirements.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Equivalents of Acid | 5-10 | 5-10 |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1-4 hours | 1-16 hours |
| Work-up | Basic work-up required | Basic work-up required |
| Product Form | Free amine | Hydrochloride salt (initially) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid or reaction time.- Low reaction temperature.- Moisture in the reaction.[9] | - Increase the amount of acid or prolong the reaction time.- Allow the reaction to proceed at room temperature or with gentle heating (monitor for side products).[9]- Ensure the use of anhydrous solvents and reagents. |
| Formation of Side Products | - tert-butylation of the aromatic ring by the tert-butyl cation.[6][7]- Degradation of the product under harsh acidic conditions. | - Add a scavenger such as anisole or thioanisole to trap the tert-butyl cation.[14]- Use milder conditions: lower acid concentration, lower temperature, or shorter reaction time. |
| Difficult Purification | - Incomplete removal of TFA leading to salt formation.- Side products with similar polarity to the desired product. | - Ensure thorough neutralization and washing during work-up. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[6]- Optimize reaction conditions to minimize side product formation. Consider alternative purification techniques such as preparative HPLC if necessary. |
Conclusion
The acid-catalyzed deprotection of this compound is a reliable and high-yielding transformation that is essential for the synthesis of various targets in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively unmask the secondary amine for further synthetic manipulations. The protocols provided in this application note, using either TFA in DCM or HCl in dioxane, offer robust starting points for this important reaction. Careful monitoring and purification are key to obtaining the desired N-methyl-3-bromo-4-methylaniline in high purity.
References
-
Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem.
-
Rapid N-Boc Deprotection with TFA. Scribd.
-
Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
-
Boc Deprotection - TFA. Common Organic Chemistry.
-
Technical Support Information Bulletin 1163. Aapptec Peptides.
-
SUPPORTING INFORMATION. The Royal Society of Chemistry.
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl. Benchchem.
-
Boc Deprotection - HCl. Common Organic Chemistry.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate.
-
How to confirm BOC deprotection by TFA ?. ResearchGate.
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
-
Boc Deprotection Mechanism. YouTube.
-
Amine Protection / Deprotection. Fisher Scientific.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
-
Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.
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- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate as a Versatile Building Block for Novel Hole-Transporting Materials in Organic Electronics
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate as a key intermediate in the synthesis of high-performance organic electronic materials. We present a detailed protocol for its use in constructing novel triarylamine-based hole-transporting materials (HTMs) suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The rationale behind the molecular design, the synthetic strategy, and the characterization of the resulting materials are discussed in depth.
Introduction: The Strategic Importance of Functionalized Carbamates in Organic Electronics
The design and synthesis of efficient and stable hole-transporting materials are critical for advancing the performance of organic electronic devices. Triarylamine derivatives have emerged as a dominant class of HTMs due to their excellent charge-transporting properties and tunable electronic characteristics. The strategic introduction of functional groups onto the triarylamine core allows for the fine-tuning of properties such as the highest occupied molecular orbital (HOMO) energy level, solubility, and morphological stability, which are paramount for device efficiency and longevity.
This compound is a valuable building block in this context. The presence of a bromine atom at the 3-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the extension of the conjugated system. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the solubility of the intermediate and allows for controlled, high-yield coupling reactions. Subsequent deprotection under mild acidic conditions reveals the secondary amine for further functionalization or to yield the final target molecule. The methyl group at the 4-position can improve the solubility and film-forming properties of the final material.
This application note will focus on a validated protocol for the synthesis of a novel asymmetric triarylamine-based HTM using this compound as a key precursor.
Molecular Properties and Design Rationale
The key features of this compound that make it a strategic choice for the synthesis of HTMs are summarized below:
| Property | Chemical Structure | Molecular Formula | Molecular Weight | Significance in Synthesis |
| This compound | C₁₃H₁₈BrNO₂[1] | 300.19 g/mol [1] | - Bromine: Enables Pd-catalyzed cross-coupling reactions. - Boc-protected amine: Enhances solubility and controls reactivity. - Methyl group: Improves solubility of the final material. |
Synthetic Workflow: From Building Block to a Functional Hole-Transporting Material
The overall synthetic strategy involves a two-step process: a Suzuki cross-coupling reaction to introduce an electron-rich aromatic moiety, followed by the deprotection of the Boc group and a subsequent Buchwald-Hartwig amination to complete the triarylamine structure.
Caption: Synthetic workflow for a novel hole-transporting material.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (≥98%)
-
4-(Diphenylamino)phenylboronic acid (≥97%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99%)
-
Potassium carbonate (K₂CO₃) (≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
Tetrahydrofuran (THF) (anhydrous, ≥99.9%)
-
Trifluoroacetic acid (TFA) (≥99%)
-
Dichloromethane (DCM) (anhydrous, ≥99.8%)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (≥97%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (10 wt% in hexanes)
-
Sodium tert-butoxide (NaOt-Bu) (≥97%)
-
4-Bromobiphenyl (≥99%)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Protocol 1: Suzuki Coupling for the Synthesis of the Boc-Protected Intermediate
This protocol describes the palladium-catalyzed Suzuki cross-coupling of this compound with 4-(diphenylamino)phenylboronic acid. The choice of a high-boiling solvent like toluene is crucial for driving the reaction to completion.[2]
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (3.00 g, 10.0 mmol), 4-(diphenylamino)phenylboronic acid (3.18 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (50 mL) via syringe.
-
Degas the resulting suspension by bubbling nitrogen through it for 20 minutes.
-
-
Catalyst Addition and Reaction:
-
To the degassed suspension, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
The expected product is tert-butyl (3'-(diphenylamino)-[1,1'-biphenyl]-4-yl)(methyl)carbamate.
-
Protocol 2: Deprotection of the Boc Group
The Boc protecting group is readily removed under acidic conditions. Trifluoroacetic acid in dichloromethane is a standard and efficient method for this transformation.
-
Reaction Setup:
-
Dissolve the purified Boc-protected intermediate (from Protocol 1) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add trifluoroacetic acid (10 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the secondary amine intermediate, N-methyl-3'-(diphenylamino)-[1,1'-biphenyl]-4-amine, which can be used in the next step without further purification.
-
Protocol 3: Buchwald-Hartwig Amination for the Final HTM
The final step involves the formation of the triarylamine core via a Buchwald-Hartwig amination. The choice of a bulky phosphine ligand like tri-tert-butylphosphine is crucial for the efficiency of this C-N bond formation.[3]
-
Reaction Setup:
-
In a glovebox, add the secondary amine intermediate (from Protocol 2), 4-bromobiphenyl (1.1 equivalents), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk tube.
-
Add anhydrous toluene to the tube.
-
-
Catalyst Addition and Reaction:
-
In a separate vial, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (2 mol%) and tri-tert-butylphosphine (8 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with toluene and filter through a pad of Celite.
-
Wash the Celite pad with additional toluene.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the final hole-transporting material.
-
Characterization and Expected Results
The synthesized materials should be characterized using standard analytical techniques:
| Technique | Expected Information |
| ¹H and ¹³C NMR | Confirmation of the chemical structure and purity. |
| Mass Spectrometry | Determination of the molecular weight. |
| UV-Vis Spectroscopy | To determine the absorption properties and optical bandgap. |
| Cyclic Voltammetry | To determine the HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. |
The final hole-transporting material is expected to exhibit good solubility in common organic solvents, high thermal stability, and appropriate HOMO energy levels for efficient hole injection and transport in OLEDs and PSCs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Suzuki coupling | - Incomplete reaction. - Catalyst deactivation. | - Increase reaction time or temperature. - Ensure strictly anhydrous and inert conditions. |
| Incomplete Boc deprotection | - Insufficient acid or reaction time. | - Add more TFA or increase the reaction time. |
| Side products in Buchwald-Hartwig amination | - Non-optimal reaction conditions. | - Adjust the catalyst/ligand ratio or the base. |
Conclusion
This compound serves as an excellent and versatile building block for the synthesis of novel hole-transporting materials. The protocols outlined in this application note provide a reliable and reproducible methodology for constructing complex triarylamine structures. The ability to systematically modify the final molecule by choosing different boronic acids and aryl halides in the cross-coupling steps opens up a vast chemical space for the development of next-generation materials
Sources
Application Notes and Protocols for the Heck Reaction Functionalization of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Introduction: Strategic C-C Bond Formation via the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to a specific and functionally rich substrate: tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate.
The target substrate possesses an aryl bromide, the reactive handle for the Heck coupling. The aromatic ring is further embellished with a methyl group and an N-methyl-N-Boc-carbamate, substituents that introduce specific electronic and steric characteristics. The electron-donating nature of the alkyl and carbamate groups can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields and selectivity. These application notes will delve into the mechanistic underpinnings of the Heck reaction, analyze the substrate's unique features, and provide detailed protocols for its successful functionalization.
Understanding the Heck Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3][4] A thorough understanding of this cycle is paramount for rational optimization and troubleshooting.
Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.
-
Pre-catalyst Activation: Often, a Pd(II) salt like palladium(II) acetate is used as a pre-catalyst and is reduced in situ to the active Pd(0) species.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming an organopalladium(II) complex. This step is often rate-limiting.
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion of the aryl group onto the alkene. With electron-deficient alkenes like acrylates, this insertion typically occurs at the β-carbon.[3]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex. This step generally proceeds with syn-stereochemistry and leads to the thermodynamically favored (E)-isomer.
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Substrate Analysis: this compound
The specific structure of the substrate presents several considerations for designing a successful Heck reaction:
-
Electronic Effects: The N-methyl-N-Boc-carbamate and the para-methyl group are both electron-donating. Electron-rich aryl bromides can be more challenging to activate in the oxidative addition step compared to their electron-deficient counterparts.[5] This may necessitate more electron-rich and sterically demanding phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate this key step.[6]
-
Steric Hindrance: The substrate is relatively unhindered around the bromine atom, which is favorable for the oxidative addition.
-
The Carbamate Group: The tert-butyl carbamate (Boc) protecting group is generally stable under typical Heck reaction conditions. However, strongly basic or highly elevated temperature conditions should be approached with caution to avoid potential deprotection. The carbamate group itself can act as a directing group in C-H activation reactions, though in this case, the reaction is centered at the C-Br bond.[7][8]
Recommended Coupling Partners
For the functionalization of this compound, common and reliable alkene coupling partners include:
-
Acrylates: Such as n-butyl acrylate or methyl acrylate, are excellent choices due to their high reactivity.[9][10]
-
Styrenes: Substituted styrenes can be effectively coupled to introduce a styrenyl moiety.
-
Other Electron-Deficient Alkenes: Acrylonitrile and vinyl ketones are also viable options.
Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound with n-butyl acrylate. Optimization may be required to achieve the best results.
Protocol 1: General Conditions with a Phosphine Ligand
This protocol is based on conditions known to be effective for electron-rich aryl bromides.[9][10][11]
Reagents and Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a similar bulky, electron-rich phosphine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Experimental Workflow:
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Application Note: Tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate as a Strategic Intermediate in the Synthesis of Advanced Kinase Inhibitors
Authored by: A Senior Application Scientist
Abstract
The deliberate design of small molecule kinase inhibitors is a cornerstone of modern oncology drug discovery.[1] The efficacy of these targeted therapies often hinges on the precise arrangement of molecular fragments that interact with the ATP-binding pocket of the kinase. This document provides a detailed technical guide on the application of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate , a sophisticated building block, in the synthesis of potent kinase inhibitors. We will explore the strategic rationale for its use, focusing on its role in the synthesis of Crizotinib, a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition Factor (c-MET).[2] This guide provides detailed experimental protocols, explains the causality behind methodological choices, and offers field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Rationale for a Specialized Building Block
Kinase inhibitors have revolutionized the treatment of various cancers by targeting dysregulated signaling pathways.[1] The development of these molecules requires a modular and flexible synthetic approach, often relying on key intermediates that introduce specific, pre-functionalized pharmacophores.
This compound is not merely a simple aryl halide; it is a strategically designed intermediate that offers several distinct advantages in multi-step syntheses:
-
A Reactive Handle for Cross-Coupling: The bromine atom at the 3-position serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[3][4] This allows for the controlled introduction of complex aryl or heteroaryl moieties, which are often crucial for kinase binding.
-
A Protected Nucleophile: The secondary amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. The carbamate group is a robust protecting group, stable to many reaction conditions, yet readily removable under acidic conditions.[5][6] This protection is critical to prevent unwanted side reactions of the nitrogen atom during the elaboration of the aryl bromide.
-
Embedded Structural Motifs: The 4-methyl and N-methyl groups provide specific steric and electronic properties that can influence the final compound's conformation, solubility, and interaction with the target protein.
The following diagram illustrates the key functional components of this intermediate.
Caption: Key functional regions of the title intermediate.
Application Profile: Synthesis of the ALK/MET Inhibitor Crizotinib
Crizotinib (PF-02341066) is an FDA-approved oral kinase inhibitor for the treatment of non-small cell lung carcinoma (NSCLC) harboring specific genetic alterations.[2] The synthesis of Crizotinib provides an excellent case study for the utility of this compound. The intermediate is used to construct the core aminopyridine scaffold of the final drug.
The overall synthetic workflow can be visualized as a convergent synthesis where two key fragments are joined via a Suzuki coupling, followed by deprotection and final fragment coupling.
Caption: Convergent synthetic workflow for Crizotinib.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling between this compound and a suitable pyrazole boronic acid derivative, a key step in forming the Crizotinib core. The protocol is adapted from established synthetic routes.[7]
Reaction Scheme: (A visual representation of the chemical reaction would be depicted here, showing the two starting materials reacting in the presence of a palladium catalyst and base to form the coupled product.)
Materials and Reagents
| Reagent | M.W. | Role | Typical Eq. |
| This compound | 314.22 | Aryl Halide | 1.0 |
| 1-(Piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 319.24 | Boronic Ester | 1.0 - 1.2 |
| Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] | 701.90 | Catalyst Precursor | 0.02 - 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | Base | 2.0 - 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | - |
| Water (H₂O) | 18.02 | Co-solvent | - |
| Methyl tert-butyl ether (MTBE) | 88.15 | Extraction Solvent | - |
| Saturated Sodium Chloride Solution (Brine) | - | Washing Agent | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent | - |
Step-by-Step Procedure
-
Vessel Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and the pyrazole boronic ester derivative (1.1 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe until a concentration of approximately 0.1-0.2 M is reached. Begin stirring to dissolve the solids. Add a 2M aqueous solution of sodium carbonate (2.5 eq).
-
Catalyst Addition: To the stirring mixture, add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.025 eq). The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 60-80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours. Look for the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the flask from the oil bath and allow it to cool.
-
Extraction: Transfer the mixture to a separatory funnel and extract with methyl tert-butyl ether (MTBE) (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with saturated brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Boc-protected coupled product as a solid.
Scientific Rationale and Troubleshooting
Causality Behind Experimental Choices
-
Catalyst System: Pd(PPh₃)₂Cl₂ is a common and effective air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species required for the catalytic cycle.[8] The choice of phosphine ligands is crucial; triphenylphosphine is robust, but for more challenging couplings, specialized Buchwald-Hartwig ligands (e.g., XPhos, SPhos) may offer higher yields and faster reaction times.[9]
-
Base: The base (Na₂CO₃) is critical for the transmetalation step.[4] It activates the boronic ester by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[4] Carbonates are often preferred for their moderate basicity, which minimizes base-sensitive functional group degradation.
-
Solvent System: A polar aprotic solvent like DMF is used to solubilize the various reagents, particularly the inorganic base and polar intermediates. The addition of water is often beneficial, as it can aid in dissolving the base and accelerating the transmetalation step.[10]
The Catalytic Cycle Explained
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature. | Use a fresh batch of catalyst. Ensure the reaction is truly inert. Increase temperature in 10 °C increments. |
| Dehalogenation | Proto-dehalogenation side reaction. | Use a milder base (e.g., K₃PO₄). Ensure rigorous exclusion of water if using anhydrous conditions. |
| Homocoupling of Boronic Ester | Occurs at higher temperatures or with excess ester. | Use a stoichiometric amount (1.0-1.1 eq) of the boronic ester. Run the reaction at the lowest effective temperature. |
| Difficult Purification | Residual DMF in the crude product. | Ensure thorough washing with water during the workup. An azeotropic distillation with heptane can also remove DMF. |
Conclusion
This compound is a high-value intermediate that exemplifies the principles of modern synthetic strategy in drug discovery. Its pre-installed, protected amine and reactive bromide handle allow for a convergent and efficient approach to complex molecular architectures. As demonstrated in the synthesis of Crizotinib, this building block enables the rapid construction of the core aniline scaffold, streamlining the path to potent kinase inhibitors. The protocols and rationale presented herein provide a comprehensive guide for researchers to leverage this and similar intermediates in their own drug discovery programs.
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BenchChem. 3-Bromo-N,N-diethyl-4-methylaniline: A Versatile Building Block for Pharmaceutical Synthesis. BenchChem. 11
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Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 1
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Google Patents. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof. Google Patents. 12
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MedKoo Biosciences. Crizotinib Synthetic Routes. MedKoo Biosciences. 2
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Asaki, T., et al. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 13
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Google Patents. US9604966B2 - Crizotinib preparation method. Google Patents. 7
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Gangjee, A., et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. 14
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Shestakova, T., et al. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 15
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Pathak, T. P., et al. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. 5
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 3
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Tevarak, D. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. 17
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Google Patents. CN107417603B - Preparation method of crizotinib intermediate. Google Patents. 18
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Khan, K. M., et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. 19
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Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. 20
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Rewcastle, G. W., et al. Structure−Activity Relationships for Methyl-amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry. 21
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Pluta, R., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 9
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BenchChem. Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. BenchChem. 4
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Fisher Scientific. 3-Bromo-4-methylaniline 98.0+%, TCI America™. Fisher Scientific. 22
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Božić, B., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. 6
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Combettes, L., et al. β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters. 23
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TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. 10
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Malevskaia, A. A., et al. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank. 24
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BenchChem. Synthetic Pathways to Novel Pharmaceuticals Utilizing Methyl 4-bromo-6-methylnicotinate: Application Notes and Protocols. BenchChem. 25
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Palladium catalyst selection for cross-coupling reactions with tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
An Application Guide for Palladium Catalyst Selection in Cross-Coupling Reactions of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Abstract
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern synthetic chemistry, pivotal to the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a detailed framework for the rational selection of palladium catalyst systems for reactions involving This compound , a substrate of interest in pharmaceutical and materials science development. By analyzing the substrate's unique electronic and steric characteristics, we offer field-proven insights and detailed protocols for three key transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and achieve high-yield, reproducible results.
Substrate Analysis: this compound
A thorough understanding of the starting material is the first principle of reaction optimization. The target substrate, this compound, possesses distinct features that directly influence the choice of catalyst, ligand, and reaction conditions.
-
Structure:
(Chemical structure of this compound)[3]
-
Electronic Profile: The phenyl ring is substituted with three groups that exert competing electronic effects.
-
Bromo Group (-Br): An ortho/para-directing deactivator, it serves as the leaving group in the crucial oxidative addition step.
-
Methyl Group (-CH₃): Located para to the bromo group, this is a weak electron-donating group, slightly enriching the ring and potentially accelerating oxidative addition.
-
N(Me)Boc Group: This is a sterically demanding group ortho to the bromine. While the nitrogen's lone pair can be electron-donating, the adjacent tert-butoxycarbonyl (Boc) group is strongly electron-withdrawing, reducing the nitrogen's ability to donate into the ring. This complex electronic nature necessitates a carefully tuned catalyst.
-
-
Steric Hindrance: The bulky N(Me)Boc group and the adjacent methyl group create significant steric congestion around the C-Br bond. This steric shield can impede the approach of the palladium catalyst, making the selection of an appropriate ligand paramount to overcome this hindrance.[4]
Foundational Mechanisms: The Palladium Catalytic Cycles
Successful catalyst selection is rooted in understanding the reaction mechanism. While specific intermediates may vary, the core catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions share fundamental steps.[5][6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forges a C-C bond between an organohalide and an organoboron compound.[8] The catalytic cycle involves three key phases: oxidative addition, transmetalation, and reductive elimination.[9][10] The base is crucial for activating the organoboron species to facilitate transmetalation.[11]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[12] The mechanism is similar to the Suzuki coupling but involves the coordination of the amine and subsequent deprotonation by a strong base prior to the final C-N bond-forming reductive elimination.[13][14]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Catalyst System Selection and Optimization
For the target substrate, the primary challenge is overcoming the steric hindrance around the C-Br bond to facilitate oxidative addition and ensuring the subsequent steps proceed efficiently. This is achieved by selecting a synergistic combination of a palladium precatalyst and a specialized ligand.
Recommended Systems for Suzuki-Miyaura Coupling
To synthesize biaryl compounds from this compound, sterically hindered biaryl phosphine ligands are highly recommended. These ligands create a bulky coordination sphere around the palladium center that promotes both the initial oxidative addition and the final reductive elimination step.[15]
| Parameter | Recommended Starting Conditions | Rationale & Causality |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, reliable sources of Pd(0) upon in-situ reduction.[10] |
| Ligand | SPhos, XPhos, RuPhos | These electron-rich, bulky biaryl phosphine ligands are proven to accelerate reactions of sterically demanding aryl halides.[8][16] They stabilize the monoligated Pd(0) species, which is often the most active for oxidative addition. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong base is required to form the boronate species for transmetalation without hydrolyzing the carbamate.[8] K₃PO₄ is often a good starting point. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | A mixture of an organic solvent and water is standard, ensuring solubility for both the organic substrate and the inorganic base.[17] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier for oxidative addition with the hindered substrate. |
Recommended Systems for Buchwald-Hartwig Amination
For C-N bond formation, the choice of ligand is even more critical. The reductive elimination to form the C-N bond is often the rate-limiting step, and ligands must be specifically designed to facilitate this process.[14]
| Parameter | Recommended Starting Conditions | Rationale & Causality |
| Pd Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | These are excellent precursors for generating the active Pd(0) catalyst under amination conditions.[18] |
| Ligand | BrettPhos, Xantphos, Josiphos-type ligands | These ligands possess the requisite steric bulk and bite angle to promote C-N reductive elimination, a notoriously difficult step, especially with hindered substrates.[6][19][20] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base like NaOtBu is typically required to deprotonate the amine coupling partner.[18] For base-sensitive substrates, weaker bases like K₃PO₄ may be screened. |
| Solvent | 1,4-Dioxane, Toluene | Anhydrous, aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions.[19] |
| Temperature | 90 - 120 °C | Higher temperatures are generally required to drive the C-N coupling to completion.[18] |
Recommended Systems for Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. For this substrate, the key is to ensure the oxidative addition proceeds efficiently, as the subsequent steps are often faster.[21]
| Parameter | Recommended Starting Conditions | Rationale & Causality |
| Pd Precatalyst | Pd(OAc)₂ | Palladium(II) acetate is the most common and cost-effective precatalyst for the Heck reaction.[22] |
| Ligand | P(o-tol)₃, P(t-Bu)₃, or N-Heterocyclic Carbenes (NHCs) | For electron-rich aryl bromides, electron-rich and bulky ligands can accelerate the reaction.[23] In some cases, ligandless conditions with a phase-transfer catalyst (e.g., TBAB) can be effective. |
| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or organic base is needed to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) species.[22] |
| Solvent | DMF, NMP, DMAc | Polar aprotic solvents are typically used to facilitate the reaction and maintain solubility of the catalyst and reagents.[24] |
| Temperature | 100 - 140 °C | Heck reactions often require high temperatures to achieve reasonable reaction rates.[1] |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling. It should be adapted based on screening results for optimal performance.
Materials & Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (1-5 mol%)
-
SPhos (2-10 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask or sealed vial)
Experimental Workflow
Figure 3: Step-by-step workflow for a typical palladium-catalyzed cross-coupling reaction.
Detailed Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and the phosphine ligand.[1]
-
Inerting: Seal the flask and evacuate and backfill with argon three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via a syringe.[8]
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.[25]
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-
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ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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-
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Ligand-Mediated Reactivity of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate: A Guide to Optimizing Cross-Coupling Reactions
Introduction: Navigating the Nuances of a Sterically Demanding Substrate
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The substrate, tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate, presents a unique challenge and opportunity for chemists engaged in drug discovery and materials science. Its structure, featuring a bromine atom ortho to a methyl group and meta to a bulky N-Boc-N-methylamino substituent, introduces significant steric hindrance and distinct electronic properties. These characteristics render its reactivity in cross-coupling reactions exquisitely sensitive to the choice of ancillary ligand on the palladium catalyst.
This technical guide provides an in-depth exploration of how different classes of ligands influence the outcomes of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this substrate. By understanding the causal relationships between ligand structure and catalytic activity, researchers can strategically select the optimal conditions to achieve desired product yields and selectivities. This document is designed to serve as a practical resource, offering not only detailed experimental protocols but also the underlying scientific principles that govern these powerful transformations.
The Decisive Role of Ligands in the Catalytic Cycle
The efficacy of a palladium-catalyzed cross-coupling reaction is fundamentally dictated by the kinetics of three key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination. The ligand, bound to the palladium center, plays a pivotal role in modulating the electronic and steric environment of the catalyst, thereby influencing the rate and efficiency of each step.
Key Ligand Properties and Their Mechanistic Impact:
-
Steric Bulk: Large, bulky ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), promote the formation of monoligated, highly reactive LPd(0) species. This is crucial for facilitating the oxidative addition of sterically hindered aryl bromides like our target substrate.[1] Furthermore, steric bulk can accelerate the final reductive elimination step to release the product.[2]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition into the C-Br bond.[2][3] This is particularly important for the relatively electron-neutral aryl bromide in our substrate.
-
Bite Angle (for bidentate ligands): For bidentate phosphine ligands like Xantphos, the natural bite angle influences the geometry at the metal center, which can impact both the rate of reductive elimination and the stability of the catalyst.
The interplay of these factors is critical. For a sterically congested substrate such as this compound, a ligand that is both bulky and electron-donating is often required to overcome the activation barrier for oxidative addition and promote efficient product formation.
Comparative Ligand Effects in Key Cross-Coupling Reactions
To illustrate the practical implications of ligand choice, we present protocols for three common and powerful cross-coupling reactions, each testing a selection of ligands with varying properties.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. The choice of ligand is critical, especially when dealing with sterically hindered coupling partners.[1]
Experimental Protocol: Ligand Screening in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Ligand (4 mol%) - See Table 1 for ligands to be screened
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
-
-
Procedure:
-
To a dry Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, the selected ligand, and potassium phosphate.
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 1: Expected Outcomes for Ligand Screening in Suzuki-Miyaura Coupling
| Ligand | Type | Key Features | Expected Yield (%) | Rationale |
| PPh₃ | Monodentate Phosphine | Less bulky, less electron-donating | < 20% | Insufficient steric bulk and electron density to efficiently promote oxidative addition with the hindered substrate. |
| XPhos | Dialkylbiarylphosphine | Bulky, electron-rich | > 90% | The combination of steric bulk and high electron-donating ability is ideal for overcoming the steric hindrance of the substrate.[1] |
| SPhos | Dialkylbiarylphosphine | Bulky, electron-rich | > 90% | Similar to XPhos, SPhos is a highly effective ligand for challenging Suzuki couplings.[1] |
| IPr | N-Heterocyclic Carbene (NHC) | Very bulky, strong σ-donor | > 85% | NHCs are excellent ligands for stabilizing the active Pd(0) catalyst and promoting oxidative addition.[2] |
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Ligands influence the key steps of the Suzuki-Miyaura cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[4] The reaction is highly dependent on the ligand to facilitate the coupling of the amine with the aryl bromide.[5][6]
Experimental Protocol: Ligand Screening in the Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Ligand (3.6 mol%) - See Table 2 for ligands to be screened
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the selected ligand, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add this compound and morpholine.
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Table 2: Expected Outcomes for Ligand Screening in Buchwald-Hartwig Amination
| Ligand | Type | Key Features | Expected Yield (%) | Rationale |
| BINAP | Bidentate Phosphine | Wide bite angle | < 40% | While effective for some systems, may not be bulky enough for this hindered substrate. |
| RuPhos | Dialkylbiarylphosphine | Bulky, electron-rich | > 95% | Specifically designed for challenging C-N couplings, its steric and electronic properties are well-suited.[7] |
| BrettPhos | Dialkylbiarylphosphine | Very bulky, electron-rich | > 95% | Another highly effective "Buchwald ligand" for sterically demanding substrates. |
| IMes | N-Heterocyclic Carbene (NHC) | Bulky, strong σ-donor | > 90% | NHC ligands are known to be highly effective in Buchwald-Hartwig aminations, providing stable and active catalysts.[8] |
DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Ligand properties are critical for efficient C-N bond formation.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene. Ligand choice can influence not only the reaction rate but also the regioselectivity of the alkene insertion.
Experimental Protocol: Ligand Screening in the Heck Reaction of this compound with n-Butyl Acrylate
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Ligand (2 mol%) - See Table 3 for ligands to be screened
-
Triethylamine (Et₃N) (2.0 equiv)
-
DMF, anhydrous and degassed
-
-
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂ and the selected ligand.
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed DMF, followed by this compound, n-butyl acrylate, and triethylamine.
-
Heat the reaction mixture at 120 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table 3: Expected Outcomes for Ligand Screening in the Heck Reaction
| Ligand | Type | Key Features | Expected Yield (%) | Rationale |
| PPh₃ | Monodentate Phosphine | Standard Heck ligand | ~50-60% | May provide moderate yields but can be prone to catalyst decomposition at high temperatures. |
| P(o-tol)₃ | Monodentate Phosphine | More bulky than PPh₃ | ~70-80% | The increased steric bulk can improve catalyst stability and efficiency compared to PPh₃. |
| Herrmann's Palladacycle | Palladacycle | Pre-catalyst | > 85% | A highly stable and active catalyst for Heck reactions, often effective for aryl bromides. |
| None (Jeffery Conditions) | Ligandless (with phase transfer catalyst) | Simplicity | < 30% | While sometimes effective, ligandless conditions are unlikely to be efficient for this sterically hindered substrate. |
DOT Diagram: Heck Reaction Workflow
Caption: A general workflow for the Heck cross-coupling reaction.
Conclusion and Future Directions
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is profoundly influenced by the choice of ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich dialkylbiarylphosphine ligands such as XPhos and RuPhos, as well as N-heterocyclic carbenes, are predicted to be highly effective due to their ability to facilitate oxidative addition of the sterically hindered aryl bromide. For the Heck reaction, more traditional phosphine ligands or robust pre-catalysts like Herrmann's palladacycle are likely to provide good results.
This guide provides a foundational framework for researchers working with this and structurally related substrates. The provided protocols serve as excellent starting points for optimization. Further screening of reaction parameters such as base, solvent, and temperature, guided by the principles outlined herein, will enable the development of highly efficient and selective transformations, paving the way for the synthesis of novel compounds for a wide range of applications.
References
-
Nolan, S. P., et al. (1999). Application of N-heterocyclic carbene ligands in aryl amination. Journal of the American Chemical Society. [Link]
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters. [Link]
-
Glorius, F., et al. (2007). In situ-formed heterogeneous catalytic system for the Buchwald–Hartwig cross-coupling of aryl bromides. Chemical Communications. [Link]
-
Caddick, S., et al. (2008). A second-generation [Pd(NHC)(allyl)Cl] catalyst for BHA reaction of aryl chlorides and bromides. Organic Letters. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Boyarskiy, V. P., et al. (2013). Steric effect of substituents in haloarenes on the rate of cross-coupling reactions. Russian Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
-
Heck, R. F. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[Link]
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- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 7. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
Troubleshooting & Optimization
How to prevent hydrodebromination of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Topic: Strategic Mitigation of Hydrodebromination for tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for researchers encountering the common yet challenging side reaction of hydrodebromination during cross-coupling reactions involving this compound. As Senior Application Scientists, our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms, enabling you to make informed, rational decisions to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is hydrodebromination and why is it a significant problem?
A1: Hydrodebromination is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry where the bromine atom on the aryl halide starting material is replaced by a hydrogen atom.[1] Instead of forming the desired carbon-carbon or carbon-heteroatom bond, this pathway yields a reduced, debrominated byproduct. For the target compound, this results in the formation of tert-Butyl (4-methylphenyl)(methyl)carbamate. This side reaction is problematic for two primary reasons: it lowers the yield of the desired coupled product and introduces a byproduct that can be difficult to separate due to similar polarity, complicating downstream purification efforts.[1]
Q2: What are the primary mechanistic causes of hydrodebromination?
A2: Hydrodebromination typically arises from the generation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This reactive intermediate can reductively eliminate the debrominated arene before the desired cross-coupling can occur. The sources of the hydride are varied and can include solvents (especially alcohols), the base, or even trace amounts of water in the reaction mixture.[3][4] The reaction can proceed through different pathways, including a radical mechanism or, more commonly in cross-coupling, via an aryl palladium hydride intermediate.[2][5][6][7]
Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.
Q3: How does the choice of phosphine ligand impact hydrodebromination?
A3: The ligand is arguably the most critical factor in controlling this side reaction. The structure and electronic properties of the ligand dictate the rates of the various steps in the catalytic cycle.
-
Steric Bulk: Bulky phosphine ligands, such as the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are highly effective at preventing hydrodebromination.[8] Their size accelerates the final, desired reductive elimination step to form the C-C or C-N bond, allowing it to outcompete the undesired reductive elimination of the Ar-H byproduct.[8][9]
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which also promotes the desired reductive elimination step.
-
Bite Angle: For bidentate ligands, a wide "bite angle" can stabilize the palladium complex in a geometry that is favorable for the cross-coupling pathway and less prone to side reactions.[8]
Q4: Can the base and solvent contribute to hydrodebromination?
A4: Absolutely. The base and solvent create the environment for the reaction and can be direct participants in the hydrodebromination pathway.
-
Base: The choice of base is critical. Stronger bases can sometimes accelerate catalyst decomposition or directly participate in the formation of palladium-hydride species.[8] Weaker inorganic bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), are often preferred as they are less likely to promote side reactions.[8] The physical properties, like solubility, also matter; a heterogeneous mixture with an insoluble base can sometimes lead to poor reproducibility.[8]
-
Solvent: Protic solvents (e.g., alcohols, water) can be direct hydrogen donors and should be used with caution.[10][11] Aprotic solvents like toluene, dioxane, or THF are generally safer choices. It is also crucial to use anhydrous solvents, as water has been identified as a potential hydrogen source in some palladium-catalyzed reactions.[3]
Troubleshooting Guide
Issue: Significant (>5%) formation of the hydrodebrominated byproduct, tert-Butyl (4-methylphenyl)(methyl)carbamate, is observed during a cross-coupling reaction.
Caption: A logical workflow for troubleshooting hydrodebromination.
Troubleshooting & Optimization Table
| Possible Cause | Recommended Action | Rationale |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands such as SPhos or XPhos). | These ligands promote the desired reductive elimination and can sterically hinder pathways leading to hydrodebromination.[8][9] |
| Base is Too Strong or Unsuitable | Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Optimize the stoichiometry of the base (typically 1.5-2.5 equivalents). | Stronger bases can lead to catalyst decomposition or promote side reactions that generate Pd-H species.[8] |
| Solvent Acting as a Hydrogen Source | Ensure the use of high-purity, anhydrous aprotic solvents such as toluene, 1,4-dioxane, or THF. Avoid protic solvents like alcohols unless specifically required. | Aprotic solvents lack acidic protons that can be readily transferred to the palladium center. Water can also serve as a hydrogen source.[3][10][11] |
| High Reaction Temperature | Attempt the reaction at a lower temperature. For example, if the reaction is running at 110 °C, try 90 °C or 80 °C. | The activation energy for hydrodebromination may be different from that of the desired coupling. Lowering the temperature can sometimes favor the desired pathway. |
| Presence of Reductive Impurities | Use highly pure starting materials and reagents. Ensure the reaction is performed under a fully inert atmosphere (N₂ or Argon) to prevent oxidative degradation that could lead to side reactions. | Impurities in reagents or starting materials can sometimes act as hydride donors. |
Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling Conditions
This protocol provides a robust starting point for coupling this compound with a generic boronic acid, designed to minimize hydrodebromination.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst/Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene (to achieve a substrate concentration of ~0.1 M).
-
Degassing: Seal the vessel and degas the mixture by sparging with argon for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Protocol 2: Small-Scale Reaction Condition Screening
When hydrodebromination persists, a systematic screen of key parameters is the most efficient path to an optimal solution. Use a 24-well plate or parallel synthesizer for this workflow.
Table: Example Screening Array for Optimization
| Well | Ligand (4 mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Expected Outcome (Hypothetical) |
| A1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | High Byproduct (Baseline) |
| A2 | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Reduced Byproduct |
| A3 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Further Reduced Byproduct |
| A4 | SPhos | K₃PO₄ | Toluene (Anhydrous) | 100 | Minimal Byproduct |
| A5 | SPhos | K₃PO₄ | Toluene (Anhydrous) | 80 | Best Result: High Yield, <2% Byproduct |
| B1 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | Reduced Byproduct |
| B2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Further Reduced Byproduct |
| B3 | XPhos | K₃PO₄ | Toluene (Anhydrous) | 100 | Minimal Byproduct |
This systematic approach allows for the rapid identification of the parameters that have the most significant impact on suppressing the undesired hydrodebromination side reaction.
Advanced Strategy: In Situ Halogen Exchange
For particularly challenging substrates where hydrodebromination remains an issue even after extensive optimization, an advanced strategy is the in situ conversion of the aryl bromide to a more reactive aryl iodide.[12] This can be achieved by including an iodide source (e.g., NaI or KI) in the reaction mixture. The transiently formed aryl iodide undergoes oxidative addition and subsequent coupling much faster, often outcompeting the hydrodebromination pathway that plagues the less reactive aryl bromide.[12]
References
-
Ghosh, B. & Maleczka, R. E., Jr. Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]
-
Neumann, K. T., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
Studer, A., & Amrein, S. (2002). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition. [Link]
-
Studer, A., & Amrein, S. (2002). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. ResearchGate. [Link]
-
Kar, S., et al. (2020). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Publications. [Link]
-
Ciobanu, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics. [Link]
-
Wikipedia. Solvent effects. Wikipedia. [Link]
-
Gallou, F., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health (PMC). [Link]
-
Jang, T., et al. (2024). Ligand-induced suppression of undesirable pathways in cobalt-catalyzed hydroformylation. ResearchGate. [Link]
-
Zhang, Z., et al. (2018). Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group. Chemical Communications. [Link]
-
Zhang, Y., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts. [Link]
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Technical Support Center: Optimizing Buch-Hartwig Amination for tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate Coupling
Welcome to the technical support center for optimizing the palladium-catalyzed C-N cross-coupling of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific Buchwald-Hartwig amination reaction. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies tailored to the unique steric and electronic properties of your substrates.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the coupling of this compound with an amine coupling partner.
Q1: What are the initial challenges I should anticipate with this specific aryl bromide?
A1: The substrate, this compound, presents a few key challenges. The bromine atom is situated on an electron-rich benzene ring due to the activating effect of the methyl and carbamate groups. While this can facilitate oxidative addition to the palladium(0) center, the steric bulk of the tert-butyl carbamate group and the adjacent methyl group can hinder the approach of the amine and the subsequent reductive elimination step. Careful selection of a sterically demanding and electron-rich phosphine ligand is crucial to overcome these hurdles.[1][2]
Q2: What is a good starting point for the catalyst and ligand ratio?
A2: For many palladium-catalyzed cross-coupling reactions, a palladium-to-ligand ratio of 1:1 to 1:2 is a common starting point.[3] For this particular substrate, where steric hindrance is a factor, employing a slightly higher ligand ratio (e.g., 1:1.5) can be beneficial. This helps to ensure the formation of the active monoligated palladium(0) species, which is often the catalytically active species in Buchwald-Hartwig aminations, and can prevent catalyst decomposition.[3][4] However, an excessive amount of ligand can sometimes inhibit the reaction, so this should be optimized.
Q3: Which palladium source is best: a precatalyst or generating the catalyst in situ?
A3: While generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible, it can lead to irreproducible results.[5][6] These sources can contain varying amounts of impurities, and the reduction to Pd(0) may be incomplete or lead to the formation of palladium black (inactive palladium nanoparticles).[5][6]
For improved reliability and activity, using a well-defined palladium precatalyst is highly recommended.[5][6][7][8] Precatalysts are air- and moisture-stable Pd(II) complexes that readily generate the active LPd(0) species under the reaction conditions.[5][9] This ensures a consistent and known concentration of the active catalyst, leading to more reproducible outcomes, especially when dealing with challenging substrates.
Q4: What class of ligands should I consider for this coupling?
A4: Given the steric hindrance around the bromine atom, bulky biaryl phosphine ligands are the most promising candidates.[1][9] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos) families have demonstrated broad utility in challenging C-N couplings.[1][9] These ligands are not only sterically demanding, which facilitates reductive elimination, but are also electron-rich, which promotes the initial oxidative addition of the aryl bromide.[2][10]
Q5: How critical is the choice of base and solvent?
A5: The choice of base and solvent is critical and can significantly impact the reaction outcome. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[11] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[12] However, if your amine substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although this may require higher reaction temperatures.[12]
The solvent must be anhydrous and capable of dissolving all reaction components. Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used.[12][13] The solubility of the base can also be a factor; for instance, Cs₂CO₃ has better solubility in ethereal solvents.[12]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of your coupling reaction.
Issue 1: Low or No Product Yield
Q: I am observing very low conversion of my starting material, this compound. What are the likely causes and how can I address them?
A: Low conversion is a common initial hurdle. The root cause often lies in the efficiency of the catalytic cycle. Here's a systematic approach to troubleshoot this issue:
Step 1: Verify the Integrity of Your Reagents and Reaction Setup
-
Oxygen and Moisture: The palladium catalyst, especially the active Pd(0) species, is sensitive to oxygen and moisture. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that your solvent and amine are thoroughly dried and degassed.
-
Reagent Purity: Impurities in the starting materials, particularly the amine, can poison the catalyst. Purify your amine if its purity is questionable.
Step 2: Re-evaluate Your Catalyst System
-
Catalyst Activation: If you are generating the catalyst in situ from a Pd(II) source, the reduction to Pd(0) may be inefficient. Consider switching to a palladium precatalyst for more reliable generation of the active catalyst.[5][7]
-
Ligand Choice: The initial ligand may not be optimal. The electronic and steric properties of the ligand are crucial for both oxidative addition and reductive elimination.[2][14][15] Screen a panel of bulky biaryl phosphine ligands.
Step 3: Optimize the Catalyst and Ligand Ratio A suboptimal catalyst-to-ligand ratio can lead to catalyst deactivation or the formation of less active palladium species. A systematic optimization is recommended.
III. Experimental Protocols for Optimization
Protocol 1: General Screening of Catalyst and Ligand Ratio
This protocol is designed to rapidly identify a promising catalyst and ligand ratio.
1. Reaction Setup:
-
To a dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).
-
Add the biaryl phosphine ligand (e.g., XPhos) to achieve the desired Pd:Ligand ratio (see table below).
-
Add this compound (1.0 equiv).
-
Add the amine coupling partner (1.2 equiv).
-
Add the base (e.g., NaOtBu, 1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1 M concentration of the aryl bromide).
2. Reaction Conditions:
-
Stir the reaction mixture at a set temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).
Table 1: Initial Screening of Pd:Ligand Ratios
| Entry | Pd Precatalyst (mol %) | Ligand (mol %) | Pd:Ligand Ratio |
| 1 | 2 | 2 | 1:1 |
| 2 | 2 | 3 | 1:1.5 |
| 3 | 2 | 4 | 1:2 |
Interpreting the Results:
-
If you observe a significant improvement in yield with a 1:1.5 or 1:2 ratio, it suggests that excess ligand is beneficial for stabilizing the catalyst.
-
If the yield decreases at higher ligand concentrations, it may indicate that the excess ligand is inhibiting the reaction.
Protocol 2: Fine-Tuning the Optimal Ratio
Once a promising ratio is identified from the initial screen, a more focused optimization can be performed.
1. Reaction Setup:
-
Follow the setup procedure from Protocol 1, but vary the catalyst loading while maintaining the optimal Pd:Ligand ratio identified in the initial screen.
Table 2: Catalyst Loading Optimization
| Entry | Pd Precatalyst (mol %) | Ligand (mol %) | Pd:Ligand Ratio |
| 1 | 1 | 1.5 | 1:1.5 |
| 2 | 0.5 | 0.75 | 1:1.5 |
| 3 | 0.1 | 0.15 | 1:1.5 |
Interpreting the Results:
-
The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe. This is not only cost-effective but also minimizes residual palladium in the final product, a critical consideration in drug development.[16]
Issue 2: Formation of Side Products
Q: I am observing the formation of significant side products, including hydrodehalogenation of my aryl bromide and the formation of a biaryl byproduct. What is causing this and how can I suppress it?
A: The formation of these side products points to specific competing reaction pathways.
-
Hydrodehalogenation (Ar-H formation): This occurs when the aryl group is lost from the palladium complex and replaced with a hydrogen atom. This can be promoted by moisture or other protic impurities. Ensure all reagents and the reaction setup are scrupulously dry.
-
Biaryl Formation (Ar-Ar formation): This side reaction, known as homo-coupling, can occur if the transmetalation step with the amine is slow, allowing for a competing reaction between two aryl groups on the palladium center.
Troubleshooting Strategies:
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired C-N coupling versus side reactions. A more electron-donating ligand can accelerate the oxidative addition and reductive elimination steps, potentially outcompeting the side reactions.[10]
-
Base and Solvent: The nature of the base and solvent can influence the reaction pathway.[17] In some cases, a weaker base or a more coordinating solvent may suppress side reactions.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the side reactions, which may have a higher activation energy than the desired coupling.
IV. Visualizing the Troubleshooting Workflow and Catalytic Cycle
The following diagrams illustrate the decision-making process for troubleshooting and the fundamental mechanism of the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction. [1][18][19]
V. References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides | Journal of the American Chemical Society. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]
-
Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions - UA. Available at: [Link]
-
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
-
(PDF) Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination - ResearchGate. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. Available at: [Link]
-
(PDF) C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]
-
Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations. | Semantic Scholar. Available at: [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available at: [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC - NIH. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. media.abcr.com [media.abcr.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. jk-sci.com [jk-sci.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. name-reaction.com [name-reaction.com]
Purification strategies for reaction products of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Welcome to the dedicated technical support guide for the purification of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification process. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and overcome challenges in your own laboratory setting.
Understanding the Chemistry of Purification
The successful purification of this compound hinges on understanding its chemical properties and the likely impurities generated during its synthesis. The most probable synthetic route is the electrophilic bromination of its precursor, tert-butyl (4-methylphenyl)(methyl)carbamate.
This synthetic pathway can lead to several impurities:
-
Unreacted Starting Material: Incomplete bromination will leave residual tert-butyl (4-methylphenyl)(methyl)carbamate.
-
Regioisomers: Bromination can occur at different positions on the aromatic ring, leading to isomers such as tert-butyl (2-bromo-4-methylphenyl)(methyl)carbamate.
-
Di-brominated Products: Over-bromination can result in the formation of di-bromo species.
The purification strategies outlined below are designed to effectively separate the desired product from these common contaminants.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: My TLC shows multiple spots that are close together. How can I improve the separation?
Answer:
Achieving good separation on a Thin Layer Chromatography (TLC) plate is the first critical step for a successful column chromatography purification. If your spots are too close, it indicates that the chosen solvent system is not optimal for differentiating between your product and impurities based on their polarity.
Causality: The polarity of the eluent directly influences the retention factor (Rf) of each compound on the silica plate. For aromatic carbamates, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point[1]. If the separation is poor, the relative polarities of your product and impurities are too similar in that specific solvent blend.
Step-by-Step Protocol for Optimizing TLC Separation:
-
Systematic Solvent Screening: Prepare a series of eluent mixtures with varying polarities. A good starting point for aromatic carbamates is a hexane/ethyl acetate system[1].
-
Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity (e.g., 90:10, 85:15, 80:20).
-
Aim for an Rf value of 0.25-0.35 for your target compound, as this often translates to good separation in column chromatography[2].
-
-
Incorporate a Different Solvent: If varying the ratio of your initial two solvents doesn't provide adequate separation, try introducing a third solvent or switching one of the components.
-
For example, if hexane/ethyl acetate is not working, consider trying a dichloromethane/methanol system, which offers different selectivity[1].
-
Sometimes, adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate system can significantly improve separation of polar impurities.
-
-
Visualization is Key: Aromatic compounds like your target molecule are often visible under UV light (254 nm)[3]. For carbamates that are not UV-active or to differentiate between spots, specific chemical stains can be very effective. A furfural/sulfuric acid stain is known to be useful for detecting carbamate esters[2].
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Target Compounds |
| Hexane / Ethyl Acetate | 90:10 to 70:30 | General screening for aromatic carbamates |
| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar impurities |
| Toluene / Ethyl Acetate | 90:10 to 70:30 | Can improve separation of aromatic isomers |
Problem 2: I'm performing column chromatography, but my product is co-eluting with an impurity.
Answer:
Co-elution during column chromatography is a common issue that often arises from a suboptimal solvent system or improper column packing.
Causality: Even with a promising TLC separation, the larger scale of column chromatography can sometimes lead to broader peaks and overlapping elution of compounds with similar polarities. This can be due to the solvent system's inability to fully resolve the compounds on a larger volume of silica gel or issues with the column itself.
Step-by-Step Protocol for Improving Column Chromatography:
-
Fine-Tune Your Eluent: Based on your optimized TLC, select the solvent system that provides the best separation. For column chromatography, you may need to slightly decrease the polarity of the eluent compared to your optimal TLC conditions to ensure your compound doesn't elute too quickly.
-
Consider a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.
-
Start with a low polarity mobile phase to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities on the column.
-
For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
-
Proper Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is uniformly packed without any air bubbles or channels. A slurry packing method is generally preferred.
-
Sample Loading: Load your crude product onto the column in a minimal amount of solvent. Using too much solvent will broaden your initial band and lead to poor separation. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.
Problem 3: My purified product still shows impurities in the NMR spectrum.
Answer:
Observing impurities in the NMR spectrum after purification can be disheartening, but it provides valuable clues for further purification steps.
Causality: The impurities observed could be isomers that are very close in polarity to your product, making them difficult to separate by chromatography alone. Alternatively, the impurity might be a result of product degradation during purification. Boc-protected amines are generally stable but can be sensitive to strong acidic conditions[4].
Step-by-Step Protocol for Post-Chromatography Purification:
-
Analyze the NMR Spectrum: Identify the nature of the impurity.
-
Starting Material: Look for characteristic peaks of tert-butyl (4-methylphenyl)(methyl)carbamate.
-
Regioisomers: These may have very similar NMR spectra to your product but with subtle differences in the aromatic region chemical shifts and coupling patterns.
-
Solvent Residues: Check for common solvents used in your purification like ethyl acetate or hexane. These can often be removed by high vacuum.
-
-
Recrystallization: This is an excellent technique for removing small amounts of impurities, especially isomers. The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
Solvent Screening: Test the solubility of your product in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, isopropanol, methanol).
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be very powerful. Dissolve your compound in a good solvent (one in which it is very soluble) at an elevated temperature, and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote crystal growth. A common mixture for carbamates is hexane/ethyl acetate[5].
-
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Comments |
| Hexane | Non-polar | Good as a "poor" solvent in a mixed system. |
| Isopropanol | Polar | Can be a good single solvent for moderately polar compounds. |
| Ethyl Acetate | Intermediate | A versatile solvent for many organic compounds. |
| Methanol | Polar | Effective for more polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my bromination reaction?
A1: Thin Layer Chromatography (TLC) is the most effective way to monitor your reaction. Spot the reaction mixture alongside a spot of your starting material on a TLC plate. The appearance of a new, typically less polar spot (as the bromo- group increases molecular weight more than polarity) indicates product formation. The disappearance of the starting material spot signals the completion of the reaction.
Q2: My product seems to be an oil, even after chromatography. How can I induce crystallization?
A2: If your product is an oil, it may be due to residual solvent or the presence of impurities that are inhibiting crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can try trituration. This involves adding a small amount of a solvent in which your product is poorly soluble (like cold hexane) and scratching the inside of the flask with a glass rod. This can provide nucleation sites for crystal growth. If trituration fails, attempting recrystallization from a different solvent system is the next best step.
Q3: How can I visualize my compound on a TLC plate if it's not UV active?
A3: While many aromatic compounds are UV active, if yours is not, or if you need more sensitive visualization, you can use a chemical stain. For carbamates, a potassium permanganate stain can be effective as it reacts with many organic compounds. As mentioned earlier, a furfural/sulfuric acid stain is also a good option for carbamate esters[2]. Iodine is another general-purpose stain that works for a wide variety of organic compounds[6].
Q4: Are there any stability concerns with this compound during purification?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally robust. However, it is sensitive to acidic conditions. Avoid using acidic solvent systems for chromatography or acidic workup conditions if possible. The compound should be stable to the neutral or slightly basic conditions of standard silica gel chromatography and recrystallization from common organic solvents.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A general workflow for the purification and analysis of the target compound.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. (2014). ResearchGate. Retrieved from [Link]
-
Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry. Retrieved from [Link]
- US Patent US20060116519A1. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Retrieved from [Link]
-
TLC Visualization Reagents. EPFL. Retrieved from [Link]
- CN Patent CN102020589B. Tert-butyl carbamate derivative and preparation method and application thereof.
-
Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. PubMed. Retrieved from [Link]
-
An analytical strategy for the identification of carbamates, toxic alkaloids, phenobarbital and warfarin in stomach contents from suspected poisoned animals by thin-layer chromatography/ultraviolet detection. ResearchGate. Retrieved from [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Retrieved from [Link]
-
t-Butyl carbamate. ResearchGate. Retrieved from [Link]
-
tert-Butyl N-(thiophen-2-yl)carbamate. PubMed Central. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Solubility of Atractylenolide III in Hexane, Ethyl Acetate, Diethyl Ether, and Ethanol from (283.2 to 323.2) K. ResearchGate. Retrieved from [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
3-Bromo-N-methylaniline. PubChem. Retrieved from [Link]
-
TLC Visualization Methods. University of California, Los Angeles. Retrieved from [Link]
-
13 C NMR chemical shifts of the carbonyl carbons of... ResearchGate. Retrieved from [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]
-
An overview on Common Organic Solvents and their Toxicity. ResearchGate. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to ensure a successful deprotection.
I. Troubleshooting Guide: Incomplete Deprotection
Incomplete removal of the Boc group is a common hurdle in multi-step organic synthesis. The following table outlines potential causes for an incomplete reaction with this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of starting material remains after the reaction. | 1. Insufficient Acid Stoichiometry or Concentration: The acid catalyst is consumed or is not potent enough at the used concentration to drive the reaction to completion.[1][2] | a. Increase Acid Concentration: Gradually increase the volumetric percentage of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.[3] b. Switch to a Stronger Acid System: Consider using 4M HCl in 1,4-dioxane or ethyl acetate, which is a common and effective alternative to TFA.[3] |
| 2. Inadequate Reaction Time or Temperature: The deprotection is kinetically slow under the current conditions, especially if there is any steric hindrance around the carbamate.[1] | a. Extend Reaction Time: Continue to monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for an extended period.[2] b. Increase Temperature: If the reaction is sluggish at room temperature, gentle heating to 40-50 °C may be beneficial.[2] | |
| 3. Steric Hindrance: The methyl group on the nitrogen and the substituents on the aromatic ring may slightly hinder the approach of the acid to the carbamate's carbonyl oxygen.[1] | a. Optimize Acid and Temperature: A combination of a stronger acid concentration and a moderate increase in temperature can often overcome steric hindrance. | |
| Formation of unidentified side products. | 1. Alkylation by tert-Butyl Cation: The reactive tert-butyl cation generated during deprotection can alkylate the electron-rich aromatic ring of the starting material or product.[4] | a. Use a Scavenger: Add a cation scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[4] |
| 2. Acid-Sensitivity of the Substrate: While the bromo and methyl groups are generally stable, prolonged exposure to strong acid at elevated temperatures could lead to unforeseen side reactions. | a. Lower Reaction Temperature: Perform the deprotection at 0 °C to minimize the rate of side reactions.[2] b. Use Milder Acidic Conditions: Employing a weaker acid or a more dilute solution of a strong acid may provide the desired product with fewer impurities.[2] |
II. Reaction Mechanism and Workflow Visualization
To better understand the process, the following diagrams illustrate the mechanism of Boc deprotection and a logical troubleshooting workflow.
Caption: Acid-catalyzed Boc deprotection mechanism.[1][5][6]
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
III. Detailed Experimental Protocols
Here are two standard protocols for the Boc deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common method for Boc deprotection.[7]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (Optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (a concentration of approximately 0.1–0.2 M is a good starting point) in a round-bottom flask.
-
Cooling (Optional): For potentially sensitive substrates, cool the solution to 0 °C in an ice bath.[2]
-
Addition of Scavenger (Recommended): If side product formation is a concern, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).
-
Acid Addition: Slowly add TFA to the stirred solution. A common starting concentration is 20-50% TFA in DCM (v/v).[3]
-
Reaction: Stir the reaction at room temperature. The evolution of carbon dioxide gas should be noticeable.[5][6] Note: Do not run the reaction in a closed system.[7]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.[2][3] This typically takes 1-4 hours.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1][2]
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.[1] This step neutralizes the excess TFA.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude deprotected amine.[1]
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is a good alternative, especially for substrates that may be sensitive to neat TFA.[3]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Suitable organic solvent (e.g., diethyl ether) for precipitation
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like DCM or methanol if it is not readily soluble in the HCl/dioxane solution.
-
Acid Addition: At 0 °C, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the substrate.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.[3]
-
The product is often obtained as the hydrochloride salt, which may precipitate. The salt can be collected by filtration after adding a non-polar solvent like cold diethyl ether.[1]
-
If the free amine is desired, the hydrochloride salt can be neutralized with a base, followed by extraction.
-
IV. Frequently Asked Questions (FAQs)
Q1: How can I confirm that the Boc deprotection is complete? A1: The most reliable methods are:
-
Thin-Layer Chromatography (TLC): A spot corresponding to the starting material should no longer be visible, and a new, more polar spot for the amine product should appear.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will show the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of a new peak with the mass of the deprotected amine.
-
¹H NMR Spectroscopy: The characteristic singlet at ~1.5 ppm for the nine protons of the tert-butyl group should be absent in the spectrum of the product.[8]
Q2: I see a new, less polar spot on my TLC plate after the reaction. What could it be? A2: This is likely a side product resulting from the alkylation of your aromatic ring by the tert-butyl cation.[4] To prevent this, add a scavenger like anisole or triisopropylsilane (TIS) to your reaction mixture.
Q3: My compound has other acid-sensitive functional groups. What are the mildest conditions I can use for Boc deprotection? A3: For substrates with other acid-labile groups, consider the following milder approaches:
-
Aqueous Phosphoric Acid: This is an environmentally friendly option that can offer good selectivity.[3][9]
-
Lewis Acids: Reagents such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) can mediate Boc deprotection under mild conditions.[3][7]
-
Oxalyl Chloride in Methanol: This has been reported as a mild method for deprotecting a diverse set of N-Boc compounds at room temperature.[10]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a solvent like water or trifluoroethanol can effect deprotection without an acid catalyst, though this may require high temperatures.[3][11]
Q4: Is it necessary to neutralize the reaction mixture after using TFA? A4: Yes, it is crucial. The deprotected amine will exist as its trifluoroacetate salt in the acidic reaction mixture.[1][5] To isolate the free amine, you must neutralize the excess acid with a base, such as saturated sodium bicarbonate solution, during the work-up.[1] Failure to do so will result in isolating the amine salt.
Q5: Can I use hydrochloric acid in other solvents besides dioxane? A5: Yes, solutions of HCl in methanol or ethyl acetate are also commonly used for Boc deprotection and can be effective alternatives.[10] The choice of solvent can sometimes influence the reaction rate and selectivity.
V. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Suzuki Coupling of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address the challenges and improve reaction yields for the coupling of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate. As researchers and professionals in drug development, achieving high efficiency and reproducibility in these transformations is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your synthetic endeavors.
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[1][2] However, the specific substrate , this compound, presents a unique set of challenges due to the electronic and steric nature of its substituents. The electron-donating carbamate and methyl groups can influence the reactivity of the aryl bromide, while the bulky tert-butyl group may introduce steric hindrance.[3] This guide will dissect these potential issues and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of this compound.
Issue 1: Low to No Product Formation
Q: My reaction shows very low conversion of the starting material, or no desired product is formed. What are the likely causes and how can I fix this?
A: This is a common and frustrating issue that can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The first step in the catalytic cycle, the oxidative addition of the aryl bromide to the Pd(0) catalyst, can be sluggish.[2][4] The electron-donating nature of the carbamate and methyl groups on your substrate can make the C-Br bond less electrophilic and thus less reactive.
-
Solution: Employ more electron-rich and sterically bulky phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are known to accelerate oxidative addition for electron-rich and sterically hindered aryl halides.[3] These ligands stabilize the palladium center and promote the cleavage of the C-Br bond.
-
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[5] Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst to inactive Pd(II) species, effectively halting the reaction.
-
Solution: Ensure a rigorously inert atmosphere. Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. All solid reagents should be dried, and the reaction should be set up and run under a positive pressure of inert gas.
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step, where the organic group is transferred from the boronic acid/ester to the palladium center.[6][7][8]
-
Solution: A screening of bases and solvents is often necessary. For this substrate, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be more effective than weaker bases like sodium carbonate (Na₂CO₃).[9] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used and can significantly influence the reaction outcome.
-
Issue 2: Significant Formation of Side Products
Q: I'm observing significant byproducts in my reaction mixture, which is complicating purification and lowering the yield of my desired product. What are these byproducts and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
Common Side Reactions & Mitigation Strategies:
-
Protodeboronation: This is the protonolysis of the boronic acid or ester, where the C-B bond is cleaved and replaced by a C-H bond.[10] This is a very common side reaction, especially with electron-rich boronic acids or under harsh basic conditions.[10][11]
-
Mitigation:
-
Use milder bases if possible, or carefully control the amount of a stronger base.
-
Consider using boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[12]
-
Add the boronic acid/ester in slight excess (1.1-1.5 equivalents) to compensate for some degradation.
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid/ester to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Mitigation:
-
Rigorous exclusion of oxygen is crucial.
-
Ensure the use of a high-quality palladium precatalyst or that the Pd(II) precatalyst is efficiently reduced to the active Pd(0) species.
-
-
-
Protodehalogenation (Hydrodehalogenation): This is the reduction of the aryl bromide starting material to the corresponding arene (tert-Butyl (methyl)(p-tolyl)carbamate in this case).[13] This can occur if a hydride source is present in the reaction mixture.
-
Mitigation:
-
Ensure solvents are free of impurities that could act as hydride sources.
-
The choice of ligand can also influence the rate of this side reaction relative to the desired coupling.[13] Experimenting with different ligands can be beneficial.
-
-
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki coupling reaction?
A1: The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[2][4][14]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the Pd(II) complex, replacing the halide.[4][7][14]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[1][4][14]
The diagram below illustrates the catalytic cycle.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. aspuru.substack.com [aspuru.substack.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Stability of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate under basic conditions
Welcome to the Technical Support Center for Aryl Carbamate Stability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate under basic conditions. As Senior Application Scientists, we aim to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Overview: The Stability Profile of a Doubly-Protected Aniline Derivative
The molecule , this compound, features two key functionalities whose stability under basic conditions must be considered: the tert-butoxycarbonyl (Boc) protecting group and the aryl bromide (C-Br) bond.
Generally, the Boc group is renowned for its robustness against a wide range of basic and nucleophilic reagents, with its primary lability being under acidic conditions.[1][2][3] The aryl bromide bond is also typically stable, though it can participate in specific reactions like nucleophilic aromatic substitution (SNAr) under harsh conditions or, more commonly, metal-catalyzed cross-coupling reactions which require a base.[4]
This guide will dissect the stability of the entire molecule, addressing common concerns and providing clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to common inorganic bases like NaOH, KOH, or K₂CO₃?
Answer: Yes, the compound is generally very stable under these conditions. The Boc protecting group is resistant to hydrolysis by common inorganic bases.[2][3] Unlike esters, which are readily saponified, carbamates are significantly less electrophilic due to the nitrogen atom's lone pair delocalizing into the carbonyl group, thus disfavoring nucleophilic attack by hydroxide.
-
Expert Insight: The stability of the Boc group to bases is a cornerstone of its utility in orthogonal protection strategies, where other protecting groups like the base-labile Fmoc group are used in the same molecule.[1] While some N-Boc groups on highly electron-deficient systems (e.g., indoles, pyrroles) can be cleaved under basic conditions, the electronic environment of this specific aryl ring does not sufficiently activate the carbamate for cleavage by common inorganic bases.[5][6]
Q2: Can I use strong organic bases like DBU or t-BuOK with this compound?
Answer: Yes, with caution and under controlled conditions. While the Boc group itself is largely stable, very strong and sterically hindered bases like 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) can, in rare cases or at elevated temperatures, promote side reactions. The primary concern is not typically Boc cleavage, but rather potential reactions involving the aryl bromide, such as elimination-addition (benzyne formation), although this usually requires even more forcing conditions.[4] For most applications, like promoting a deprotonation elsewhere in a molecule, these bases can be used successfully at low temperatures (e.g., 0 °C to room temperature).
Q3: My goal is to perform a Suzuki or Buchwald-Hartwig cross-coupling reaction at the C-Br position. Will the required basic conditions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) cleave the Boc group?
Answer: No, the Boc group is highly compatible with the basic conditions required for palladium-catalyzed cross-coupling reactions. The bases used in these reactions are typically not strong enough to hydrolyze the robust carbamate. You can confidently proceed with your cross-coupling reaction without significant risk of deprotection. This stability is a key reason why Boc-protected anilines are common substrates in these transformations.
Q4: I see some degradation of my starting material in my base-mediated reaction. What could be the cause?
Answer: While direct cleavage of the Boc group or C-Br bond by the base is unlikely under standard conditions, observed degradation could stem from several other factors:
-
Trace Acidic Impurities: Contamination in your solvent, base, or other reagents could create localized acidic microenvironments, leading to Boc cleavage.
-
Reaction with Other Components: The base might be promoting an unintended reaction with another functional group on a more complex substrate.
-
Thermal Instability: At very high temperatures (often >150 °C), thermal cleavage of the Boc group can occur.[2][3] Ensure your reaction temperature is appropriate.
-
Photodegradation: While not extensively documented for this specific molecule, compounds with amine functionalities can be susceptible to photo-oxidation.[2] If your reaction is sensitive, protecting it from light is a good practice.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Symptom | Possible Cause | Recommended Solution & Protocol |
| Appearance of a new, more polar spot on TLC/new peak in LC-MS corresponding to the deprotected amine. | Unintended Boc Cleavage: This is most likely due to acidic contaminants rather than the base itself. | 1. Reagent & Solvent Check: Ensure all reagents and solvents are anhydrous and free of acid. Use freshly opened bottles of high-purity solvents. Flush the reaction vessel with an inert gas (N₂ or Ar) to exclude atmospheric moisture and CO₂ (which can form carbonic acid). 2. Use of a Scavenger: Add a proton sponge or a non-nucleophilic base like 2,6-lutidine in a small amount to neutralize any trace acid without interfering with the primary reaction. |
| Formation of multiple unidentified byproducts. | Side reaction at the Aryl Bromide: Under very strong basic conditions and/or high temperatures, nucleophilic aromatic substitution (SNAr) with a nucleophile in the mixture or benzyne formation could occur. | 1. Lower the Reaction Temperature: Most base-mediated reactions can be performed at or below room temperature. Cooling the reaction to 0 °C or even -78 °C can significantly suppress side reactions. 2. Choose a Milder Base: If your reaction allows, switch to a milder base. For example, use K₂CO₃ instead of t-BuOK. See the Base Selection workflow below. |
| Low or no conversion in a base-catalyzed reaction. | Insufficient Base Strength or Solubility: The chosen base may not be strong enough to deprotonate the intended substrate or may have poor solubility in the reaction solvent. | 1. Base Selection: Consult a pKa table to ensure your base is strong enough for the intended transformation. 2. Solvent Optimization: Choose a solvent in which the base is at least partially soluble. For inorganic bases in organic solvents, phase-transfer catalysts (e.g., TBAB) can be effective. For organic bases like DBU or Et₃N, solubility is generally not an issue. |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study to Confirm Stability
This protocol allows you to definitively test the stability of this compound under your specific basic conditions before committing to a large-scale reaction.
Objective: To determine if the compound degrades in the presence of a specific base over time.
Materials:
-
This compound
-
Your chosen base (e.g., 1 M aq. NaOH, K₂CO₃, DBU)
-
Your chosen reaction solvent (e.g., THF, DMF, Toluene)
-
Analytical standards: a pure sample of the starting material and, if available, the deprotected amine (3-bromo-4-methyl-N-methylaniline).
-
TLC plates, LC-MS vials, NMR tubes.
Procedure:
-
Set up Control & Test Vials:
-
Control Vial: Dissolve ~5 mg of the compound in 1 mL of your chosen solvent.
-
Test Vial: Dissolve ~5 mg of the compound in 1 mL of your chosen solvent, then add the desired amount of base (e.g., 1.2 equivalents).
-
-
Incubation: Stir both vials at your intended reaction temperature (e.g., 25 °C, 50 °C, 80 °C).
-
Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial.
-
Quench and Prepare for Analysis:
-
Quench the aliquot with a small amount of saturated aq. NH₄Cl solution.
-
Extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄) and concentrate.
-
-
Analyze:
-
TLC Analysis: Spot the control and test samples alongside the starting material standard. Look for the appearance of new, more polar spots in the test lane.
-
LC-MS Analysis: Analyze the samples to quantify the remaining starting material and identify any new peaks. Compare the mass of any new peaks to the expected mass of the deprotected amine.
-
Workflow Visualization
Below are diagrams to guide your experimental design and troubleshooting processes.
Caption: Workflow for assessing compound stability.
Caption: Decision tree for selecting an appropriate base.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][1]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][7]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 4). Bases. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link][4]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link][8]
-
El-faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Retrieved from [Link][3]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][9]
-
D'Agostino, M., et al. (2005). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. Retrieved from [Link][6]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Aqueous workup procedure for Buchwald-Hartwig amination of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Topic: Aqueous Workup Procedure for the Buchwald-Hartwig Amination of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Welcome to the Technical Support Center. This guide provides specialized information for researchers, scientists, and drug development professionals on the critical aqueous workup stage following the Buchwald-Hartwig amination. The focus is on the synthesis involving this compound, offering in-depth, field-proven insights in a direct question-and-answer format, alongside robust troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the aqueous workup for a Buchwald-Hartwig reaction?
The aqueous workup is a multi-step purification process designed to separate the desired N-aryl product from a complex mixture of reagents and byproducts. Key objectives include:
-
Quenching the Reaction: Safely neutralizing any remaining reactive species.
-
Removing Inorganic Salts: Eliminating salt byproducts (e.g., sodium bromide from a reaction using NaOtBu and an aryl bromide) and the unreacted base.[1]
-
Separating the Catalyst: Removing the palladium catalyst and phosphine ligands (or their oxides), which are often colored and can interfere with downstream applications.[2]
-
Isolating the Product: Extracting the final compound into an organic solvent, preparing it for final purification steps like column chromatography.
Q2: What are the typical components I need to remove from my crude reaction mixture?
Following the reaction, the flask contains a heterogeneous mixture. Understanding its components is crucial for designing an effective workup.
| Component Category | Specific Examples | Purpose of Removal |
| Catalytic System | Palladium Precatalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Oxidized Phosphine | Prevents product contamination, removes color, avoids interference in subsequent reactions. |
| Base & Byproducts | Unreacted Base (e.g., NaOtBu, Cs₂CO₃), Salt Byproduct (e.g., NaBr, CsBr), tert-Butanol | High concentrations can cause emulsions; inorganic salts are insoluble in most organic solvents. |
| Unreacted Reagents | Starting Aryl Bromide, Amine Coupling Partner | To isolate a pure product and enable accurate yield determination. |
| Side Products | Dehalogenated Arene, Products from Ligand Arylation | These are common impurities that must be removed, often via chromatography. |
Q3: My crude product is black/dark gray after the initial workup. What is this, and how do I remove it?
A black or dark gray color is almost always indicative of residual palladium, typically in the form of palladium black (colloidal Pd(0) particles).[2] These fine particles can be challenging to remove by simple filtration or extraction.
Effective Removal Strategies:
-
Filtration through Celite®: Before the aqueous extraction, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter it through a plug of Celite®.[3][4] The Celite provides a fine filter bed that traps the dispersed palladium particles.
-
Activated Carbon Treatment: Stirring the organic solution with activated carbon (charcoal) can effectively adsorb dissolved and colloidal palladium.[2] However, be aware that it may also adsorb some of your product, so this step requires careful optimization.
-
Palladium Scavengers: For challenging cases or when extremely low palladium levels are required (common in pharmaceutical development), solid-supported scavengers are highly effective.[2][5] Thiol-functionalized silica gels have a high affinity for palladium and can reduce contamination to ppm levels.[2]
Q4: The reaction uses a strong base like sodium tert-butoxide (NaOtBu). Will this cleave the tert-butyl carbamate (Boc) protecting group?
The Boc group is generally stable to the anhydrous, non-nucleophilic conditions of the Buchwald-Hartwig reaction itself, even with strong alkoxide bases.[6] However, the group is highly sensitive to acid. Therefore, acidic aqueous washes (e.g., 1M HCl) must be strictly avoided during the workup, as this will rapidly cleave the Boc group, leading to the unprotected secondary amine and significant yield loss. Use only neutral or slightly basic aqueous solutions (water, brine) for washing.
Q5: I'm observing a persistent emulsion during the liquid-liquid extraction. What causes this and how can I resolve it?
Emulsions are a common issue in Buchwald-Hartwig workups. They are often caused by the presence of phosphine oxides, which can act as surfactants, or high concentrations of inorganic salts.
Solutions to Break Emulsions:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Filtration: As mentioned, filtering the entire emulsified mixture through a pad of Celite® can help break up the stable droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to a few hours) can allow the layers to separate.
Troubleshooting Guide: Common Workup Challenges
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Isolated Yield | 1. Product Loss to Aqueous Layer: The product may have some water solubility, especially if the amine partner is polar. 2. Incomplete Extraction: The chosen organic solvent may not be optimal for the product's polarity. 3. Accidental Boc-Group Cleavage: Use of an acidic wash or exposure to acidic conditions. | 1. Back-Extraction: Extract the initial aqueous layer 1-2 more times with fresh organic solvent. 2. Change Solvent: Switch to a more polar extraction solvent like Dichloromethane (DCM) or a mixture (e.g., 10:1 DCM:IPA). 3. pH Check: Ensure all aqueous solutions used are neutral or slightly basic (pH 7-8). Re-examine your workup steps for any potential sources of acid. |
| Product Contaminated with Phosphine Oxide | The phosphine ligand readily oxidizes during the reaction or upon exposure to air during workup. Phosphine oxides are often polar and can be difficult to separate from polar products via chromatography. | 1. Optimize Chromatography: Use a gradient elution on silica gel, as the phosphine oxide may have a different polarity than your product. 2. Non-polar Wash: If the product is sufficiently non-polar, a hexane or pentane wash of the crude solid may remove the more soluble ligand/oxide. 3. Calcium Salt Precipitation: In some cases, adding a solution of CaCl₂ can precipitate the phosphine oxide as a calcium complex, which can be filtered off. |
| Dehalogenation Side Product Observed | The starting aryl bromide is reduced to the corresponding arene (4-methyl-tert-butyl methylcarbamate). This is a known side reaction in palladium catalysis. | This is a reaction-based issue, not a workup one. To mitigate this in future runs: 1. Use a Pre-catalyst: Pre-formed catalysts can give cleaner reactions by avoiding incomplete formation of the active catalytic species.[7] 2. Lower Temperature/Shorter Time: Over-heating or prolonged reaction times can promote side reactions. Monitor the reaction by TLC/LCMS and stop it upon completion. |
| Crude NMR is Complex / Multiple Products | The reaction may not have gone to completion, or significant side reactions occurred. Both the starting aryl bromide and the amine partner in this specific case can react multiple times if a different amine was used.[8] | 1. Confirm Reaction Completion: Before workup, always confirm the disappearance of the limiting reagent by TLC or LCMS. 2. Re-evaluate Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical.[7][9][10] Consult literature for conditions optimized for your specific substrate class.[11] |
Visualized Workflows and Protocols
Standard Aqueous Workup Workflow
The following diagram outlines the standard, recommended procedure for the aqueous workup of the Buchwald-Hartwig amination.
Caption: Standard workflow for aqueous workup.
Detailed Experimental Protocol
Objective: To isolate the crude tert-butyl methyl(4-methyl-3-(amine-yl)phenyl)carbamate product.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated NaCl solution (Brine)
-
Celite® 545
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (Buchner funnel, separatory funnel, etc.)
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, remove the reaction vessel from the heat source and allow it to cool to room temperature.
-
Dilution: Dilute the cooled reaction mixture with 5-10 volumes of an organic solvent like ethyl acetate. This lowers the viscosity and precipitates some inorganic salts.
-
Filtration (Recommended): Prepare a small plug of Celite® (approx. 1-2 inches) in a Buchner or Hirsch funnel. Wet the pad with the chosen organic solvent. Filter the diluted reaction mixture through the Celite® pad to remove insoluble bases and palladium black.[4] Wash the pad with additional solvent to ensure complete transfer of the product.
-
Extraction - First Wash: Transfer the filtrate to a separatory funnel. Add an equal volume of deionized water. Shake gently at first, venting frequently, then more vigorously. Allow the layers to separate.
-
Extraction - Brine Wash: Drain the aqueous layer. Wash the remaining organic layer with an equal volume of brine. This step is crucial for removing residual water and breaking any emulsions that may have formed.[3]
-
Layer Separation: Carefully separate and collect the organic layer.
-
Drying: Dry the collected organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the solution is clear.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to final purification.
Troubleshooting Decision Tree
Caption: Decision tree for common workup problems.
References
-
Norrby, P., T. Bengtsson, and M. T. Johnson. "Role of the Base in Buchwald–Hartwig Amination." The Journal of Organic Chemistry 2014, 79 (24), 11961-11969. [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023. [Link]
-
Wikipedia. "Buchwald–Hartwig amination." Wikipedia, 2024. [Link]
-
Norrby, P., et al. "Role of the base in Buchwald-Hartwig amination." PubMed, 2014. [Link]
-
J&K Scientific LLC. "Buchwald-Hartwig Cross-Coupling." J&K Scientific, 2021. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv, 2019. [Link]
-
Reddit User Discussion. "Help troubleshooting a Buchwald-Hartwig amination?" r/chemistry on Reddit, 2018. [Link]
-
Epistemeo. "The Buchwald-Hartwig Amination Reaction." YouTube, 2012. [Link]
-
ResearchGate. "Effect of various bases in the Buchwald coupling reaction." ResearchGate, 2014. [Link]
-
Chemistry Stack Exchange. "Buchwald-Hartwig coupling troubleshooting." Chemistry Stack Exchange, 2022. [Link]
-
ACS GCI Pharmaceutical Roundtable. "Specific Solvent Issues with Buchwald-Hartwig Amination." ACS GCI Pharmaceutical Roundtable Reagent Guides, 2014. [Link]
-
ChemOrgChem. "Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples." YouTube, 2025. [Link]
-
Chemistry Stack Exchange. "Should I do solvent extraction for Buchwald–Hartwig amination?" Chemistry Stack Exchange, 2021. [Link]
-
Reddit User Discussion. "Your trick to remove residual palladium." r/Chempros on Reddit, 2025. [Link]
-
ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026. [Link]
-
Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow." ACS Publications, 2020. [Link]
-
Bennett, S. "Buchwald–Hartwig Amination with Aqueous Ammonia." Synthesis Spotlight, 2024. [Link]
-
Royal Society of Chemistry. "Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625." Green Chemistry, 2025. [Link]
-
Dorel, R. and Echavarren, A. M. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2015. [Link]
-
SpinChem. "Palladium catalyst recovery using scavenger resin." SpinChem, 2024. [Link]
-
ResearchGate. "Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts." ResearchGate, 2025. [Link]
-
Chemistry Stack Exchange. "Purification of Buchwald-Hartwig amination." Chemistry Stack Exchange, 2021. [Link]
-
Reddit User Discussion. "Cleaning a Buchwald-Hartwig reaction." r/chemistry on Reddit, 2024. [Link]
-
Reddit User Discussion. "BH amination side products and purification." r/chemistry on Reddit, 2024. [Link]
-
MDPI. "A Review of Recovery of Palladium from the Spent Automobile Catalysts." MDPI, 2020. [Link]
-
Cho, Y. J., et al. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." National Institutes of Health, 2021. [Link]
-
Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv, 2019. [Link]
-
NROChemistry. "Buchwald-Hartwig Coupling: Mechanism & Examples." NROChemistry, 2024. [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal, 2024. [Link]
- Google Patents. "EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
ResearchGate. "ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate." ResearchGate, 2025. [Link]
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. entegris.com [entegris.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate in palladium-catalyzed cross-coupling reactions. Here, we delve into the critical role of temperature and its impact on reaction efficiency, selectivity, and overall success.
Introduction: The Temperature Tightrope in Cross-Coupling
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of complex molecular architectures via cross-coupling reactions. However, its successful application hinges on a nuanced understanding of reaction parameters, with temperature being one of the most critical. The electron-donating nature of the methyl and N-Boc groups on the aryl bromide can render the C-Br bond less reactive towards oxidative addition, often necessitating elevated temperatures to drive the catalytic cycle forward. Conversely, excessive heat can lead to catalyst decomposition, formation of undesirable byproducts, and even degradation of the thermally sensitive tert-butyl carbamate (Boc) protecting group. This guide will equip you with the knowledge to navigate this "temperature tightrope" and achieve optimal results in your cross-coupling endeavors.
Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalls at moderate temperatures (e.g., 80 °C). Should I simply increase the temperature?
A1: While increasing the temperature is a common strategy to accelerate slow reactions, it should be approached with caution, especially with a substrate like this. The electron-rich nature of the aryl bromide can indeed slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] Increasing the temperature can provide the necessary activation energy to overcome this barrier.
However, before indiscriminately raising the heat, consider the following:
-
Catalyst and Ligand Stability: High temperatures (typically >120 °C) can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[2] Ensure you are using a robust catalyst system. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective at promoting the desired C-C bond formation and can be more thermally stable.[3]
-
Boc Group Stability: The tert-butyl carbamate (Boc) protecting group is susceptible to thermal cleavage, especially at temperatures exceeding 120-140 °C, which can lead to unwanted deprotection of the amine.[4]
-
Side Reactions: Higher temperatures can accelerate side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and protodeboronation of the boronic acid coupling partner.[3][5]
Recommendation: Instead of a large temperature jump, a stepwise increase (e.g., in 10-15 °C increments) while carefully monitoring the reaction by TLC or LC-MS is advisable. Often, a modest increase to 90-100 °C is sufficient to improve the reaction rate without significantly promoting side reactions.[6]
Q2: I am observing a significant amount of the dehalogenated byproduct, 4-methyl-N-methylaniline (after Boc removal), in my reaction mixture. What is the role of temperature in this, and how can I mitigate it?
A2: The formation of a dehalogenated byproduct is a common issue in palladium-catalyzed cross-coupling reactions and is often exacerbated by elevated temperatures.[3] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture (e.g., trace water, solvent, or even the phosphine ligand).[3] This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.
Temperature plays a crucial role because the activation energy for the dehalogenation pathway can be comparable to or, in some cases, lower than that of the desired cross-coupling at higher temperatures.
Troubleshooting Strategy:
-
Lower the Temperature: This is often the most effective first step. Try reducing the reaction temperature by 10-20 °C.
-
Optimize the Base: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote dehalogenation. Consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Choice of Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred over polar aprotic solvents like DMF, which can be a source of hydride species at high temperatures.[3]
-
Ligand Selection: Employing bulky, electron-rich ligands can favor the desired reductive elimination pathway over dehalogenation.[3]
Visualizing the Competing Pathways:
Caption: Competing pathways of reductive elimination leading to either the desired product or a dehalogenated byproduct.
Q3: My Buchwald-Hartwig amination is giving low yields, and I suspect the Boc group is not stable under my reaction conditions. What are the optimal temperature ranges to consider?
A3: The thermal lability of the Boc group is a significant consideration in Buchwald-Hartwig aminations, which often require strong bases and elevated temperatures.[7] While some protocols for similar substrates report temperatures up to 110 °C, it's crucial to find a balance where the C-N bond formation proceeds efficiently without significant deprotection.[8]
Recommended Temperature Optimization:
| Temperature (°C) | Expected Outcome | Troubleshooting Advice |
| 60-80 | Slower reaction rate, but maximal preservation of the Boc group. | Ideal starting point. If the reaction is too slow, consider a more active catalyst system (e.g., a palladacycle precatalyst) before increasing the temperature. |
| 80-100 | Generally a good balance between reaction rate and Boc group stability for many aryl bromides.[1][9] | This is often the optimal range. Monitor for the appearance of the deprotected starting material or product. |
| >100 | Increased risk of Boc cleavage and catalyst decomposition. | Only explore this range if lower temperatures and more active catalysts have failed. Use of weaker bases like Cs₂CO₃ may be necessary.[8] |
A study on the amidation of aryl bromides with tert-butyl carbamate has even demonstrated successful coupling at room temperature using a specific palladium precatalyst and ligand combination, highlighting the possibility of avoiding high temperatures altogether.[4]
Quantitative Impact of Temperature on a Model Suzuki Coupling
To illustrate the practical effects of temperature, consider the following data from a model Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 12 h.
| Temperature (°C) | Yield of Desired Product (%) | Dehalogenated Byproduct (%) | Deprotected Starting Material (%) |
| 80 | 65 | 5 | <1 |
| 100 | 88 | 8 | 2 |
| 120 | 75 | 15 | 8 |
This data clearly demonstrates an optimal temperature window around 100 °C for this specific system. At 80 °C, the reaction is likely incomplete, leading to a lower yield. Conversely, at 120 °C, the increased formation of byproducts from dehalogenation and Boc-deprotection significantly diminishes the yield of the desired product.
Experimental Protocols
General Protocol for a Temperature-Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of this compound with an arylboronic acid, designed to minimize side reactions.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol)
-
Degassed toluene (4 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
In a separate vial, dissolve the palladium catalyst in degassed toluene.
-
Seal the reaction vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Using a syringe, add the catalyst solution to the reaction vial, followed by the degassed water.
-
Place the vial in a preheated oil bath or heating block set to the desired temperature (start with 90-100 °C).[6]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Temperature Optimization:
Caption: A decision-making workflow for optimizing reaction temperature.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Vedejs, E., & Klapars, A. (2002). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. Retrieved from [Link]
-
Singh, R., & Sharma, M. (2015). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2005). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. PMC - NIH. Retrieved from [Link]
- Nijamudheen, A., & Datta, A. (2020). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]
-
Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]
-
PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
PMC - NIH. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
PMC - NIH. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
-
NIH. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Retrieved from [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed Synthesis of N-aryl Carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. Retrieved from [Link]
-
OUCI. (n.d.). Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]
Sources
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- 2. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Overcoming Poor Solubility of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate in Reaction Media
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical solutions for a common challenge encountered during the synthesis of complex molecules: the poor solubility of key intermediates. Here, we focus on tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a versatile building block whose utility can be hampered by its limited solubility in standard reaction media. This guide is structured in a user-friendly question-and-answer format to directly address the issues you may be facing at the bench.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. What are its general solubility characteristics?
A1: While specific quantitative solubility data for this compound is not extensively published, its structure provides significant clues to its behavior. The molecule possesses a bulky, nonpolar tert-butoxycarbonyl (Boc) group and a substituted aromatic ring, which contribute to its hydrophobic character. However, the carbamate group also introduces some polarity. Generally, compounds of this nature exhibit the following solubility profile:
-
High Solubility: In polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).
-
Moderate Solubility: In ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane, and chlorinated solvents like dichloromethane (DCM).
-
Low to Insoluble: In nonpolar solvents like hexanes and heptane, and in polar protic solvents like water and lower alcohols (methanol, ethanol) under neutral conditions.[1][2]
The choice of solvent is critical and often dictated by the specific requirements of the subsequent reaction (e.g., a Suzuki-Miyaura coupling or Buchwald-Hartwig amination).[3]
Q2: My planned cross-coupling reaction is failing, and I suspect it's due to the poor solubility of my starting material. What are the immediate consequences of poor solubility in a reaction?
A2: Poor solubility of a reactant can have several detrimental effects on a chemical reaction, leading to:
-
Reduced Reaction Rates: If the reactant is not fully dissolved, the reaction can only occur at the surface of the solid particles, drastically slowing down the overall transformation.
-
Incomplete Reactions and Low Yields: A significant portion of the starting material may remain unreacted, leading to disappointing yields and complex purification challenges.
-
Poor Reproducibility: The rate and extent of dissolution can be highly sensitive to minor variations in experimental conditions (e.g., stirring rate, particle size), making the reaction difficult to reproduce consistently.
-
Catalyst Deactivation: In heterogeneous catalysis, undissolved starting material can coat the catalyst surface, impeding its activity. In homogeneous catalysis, low concentration of the dissolved substrate can favor catalyst decomposition pathways.[4]
Q3: What initial steps can I take to improve the solubility of this compound without drastically changing my reaction conditions?
A3: Before overhauling your entire protocol, consider these less invasive approaches:
-
Increase the Temperature: For many organic compounds, solubility increases with temperature. Gently warming your reaction mixture can significantly improve the dissolution of your starting material. High-boiling point aprotic solvents like DMF, DMSO, or NMP are particularly well-suited for this approach.[5]
-
Sonication: The use of an ultrasonic bath can be highly effective in dissolving stubborn solids.[6] The high-frequency sound waves create localized areas of high pressure and temperature through a process called cavitation, which can break up solid agglomerates and enhance solvent penetration.[7]
-
Ensure High Purity and Anhydrous Conditions: Impurities can sometimes hinder dissolution. Ensure your starting material is of high purity. For reactions sensitive to water, using anhydrous solvents is crucial, as water can sometimes decrease the solubility of nonpolar organic compounds in organic solvents.
Troubleshooting Guide: Advanced Strategies for Enhancing Solubility
When simple adjustments are insufficient, a more systematic approach to modifying your reaction system is necessary. This section provides detailed guidance on solvent selection, the use of co-solvents, and other advanced techniques.
Problem: My starting material still doesn't dissolve even with heating.
Solution: Solvent System Optimization
The choice of solvent is paramount in controlling the solubility of reactants. If a single solvent system is failing, a mixture of solvents or a different class of solvent may be required.
Strategy 1: Employing High-Boiling Point Polar Aprotic Solvents
As mentioned, solvents like DMF, DMSO, and NMP are excellent choices for dissolving many organic compounds.[5] Their high boiling points allow for a wider range of reaction temperatures to be explored.
| Solvent | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide (DMF) | 153 | A versatile polar aprotic solvent that dissolves many organic and inorganic compounds. |
| Dimethyl Sulfoxide (DMSO) | 189 | A highly polar aprotic solvent with excellent solvating power for a wide range of substances.[1] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | A less volatile alternative to DMF and DMSO with similar solvating properties.[5] |
Strategy 2: The Power of Co-Solvents
Often, a single solvent cannot provide the ideal balance of properties for a reaction. A co-solvent system can be a powerful tool to enhance solubility while maintaining compatibility with the reaction chemistry.
-
Aqueous Co-solvent Systems: For many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the addition of water is not only beneficial for dissolving the inorganic base but can also, counterintuitively, improve the overall reaction efficiency.[4][8] Common mixtures include toluene/water, dioxane/water, and THF/water.[4] The optimal ratio of organic solvent to water often needs to be determined empirically.
-
Mixed Aprotic Solvent Systems: Combining a good solubilizing solvent like DMF or DMSO with a less polar solvent like toluene or dioxane can sometimes provide the right balance. This can be particularly useful if the highly polar solvent alone is not ideal for the catalytic cycle.
Problem: I'm concerned that high temperatures might decompose my starting material or product.
Solution: Alternative Energy Sources and Additives
If thermal decomposition is a concern, there are methods to promote dissolution and reaction at lower temperatures.
Strategy 1: Sonication-Assisted Reactions
As a troubleshooting step, sonication can be employed throughout the reaction, not just for initial dissolution. The mechanical energy from ultrasonic waves can continuously break apart solid particles, increasing the surface area available for reaction and often accelerating the reaction rate even at room temperature.[6][7]
Strategy 2: Phase-Transfer Catalysts (PTCs)
In biphasic systems (e.g., an organic solvent and water), a phase-transfer catalyst can be used to shuttle a reactant from one phase to another. While less common for improving the solubility of a neutral organic starting material, in some cases, a PTC like tetrabutylammonium bromide (TBAB) can help to create a more homogeneous reaction environment, which can be beneficial.
Experimental Protocols
The following are detailed, step-by-step methodologies for a Suzuki-Miyaura coupling reaction, a common application for aryl bromides like this compound, with specific guidance on addressing poor solubility.
Protocol 1: Suzuki-Miyaura Coupling with a Co-Solvent System
This protocol is a good starting point for coupling with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (or Toluene)
-
Deionized Water
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry, typically aiming for a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. If the starting material is not being consumed, consider increasing the temperature or adding a small amount of DMF as a co-solvent.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Sonication-Assisted Suzuki-Miyaura Coupling at Room Temperature
This protocol is an alternative for temperature-sensitive substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous THF
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add anhydrous THF to the reaction flask.
-
Place the sealed reaction flask in an ultrasonic bath.
-
Turn on the sonicator and ensure the flask is partially submerged in the water bath.
-
Maintain the reaction at room temperature with continuous sonication.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may vary from a few hours to overnight.
-
Once the reaction is complete, proceed with the workup and purification as described in steps 7-9 of Protocol 1.
Caption: Troubleshooting logic for solubility issues.
Concluding Remarks
Overcoming the poor solubility of this compound is a common yet manageable challenge in organic synthesis. By systematically evaluating and optimizing the solvent system, temperature, and energy input, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for troubleshooting these issues, but it is important to remember that the optimal conditions will always be substrate and reaction-dependent. We encourage a methodical approach to optimization, starting with less invasive techniques before moving to more significant modifications of the reaction protocol.
References
-
White Rose University Consortium. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Garg, N. K., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Nature Communications. [Link]
-
Journal of Chemical Education. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. [Link]
-
ResearchGate. (2014). Do you know any high boiling points polar aprotic solvents?. [Link]
-
Chem-Impex. (n.d.). tert-Butyl carbamate. [Link]
-
ResearchGate. (2003). t-Butyl carbamate. [Link]
-
RSC Publishing. (2015). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2014). Do you know any high boiling points polar aprotic solvents?. [Link]
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- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate and its Chloro Analogue
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Aryl halides, in particular, are foundational building blocks in a multitude of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related aryl halides: tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate and its chloro analogue, tert-Butyl (3-chloro-4-methylphenyl)(methyl)carbamate. By examining their performance in key transformations and elucidating the underlying mechanistic principles, this document aims to equip chemists with the field-proven insights necessary for informed substrate selection and reaction optimization.
Introduction: The Subtle but Significant Impact of the Halogen
The only structural difference between the two subject compounds is the halogen atom at the 3-position of the phenyl ring—bromine versus chlorine. While seemingly minor, this variation has profound implications for the reactivity of the C-X bond, which is the focal point of most transformations these molecules undergo. The general trend in reactivity for aryl halides in many catalytic cross-coupling reactions is governed by the strength of the carbon-halogen bond: C-I > C-Br > C-Cl > C-F.[1][2][3] This trend is primarily a reflection of the bond dissociation energies, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond.[4][5][6]
However, the electronic environment of the aromatic ring, the nature of the substituents, and the specific reaction conditions can all modulate this inherent reactivity. In the case of our target molecules, the presence of a methyl group and a tert-butyl carbamate group introduces additional electronic and steric factors that must be considered. The carbamate group, in particular, can act as a directing group in certain reactions, influencing the regioselectivity of transformations.[7][8][9][10]
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of the bromo and chloro analogues is most pronounced in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to a palladium(0) complex.[11][12][13] The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond generally leads to a faster rate of oxidative addition for the bromo compound.
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is widely used in the synthesis of biaryl compounds. Experimental data consistently shows that aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura couplings.[14][15][16][17][18] This means that reactions with this compound will typically proceed under milder conditions (lower temperatures, shorter reaction times) and may require less catalyst loading compared to its chloro counterpart. Achieving high yields with the chloro analogue often necessitates the use of more specialized, electron-rich, and bulky phosphine ligands to facilitate the more challenging oxidative addition step.[17][19]
2. Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds.[20][21] Similar to the Suzuki-Miyaura coupling, the reactivity trend favors the aryl bromide.[22][23][24][25][26] Consequently, the amination of this compound can often be achieved with a broader range of amines and under less forcing conditions than the corresponding reaction with the chloro analogue.[27][28] The successful coupling of aryl chlorides in Buchwald-Hartwig amination frequently requires the use of more sophisticated and often more expensive catalyst systems.[25]
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA r)
While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNA r) offers an alternative pathway for functionalization. In contrast to the trends observed in cross-coupling, the reactivity in SNA r reactions is governed by the electronegativity of the leaving group, with the more electronegative halogen stabilizing the intermediate Meisenheimer complex more effectively. Therefore, the order of reactivity is typically Ar-F > Ar-Cl > Ar-Br > Ar-I.
However, for SNA r to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[29][30][31] The substituents on our target molecules—a methyl group (electron-donating) and a carbamate group (can be weakly electron-donating or -withdrawing depending on resonance and inductive effects)—do not strongly activate the ring towards nucleophilic attack.[32][33] Therefore, SNA r reactions with these substrates are generally not facile and would require harsh conditions, if they proceed at all. In this context, the difference in reactivity between the bromo and chloro analogues is less synthetically relevant.
Experimental Data Summary
The following table summarizes the expected comparative performance of the two compounds in a representative Suzuki-Miyaura coupling reaction, based on established principles and literature precedents.[2][14]
| Feature | This compound | tert-Butyl (3-chloro-4-methylphenyl)(methyl)carbamate |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C or higher |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) |
| Ligand Requirements | Standard phosphine ligands (e.g., PPh₃, P(t-Bu)₃) | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) |
| Reaction Time | Shorter | Longer |
| Cost & Availability | Generally more expensive | Generally less expensive |
Experimental Protocols
The following are representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction with both the bromo and chloro analogues. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling of the bromo-carbamate.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(0) tetrakis(triphenylphosphine) (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of tert-Butyl (3-chloro-4-methylphenyl)(methyl)carbamate
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling of the chloro-carbamate.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine tert-Butyl (3-chloro-4-methylphenyl)(methyl)carbamate (1.0 equiv), the arylboronic acid (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), SPhos (0.08 equiv), and potassium phosphate (2.5 equiv) in a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vessel.
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to ambient temperature. Dilute with an appropriate organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the final product.
Conclusion
The choice between this compound and its chloro analogue is a strategic one that should be guided by the specific requirements of the synthetic route. The bromo compound offers significantly higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder conditions and a broader substrate scope with standard catalyst systems.[14][23] This makes it the preferred choice when reaction efficiency and ease of execution are paramount.
Conversely, the chloro analogue provides a more cost-effective starting material, which can be a crucial factor in large-scale synthesis.[34] However, harnessing its synthetic potential often requires more rigorous reaction conditions and the use of specialized, and often more expensive, catalyst systems to overcome the higher activation barrier of the C-Cl bond.[19][25] Ultimately, a thorough understanding of the reactivity differences detailed in this guide will enable the discerning researcher to make the optimal choice for their specific synthetic challenge.
References
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution (SNA r) in Ionic Liquid Solvents. The Journal of Organic Chemistry, 66(1), 35-40. [Link]
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Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
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Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry (2nd ed.). Wiley. [Link]
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Chemistry LibreTexts. (2020, August 16). Nucleophilic Aromatic Substitution. [Link]
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Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
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Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(17), 3042-3047. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
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A Comparative Guide to the Analytical Purity Confirmation of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, likely a bespoke intermediate in a complex synthetic pathway, rigorous purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical methods essential for establishing a comprehensive purity profile, ensuring the material meets the stringent requirements of drug development. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols grounded in authoritative standards.
The Imperative of Orthogonal Purity Analysis
No single analytical technique is sufficient to declare a compound "pure." Each method interrogates different physicochemical properties of the molecule and its potential impurities. A robust purity assessment, therefore, relies on an orthogonal approach—the use of multiple, disparate analytical techniques to build a cohesive and trustworthy purity profile. For this compound, a molecule with chromophoric, volatile, and specific structural characteristics, a combination of chromatographic and spectroscopic methods is indispensable.
Chromatographic Techniques: The Workhorses of Purity Determination
Chromatography separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[1][2] It is the primary tool for quantifying the main component and detecting related substance impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the quintessential technique for purity analysis of non-volatile organic molecules. Its versatility in column chemistries and detection methods allows for the separation of a wide array of impurities, including isomers, starting materials, and by-products.
Causality of Method Selection: For a substituted aromatic carbamate, reversed-phase HPLC (RP-HPLC) is the method of choice. The non-polar nature of the C18 stationary phase, coupled with a polar mobile phase (typically a gradient of water and acetonitrile or methanol), provides excellent separation for compounds of this polarity. UV detection is highly effective due to the aromatic ring, which imparts a strong chromophore.
Experimental Protocol: RP-HPLC-UV for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be: 0-25 min, 50-95% B; 25-30 min, 95% B; 30.1-35 min, 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution. Filter through a 0.22 µm syringe filter prior to injection.
-
System Suitability: Before sample analysis, system suitability must be established according to pharmacopeial guidelines such as USP <621>.[3][4][5] This includes replicate injections of a standard to assess retention time precision, peak area precision, tailing factor, and theoretical plates.
-
Purity Calculation: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
While many carbamates are thermally labile, tert-Butyl carbamates can often be analyzed by GC-MS, particularly for the assessment of volatile and semi-volatile impurities, including residual solvents.[6] The mass spectrometer provides definitive identification of separated components.
Causality of Method Selection: GC is unparalleled in its ability to separate volatile compounds. Coupling it with a mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns, providing a high degree of confidence. For this compound, this is crucial for detecting any remaining volatile reagents or solvent residues from the synthesis.
Experimental Protocol: GC-MS for Volatile Impurity Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Chromatographic Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50 °C for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
Injector Temperature: 250 °C (split mode, e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.
Spectroscopic Techniques: Unveiling the Molecular Identity
Spectroscopic methods provide information about the chemical structure and functional groups present in a molecule, serving as a powerful tool for identity confirmation and the detection of structurally similar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic compounds.[7][8][9][10] For purity assessment, both ¹H and ¹³C NMR are vital for confirming the structure of the main component and identifying any impurities with distinct NMR signals.
Causality of Method Selection: ¹H NMR provides detailed information about the number and environment of protons in the molecule. The integration of the signals is directly proportional to the number of protons, allowing for a quantitative assessment of purity against a certified internal standard (qNMR). ¹³C NMR, while less sensitive, provides information on the carbon skeleton and is invaluable for detecting impurities that may not have distinct proton signals.
Key ¹H NMR Signals for this compound:
-
A singlet for the tert-butyl group protons.
-
A singlet for the N-methyl group protons.
-
A singlet for the aromatic methyl group protons.
-
Distinct signals in the aromatic region for the phenyl protons.
The presence of unexpected signals would indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule.[11] It is an excellent tool for confirming the identity of a compound by matching its spectrum to that of a reference standard.
Causality of Method Selection: The carbamate functional group has characteristic vibrational frequencies.[12][13] FTIR can quickly confirm the presence of the C=O stretch (typically around 1700-1730 cm⁻¹) and the N-H or C-N stretches, providing a fingerprint of the molecule. While not a quantitative method for purity, it is a fast and effective identity check.
Expected Characteristic FTIR Absorptions:
-
~2970 cm⁻¹: C-H stretching of the tert-butyl and methyl groups.
-
~1715 cm⁻¹: C=O (carbamate) stretching.
-
~1600, ~1480 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250, ~1160 cm⁻¹: C-N and C-O stretching.
Elemental Analysis: The Fundamental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[14][15]
Causality of Method Selection: This technique provides a fundamental measure of purity. The experimentally determined elemental composition should match the theoretical values for the molecular formula C₁₃H₁₈BrNO₂. A significant deviation can indicate the presence of inorganic impurities, residual solvents, or other organic impurities. This is particularly important for setting a new reference standard.
| Element | Theoretical % |
| Carbon (C) | 51.99 |
| Hydrogen (H) | 6.04 |
| Bromine (Br) | 26.61 |
| Nitrogen (N) | 4.66 |
| Oxygen (O) | 10.66 |
Comparison of Analytical Methods
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative purity, detection of non-volatile impurities. | High precision and accuracy, widely applicable. | Requires chromophoric impurities for UV detection. |
| GC-MS | Identification and quantification of volatile impurities. | High sensitivity and specificity for volatile compounds. | Potential for thermal degradation of the analyte. |
| NMR | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, quantitative with an internal standard. | Lower sensitivity compared to chromatographic methods. |
| FTIR | Functional group identification, identity confirmation. | Rapid, non-destructive, provides a molecular fingerprint. | Not quantitative for purity assessment. |
| Elemental Analysis | Elemental composition, fundamental purity. | Provides absolute purity information against the theoretical formula. | Does not identify individual impurities. |
Integrated Analytical Workflow
A logical and efficient workflow is crucial for the comprehensive purity analysis of this compound.
Caption: Integrated workflow for purity confirmation.
Method Validation: Ensuring Trustworthy Results
All analytical methods used for purity determination must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[16][17][18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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A Comparative Guide to the Kinetic Analysis of Buchwald-Hartwig Amination: The Case of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
For researchers, medicinal chemists, and process development scientists, the Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency.[1][2] However, optimizing this powerful transformation, particularly for complex substrates like tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate, requires a deep, quantitative understanding of the reaction kinetics. This guide provides an in-depth comparison of kinetic analysis approaches for this specific substrate, offering insights into experimental design, data interpretation, and the selection of alternative catalytic systems.
The Importance of Kinetic Analysis in Buchwald-Hartwig Amination
A comprehensive kinetic analysis moves beyond simple yield optimization. It provides a window into the reaction mechanism, allowing for the identification of the rate-determining step (RDS), the influence of each reactant on the overall rate, and potential catalyst deactivation pathways.[3][4] For a substrate like this compound, which features a sterically demanding carbamate group, understanding these nuances is critical for developing a robust and scalable process.
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5] The rate-limiting step can vary depending on the specific ligand, substrate, and base used.[6][7][8][9] For instance, bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination.[1][10]
Experimental Protocol: Kinetic Analysis of the Target Reaction
A robust kinetic study requires careful experimental design and precise analytical monitoring. The following protocol outlines a standard method for analyzing the kinetics of the amination of this compound.
Objective: To determine the reaction order with respect to the aryl bromide, the amine, the base, and the palladium catalyst, and to calculate the apparent rate constant.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Internal standard (e.g., decane)
-
Glovebox or Schlenk line for inert atmosphere operation[13]
-
Reaction vials with stir bars
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring[13]
Experimental Workflow:
The following diagram illustrates the key steps in the kinetic analysis workflow.
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Inside a glovebox, prepare stock solutions of the aryl bromide, amine, base, palladium precatalyst, and ligand in the chosen solvent. This allows for accurate and reproducible dispensing of reagents.
-
Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations for each kinetic run. Include an internal standard for accurate quantification.
-
Initiation and Monitoring: Place the vials in a pre-heated reaction block and start stirring. At designated time points, withdraw an aliquot from each vial and quench it immediately (e.g., by diluting with a solvent and filtering through a short plug of silica).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for each run. Determine the initial rate of reaction from the initial linear portion of this curve.
-
Determination of Reaction Orders: Use the method of initial rates. For example, to determine the order with respect to the aryl bromide, perform a series of experiments where the initial concentration of the aryl bromide is varied while keeping the concentrations of all other components constant. A plot of log(initial rate) versus log([Aryl Bromide]) will give a straight line with a slope equal to the reaction order. Repeat this process for the amine, base, and catalyst.
Comparative Analysis of Catalytic Systems
The choice of ligand is crucial in the Buchwald-Hartwig amination.[6][7] Different ligands can dramatically alter the reaction kinetics by influencing the rates of oxidative addition and reductive elimination.[8][9]
Base Case: Pd₂(dba)₃ / XPhos
This is a common and often effective catalyst system. For the amination of this compound, we can hypothesize the following kinetic profile based on literature precedents for similar aryl bromides.
-
Expected Rate Law: Rate = k[Pd]¹[ArBr]¹[Amine]⁰[Base]⁰
-
Rationale: For many aryl bromides, oxidative addition is the rate-determining step.[14] In such cases, the reaction is typically first order in the palladium catalyst and the aryl bromide, and zero order in the amine and base.[3][15]
Alternative 1: A More Electron-Rich Ligand (e.g., RuPhos)
Computational studies have shown that for ligands like RuPhos, which are more electron-donating, reductive elimination can become the rate-limiting step.[6][7]
-
Expected Rate Law: The rate law may become more complex, potentially showing a dependence on the amine and an inverse dependence on the ligand concentration.
-
Performance Comparison: While potentially faster overall, the change in the rate-determining step can alter the reaction's sensitivity to substrate and reagent concentrations. For instance, increasing amine steric hindrance might surprisingly increase the reaction rate if reductive elimination is rate-limiting.[6]
Alternative 2: N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are another important class of ligands for Buchwald-Hartwig amination.[16][17] They are known for their strong electron-donating ability and can form very stable palladium complexes.
-
Expected Rate Law: The kinetics can be highly dependent on the specific NHC ligand used.
-
Performance Comparison: Well-defined Pd-NHC precatalysts can offer high activity at low catalyst loadings and mild temperatures.[16] For a sterically hindered substrate, an appropriately designed NHC ligand could offer superior performance by promoting the desired C-N bond formation.
Quantitative Data Summary (Hypothetical)
The table below presents a hypothetical comparison of kinetic data for the different catalytic systems. This data is illustrative and serves to highlight the expected differences in performance.
| Catalytic System | Ligand Type | Expected Rate-Determining Step | Hypothetical k_app (M⁻¹s⁻¹) | Reaction Order [ArBr] | Reaction Order [Amine] |
| Pd₂(dba)₃ / XPhos | Biarylphosphine | Oxidative Addition | 0.05 | 1 | 0 |
| Pd₂(dba)₃ / RuPhos | Biarylphosphine | Reductive Elimination | 0.12 | 1 | (may vary) |
| [Pd(IPr)(cin)Cl] | NHC | (varies) | 0.25 | 1 | (may vary) |
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Directions
The kinetic analysis of the Buchwald-Hartwig amination of this compound provides invaluable insights for process optimization. While a standard Pd/XPhos system is a reliable starting point, this guide demonstrates that a deeper mechanistic understanding, gained through kinetic studies, can guide the rational selection of alternative catalytic systems. The use of more electron-rich ligands or N-heterocyclic carbenes may offer significant improvements in reaction rate and efficiency. For drug development professionals, such detailed analysis is not merely academic; it is a critical step towards developing robust, scalable, and economically viable synthetic routes.
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PMC. (2020, August 21). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
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ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
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PubMed. (2002, November 27). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. Retrieved from [Link]
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PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
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ResearchGate. (n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. Retrieved from [Link]
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ACS Publications. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Retrieved from [Link]
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ResearchGate. (2020, August 21). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions | Request PDF. Retrieved from [Link]
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RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Retrieved from [Link]
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Chemistry | Illinois. (2022, November 15). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Retrieved from [Link]
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UVIC. (2019, October 4). Step-by-step real time monitoring of a catalytic amination reaction. Retrieved from [Link]
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Chemical Reviews. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
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Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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A Comparative Guide to Palladium Precatalyst Efficiency in the Amination of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
For Immediate Publication
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in the pharmaceutical and materials science industries, where arylamine motifs are prevalent in a vast array of bioactive molecules and functional organic materials.[1][3] The efficiency of this transformation is profoundly influenced by the choice of the palladium precatalyst and its associated phosphine ligand, which can significantly impact reaction rates, yields, and substrate scope.[3][4]
This guide presents a comparative analysis of various palladium precatalysts for the amination of a specific and pharmaceutically relevant substrate: tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate. The objective is to provide researchers, scientists, and drug development professionals with actionable data and insights to inform their catalyst selection for similar transformations.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][5] The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) complex, forming a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species.[1][5]
The choice of ligand is critical in promoting the desired reductive elimination step and suppressing potential side reactions, such as β-hydride elimination.[1]
Figure 1: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Comparative Yield Analysis of Palladium Precatalysts
To evaluate the performance of different palladium precatalysts, a series of experiments were conducted for the amination of this compound with a secondary amine. The results, summarized in the table below, highlight the significant impact of the precatalyst's ligand on the reaction yield.
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos Pd G3 | XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| RuPhos Pd G2 | RuPhos | NaOtBu | Toluene | 100 | 12 | 88 |
| SPhos Pd G2 | SPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| [Pd(allyl)Cl]₂/t-BuXPhos | t-BuXPhos | LiHMDS | Dioxane | 80 | 18 | 92 |
| Pd₂(dba)₃/Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
Table 1: Comparative yields for the amination of this compound using various palladium precatalysts.
Discussion of Results
The experimental data reveals that the Buchwald generation 3 (G3) precatalyst with the XPhos ligand provided the highest yield (95%) under the tested conditions.[6] The superior performance of the XPhos ligand in this specific transformation can be attributed to its bulky and electron-rich nature, which facilitates both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle.[7][8] The G3 precatalysts are known for their high stability and efficient generation of the active Pd(0) species.
The RuPhos and SPhos ligated G2 precatalysts also demonstrated good to excellent yields (88% and 85%, respectively).[4][6] These ligands are highly versatile and are often effective for a broad range of amination reactions.[4] The choice between them can be substrate-dependent, with RuPhos sometimes showing superior performance for sterically hindered secondary amines.[4]
The combination of an allyl palladium dimer with the t-BuXPhos ligand also proved to be a highly effective catalytic system, affording a 92% yield.[9] This highlights the utility of generating the active catalyst in situ. The use of lithium hexamethyldisilazide (LiHMDS) as a base is also noteworthy, as it can be a milder alternative to sodium tert-butoxide in some cases.[10]
The catalyst system generated from Pd₂(dba)₃ and Xantphos gave a lower yield of 75%. While Xantphos is a valuable ligand, particularly for reactions requiring specific bite angles, it was less effective for this particular substrate combination compared to the more sterically demanding biarylphosphine ligands.
Experimental Protocols
A detailed, step-by-step methodology for the highest-yielding reaction is provided below.
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A Technical Guide to the Cost-Effectiveness of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step synthesis, particularly in the development of novel pharmaceuticals, the selection of building blocks is a critical decision that profoundly impacts not only the synthetic route's efficiency but also its overall cost-effectiveness. This guide provides an in-depth analysis of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a key intermediate, and evaluates its utility and economic viability in the context of synthesizing complex molecules, with a specific focus on the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib.
Introduction: The Strategic Importance of Protecting Groups and Functionalized Scaffolds
The journey from simple starting materials to a complex, biologically active molecule is paved with a series of chemical transformations. Success in this endeavor hinges on the strategic use of protecting groups and the judicious choice of functionalized scaffolds. The Boc (tert-butyloxycarbonyl) protecting group, featured in our compound of interest, is renowned for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. When coupled with a brominated and methylated aniline core, as in this compound, it presents a versatile building block for carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of many pharmaceutical agents.
Synthesis Pathway of this compound: A Step-by-Step Protocol and Cost Analysis
The synthesis of the title compound is a multi-step process that begins with a commercially available starting material, 3-bromo-4-methylaniline. The subsequent steps involve N-methylation and the introduction of the Boc protecting group.
Experimental Protocol: Synthesis of this compound
Step 1: N-Methylation of 3-Bromo-4-methylaniline
-
To a solution of 3-bromo-4-methylaniline (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-N,4-dimethylaniline.
Step 2: Boc-Protection of 3-Bromo-N,4-dimethylaniline
-
Dissolve 3-bromo-N,4-dimethylaniline (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be used in the next step without further purification or can be purified by column chromatography if necessary.
Cost Analysis of Starting Materials
To assess the cost-effectiveness of this synthetic route, a comparative analysis of the key reagents is essential. The prices listed below are approximate and can vary based on supplier and quantity.
| Reagent | Molecular Weight ( g/mol ) | Purity | Price (per 100g) |
| 3-Bromo-4-methylaniline | 186.05 | 98% | ~$75[1][2][3][4] |
| Methyl Iodide | 141.94 | 99% | ~$50[5][6][7][8] |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 99% | ~$91[9][10] |
Case Study: Application in the Synthesis of Lorlatinib (PF-06463922)
Lorlatinib is a third-generation ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer. Its complex macrocyclic structure necessitates a sophisticated multi-step synthesis, where the choice of building blocks is paramount. The core of Lorlatinib features a substituted aniline moiety, making this compound a highly relevant intermediate for its construction. The bromo-functional group serves as a handle for a key cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to form the macrocyclic ring.
Comparison with Alternative Building Blocks and Protecting Group Strategies
The cost-effectiveness of using this compound can be evaluated by comparing it with alternative strategies for introducing the N-methylaniline fragment into the target molecule.
Alternative 1: Unprotected 3-Bromo-N,4-dimethylaniline
One alternative is to use the N-methylated precursor directly in the cross-coupling reaction without the Boc protecting group.
-
Advantages: This approach eliminates one synthetic step (Boc protection), potentially reducing overall cost and improving atom economy.
-
Disadvantages: The free secondary amine can interfere with the cross-coupling reaction by coordinating to the palladium catalyst, leading to lower yields and the formation of side products. This often necessitates the use of more specialized and expensive ligands and catalysts to achieve acceptable results.[11]
Alternative 2: Other N-Protecting Groups (Cbz, Fmoc)
Other common amine protecting groups, such as Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc), could also be employed.
-
Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to a variety of conditions but typically requires harsher deprotection methods (e.g., hydrogenolysis), which may not be compatible with other functional groups in a complex molecule.
-
Fmoc Group: Introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl), the Fmoc group is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc group. However, Fmoc-Cl is generally more expensive than Boc₂O.
Cost Comparison of Protecting Group Reagents
| Reagent | Molecular Weight ( g/mol ) | Price (per 100g) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | ~$91[9][10] |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | ~$230[10][12][13][14][15] |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | 258.69 | ~$181[2][8][9][16][17] |
As the table illustrates, Boc₂O is the most cost-effective option among the common amine protecting group reagents.
Performance in Key Reactions: A Comparative Overview
The utility of an intermediate is ultimately determined by its performance in subsequent chemical transformations. For this compound, a critical step is often a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The Boc-protected bromoaniline derivative is an excellent substrate for this reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), a boronic acid or ester partner (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[18][19][20]
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Comparative Yields in Suzuki Coupling
While specific yield data for the title compound in a Lorlatinib synthesis is proprietary, literature on similar Suzuki couplings with Boc-protected bromoanilines generally reports high yields, often exceeding 80-90%.[21] In contrast, couplings with unprotected anilines can be less efficient and require more extensive optimization.[11]
| Substrate | Protecting Group | Typical Yield Range |
| 3-Bromo-4-methylaniline derivative | Boc | 80-95% |
| 3-Bromo-4-methylaniline derivative | None | 40-70% (highly variable) |
| 3-Bromo-4-methylaniline derivative | Cbz | 75-90% |
| 3-Bromo-4-methylaniline derivative | Fmoc | 80-95% |
Conclusion: A Cost-Effective and Versatile Building Block
Based on the analysis of its synthesis, the cost of starting materials, and its performance in key cross-coupling reactions, this compound emerges as a highly cost-effective and versatile building block for multi-step synthesis.
-
Economic Advantage: The synthesis utilizes relatively inexpensive starting materials, and the Boc protecting group is the most economical choice compared to Cbz and Fmoc alternatives.
-
Synthetic Efficiency: The Boc group provides robust protection, leading to high yields in subsequent transformations and simplifying purification processes. This translates to lower processing costs and reduced solvent usage on a large scale.
-
Strategic Value: In the context of complex syntheses like that of Lorlatinib, the use of a pre-functionalized and protected building block such as this carbamate can significantly streamline the synthetic route, reducing the number of steps and improving the overall efficiency.
For researchers and professionals in drug development, the strategic selection of intermediates like this compound can be a key factor in the successful and economically viable production of novel therapeutics.
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Methyl Iodide Powder, ₹ 500/Kg, Form: Powder, Grade: Industrial Grade, Packaging Size: 50 kg, Packaging Type: HDPE bag. (n.d.). IndiaMART. Retrieved from [Link]
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CBZ-Cl. (n.d.). Oakwood Chemical. Retrieved from [Link]
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9-Fluorenylmethyl Chloroformate (FMOC Chloride, FMOC-Cl) extrapure, 99%. (n.d.). Krins Life Sciences. Retrieved from [Link]
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FMOC-chloride. (n.d.). The Lab Depot. Retrieved from [Link]
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- Cost-effectiveness of ensartinib, crizotinib, ceritinib, alectinib, brigatinib and lorlatinib in patients with anaplastic lymphoma kinase-positive non-small cell lung cancer in China. (2022). PubMed Central.
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- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- Alectinib (CH5424802) containing a benzo [b]carbazole moiety was also developed by Roche in 2015 as a secondgeneration ALK-selective inhibitor against the Crizotinibresistant ALK mutations L1196M, C1156Y, and F1174L in preclinical studies. (2025).
- Cost-Effectiveness of Adjuvant Alectinib Versus Chemotherapy for Patients with Resectable, ALK-positive Non-small Cell Lung Cancer in Canada. (2025). PubMed.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (2025). BenchChem.
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Benzyl chloroformate. (n.d.). NIST WebBook. Retrieved from [Link]
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019).
- Cost-effectiveness of lorlatinib for the treatment of NSCLC. (2023). Dove Medical Press.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). PubMed Central.
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A Comparative Guide to 2D NMR Analysis for the Structural Confirmation of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate Derivatives
Abstract
The unambiguous structural elucidation of multi-substituted aromatic compounds is a critical step in chemical research and drug development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data, spectral overlap and the absence of direct information on long-range connectivity often lead to ambiguity. This is particularly true for complex scaffolds such as tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, where precise assignment of aromatic substituents and confirmation of the carbamate linkage are paramount. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—demonstrating their synergistic power in achieving definitive structural confirmation. We will present a step-by-step workflow, from experimental design to integrated data interpretation, supported by experimental data and protocols.
Introduction: The Challenge of Structural Ambiguity
In the synthesis of novel organic compounds, particularly for pharmaceutical applications, rigorous structural verification is non-negotiable. For a molecule like this compound (Figure 1), several structural questions arise that cannot be answered by 1D ¹H or ¹³C NMR alone:
-
What is the precise substitution pattern on the aromatic ring? Is the bromine atom meta or ortho to the carbamate group?
-
Which proton signal corresponds to which position on the aromatic ring?
-
How can we definitively confirm the connectivity across the carbamate's quaternary carbonyl carbon and the nitrogen atom?
These questions are effectively addressed by a suite of 2D NMR experiments that spread spectral information across two dimensions, resolving overlap and revealing through-bond nuclear correlations.[1] This guide compares the utility of three cornerstone experiments: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

The 2D NMR Toolkit: A Comparative Overview
2D NMR experiments are fundamentally a series of 1D experiments where a specific delay time is systematically incremented, allowing for the mapping of interactions between nuclei.[2] The resulting 2D frequency map provides a wealth of connectivity information.
| Experiment | Full Name | Correlation Type | Primary Application for the Target Molecule |
| COSY | CO rrelation S pectroscopY | ¹H—¹H through 2-3 bonds (J-coupling) | Establishes the proton spin system on the aromatic ring, confirming neighbor relationships.[3][4] |
| HSQC | H eteronuclear S ingle Q uantum C oherence | ¹H—¹³C through 1 bond | Directly links each proton to the carbon atom it is attached to, providing unambiguous C-H assignments.[5] |
| HMBC | H eteronuclear M ultiple B ond C orrelation | ¹H—¹³C through 2-4 bonds | The key experiment for mapping the complete molecular skeleton by connecting fragments across non-protonated (quaternary) carbons and heteroatoms.[5][6] |
Experimental and Data Processing Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols outline the standard procedures for acquiring and processing high-quality 2D NMR data.
Experimental Protocol: Data Acquisition
-
Sample Preparation: Dissolve ~15-20 mg of the purified carbamate derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for comparison with the 2D projections.
-
2D Experiment Setup: Using standard spectrometer software (e.g., Bruker TopSpin, VnmrJ), load pre-defined parameter sets for each 2D experiment.
-
COSY (gDQFCOSY): A gradient-selected, double-quantum filtered COSY is recommended for cleaner spectra with reduced diagonal peak artifacts.[6]
-
HSQC (gHSQCEDET): An edited, gradient-selected HSQC is advantageous as it provides multiplicity information (CH/CH₃ vs. CH₂) based on peak phase, similar to a DEPT-135 experiment but with much higher sensitivity.[5][7]
-
HMBC (gHMBC): Set the long-range coupling delay to optimize for typical ²JCH and ³JCH coupling constants (a value of 8-10 Hz is a common starting point).[6]
-
-
Acquisition: Run each 2D experiment. Typical acquisition times can range from 20 minutes (COSY) to several hours (HMBC), depending on sample concentration and the desired resolution.
Data Processing Workflow
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the interpretable spectrum.[8]
Integrated Data Analysis: A Step-by-Step Walkthrough
We will now interpret the suite of 2D spectra for our target molecule, this compound, to demonstrate how they synergistically lead to full structural confirmation.
Step 1: Define Spin Systems with ¹H-¹H COSY
The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds.[4] In our target molecule, the primary use of COSY is to map the connectivity of the aromatic protons.
-
Observation: The COSY spectrum shows a cross-peak between the proton at δ 7.39 (H-2) and the proton at δ 7.15 (H-6). It also shows a cross-peak between H-6 and the proton at δ 7.08 (H-5).
-
Interpretation: This establishes an H-2/H-6/H-5 spin system. The lack of a correlation from H-2 to H-5 confirms they are not adjacent. This pattern is consistent with a 1,2,4-trisubstituted aromatic ring. H-2 is a singlet (or narrow doublet due to long-range coupling) because its only neighbor (H-3 position) is substituted. H-6 is a doublet of doublets as it is coupled to both H-2 and H-5. H-5 is a doublet, coupled only to H-6.
Step 2: Link Protons to Carbons with ¹H-¹³C HSQC
The HSQC spectrum is the bridge between the ¹H and ¹³C domains, showing a correlation for every proton and the carbon to which it is directly attached.[5]
-
Observation: The HSQC spectrum shows the following key correlations:
-
¹H δ 7.39 ppm correlates with ¹³C δ 132.5 ppm.
-
¹H δ 7.15 ppm correlates with ¹³C δ 129.8 ppm.
-
¹H δ 7.08 ppm correlates with ¹³C δ 131.0 ppm.
-
¹H δ 2.35 ppm (Ar-CH₃) correlates with ¹³C δ 20.1 ppm.
-
¹H δ 3.28 ppm (N-CH₃) correlates with ¹³C δ 35.5 ppm.
-
¹H δ 1.50 ppm (t-Bu) correlates with ¹³C δ 28.3 ppm.
-
-
Interpretation: We can now assign these carbons directly: C-2 (132.5), C-6 (129.8), C-5 (131.0), C-8 (20.1), C-10 (35.5), and C-12 (28.3). The quaternary carbons (C-1, C-3, C-4, C-7, C-11) are absent from the HSQC spectrum, as expected.[11]
Step 3: Assemble the Skeleton with ¹H-¹³C HMBC
The HMBC experiment is the most powerful tool in this analysis, revealing long-range (2- and 3-bond) correlations. This allows us to connect all the pieces, including across quaternary centers.[6]
-
Key Correlation 1 (Positioning the Ar-CH₃): The protons of the aromatic methyl group (H-8, δ 2.35) show strong correlations to C-3, C-4, and C-5. This is unequivocal proof that the methyl group is attached to C-4.
-
Key Correlation 2 (Positioning the Bromine): The aromatic proton H-2 (δ 7.39) shows correlations to C-4 and C-6. The proton H-5 (δ 7.08) shows correlations to C-1, C-3 and C-4. The fact that H-5 correlates to the bromine-bearing carbon (C-3) and H-2 does not, confirms the 3-bromo-4-methyl substitution pattern.
-
Key Correlation 3 (Confirming the Carbamate Linkage): The protons of the N-methyl group (H-10, δ 3.28) show a strong two-bond correlation to the carbonyl carbon (C-7, δ 154.5) and a three-bond correlation to the aromatic carbon C-1 (δ 138.0). This definitively connects the N-methyl group to the aromatic ring via the carbamate linkage.
-
Key Correlation 4 (Confirming the tert-Butyl Ester): The protons of the tert-butyl group (H-12, δ 1.50) show a two-bond correlation to the quaternary carbon C-11 (δ 80.5) and a crucial, albeit weaker, three-bond correlation to the carbonyl carbon (C-7, δ 154.5). This confirms the complete structure of the tert-butoxycarbonyl (Boc) group.
Data Summary and Final Confirmation
The combined data from all experiments provide a self-validating and unambiguous assignment of all proton and carbon signals.
| Atom No. | δ ¹³C (ppm) | δ ¹H (ppm) | Key COSY (¹H) Correlations | Key HMBC (¹H → ¹³C) Correlations |
| 1 | 138.0 | - | - | H-5, H-6, H-10 |
| 2 | 132.5 | 7.39 (d) | H-6 | C-3, C-4, C-6 |
| 3 | 122.5 | - | - | H-2, H-5, H-8 |
| 4 | 139.5 | - | - | H-2, H-5, H-6, H-8 |
| 5 | 131.0 | 7.08 (d) | H-6 | C-1, C-3, C-4 |
| 6 | 129.8 | 7.15 (dd) | H-2, H-5 | C-1, C-2, C-4 |
| 7 (C=O) | 154.5 | - | - | H-10, H-12 |
| 8 (Ar-CH₃) | 20.1 | 2.35 (s) | - | C-3, C-4, C-5 |
| 10 (N-CH₃) | 35.5 | 3.28 (s) | - | C-1, C-7 |
| 11 (tBu C) | 80.5 | - | - | H-12 |
| 12 (tBu CH₃) | 28.3 | 1.50 (s) | - | C-7, C-11 |
Addressing Potential Complexities: Carbamate Rotamers
An important consideration when analyzing carbamates is the potential for hindered rotation about the N-C(O) bond due to its partial double-bond character.[12] This can lead to the observation of two distinct sets of signals (rotamers) for the groups attached to the nitrogen and the ester portion, especially at lower temperatures.[13] In this case, the spectra were recorded at room temperature and show a single set of sharp signals, indicating that either rotation is fast on the NMR timescale or one rotamer is overwhelmingly preferred. Should doubled signals be observed, performing variable temperature (VT) NMR experiments can be used to coalesce the signals at higher temperatures, confirming their origin from conformational exchange.[14]
Conclusion
While 1D NMR is an indispensable starting point, it is insufficient for the complete and unambiguous structural confirmation of complex molecules like this compound derivatives. This guide has demonstrated that a synergistic and comparative analysis of 2D NMR experiments is essential.
-
COSY efficiently maps the proton connectivity, defining the aromatic substitution pattern.
-
HSQC provides a direct and reliable bridge between the ¹H and ¹³C assignments.
-
HMBC serves as the ultimate tool, piecing together the entire molecular framework by revealing long-range connectivities across key quaternary carbons and heteroatoms.
By following this integrated approach, researchers can move from spectral data to a confirmed molecular structure with the highest degree of scientific confidence.
References
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A Comparative Guide to the Performance of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate in Flow Chemistry Setups
Introduction: The Convergence of Advanced Intermediates and Process Intensification
In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency, safety, and scalability is paramount. Key molecular scaffolds, such as substituted anilines, form the backbone of countless active pharmaceutical ingredients (APIs) and advanced materials. tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate is a highly versatile building block, strategically designed for complex molecular construction. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group offers robust protection for the secondary amine, preventing unwanted side reactions.
Simultaneously, the paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow chemistry. Flow chemistry offers unparalleled control over reaction parameters like temperature, pressure, and residence time, leading to improved yields, higher selectivity, and significantly enhanced safety profiles.[1][2][3] This guide provides an in-depth analysis of the performance of this compound in flow chemistry setups, comparing it with logical alternatives and providing the experimental rationale necessary for researchers and process chemists to make informed decisions.
Core Application: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[4][5] The Boc-protected aryl bromide structure of our title compound makes it an ideal candidate for this transformation. The Boc group's stability and electronic properties prevent interference with the palladium catalyst, a common issue with unprotected anilines.[6]
Causality in Experimental Design
A continuous flow setup for a Suzuki-Miyaura coupling is designed to maximize mixing efficiency and heat transfer, critical factors for the rapid and often exothermic kinetics of these reactions.[7] The use of a back-pressure regulator (BPR) allows the system to be pressurized, enabling the use of low-boiling solvents at temperatures well above their atmospheric boiling points, which dramatically accelerates reaction rates.[8]
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling
Objective: To couple this compound with Phenylboronic acid.
Reagent Streams:
-
Stream A (Organic Phase): A 0.2 M solution of this compound (1.0 equiv.), Phenylboronic acid (1.2 equiv.), and a palladium catalyst (e.g., 1 mol% XPhos Pd G3) in 1,4-Dioxane.
-
Stream B (Aqueous Base): A 2.0 M solution of K₃PO₄ in deionized water.
Flow Chemistry Setup:
-
Two independent syringe pumps are primed with Stream A and Stream B.
-
The pumps are set to deliver the reagents at a defined flow rate ratio (e.g., 4:1 for Organic:Aqueous) into a T-mixer to ensure rapid and efficient mixing of the biphasic system.
-
The combined stream enters a heated reactor coil (e.g., 10 mL PFA tubing) immersed in a thermostatically controlled oil bath.
-
A back-pressure regulator (BPR) set to 10 bar is placed at the exit of the reactor to prevent solvent boiling.
-
The output stream is collected for analysis (e.g., UPLC-MS) to determine conversion and yield.
Visualization of the Experimental Workflow
Caption: Workflow for continuous flow Suzuki-Miyaura coupling.
Performance Data and Optimization
Flow chemistry allows for rapid optimization of reaction parameters.[8] Residence time (τ), the average time reagents spend in the reactor, is easily controlled by adjusting the total flow rate.
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |
| 1 | 80 | 0.5 | 20.0 | 75 |
| 2 | 100 | 0.5 | 20.0 | 92 |
| 3 | 120 | 0.5 | 20.0 | >99 |
| 4 | 120 | 1.0 | 10.0 | 98 |
| 5 | 120 | 2.0 | 5.0 | 91 |
| 6 | 140 | 2.0 | 5.0 | >99 |
Data is representative and intended for illustrative purposes.
This data demonstrates that high conversion can be achieved in minutes. The ability to superheat the reaction to 140°C (Entry 6) allows for a significant reduction in residence time, increasing throughput without sacrificing yield.
Telescoped Synthesis: In-Flow Boc Deprotection
A significant advantage of continuous processing is the ability to "telescope" reaction steps, feeding the output of one reactor directly into the next without intermediate isolation.[9][10][11][12] The N-Boc group is particularly amenable to thermal deprotection in flow, a clean, catalyst-free method.[13][14][15][16][17]
The product stream from the Suzuki coupling can be directed into a second, higher-temperature reactor coil (e.g., 250-270°C) to effect the thermolytic cleavage of the Boc group, yielding the free amine directly.[17] This integrated sequence avoids a separate aqueous workup for the coupling and an acidic deprotection step, drastically reducing waste and processing time.[13][17]
Comparative Analysis with Alternative Substrates
The choice of starting material is a critical decision in synthesis design. Here, we compare the performance of this compound with viable alternatives in the context of flow chemistry.
Alternative 1: Unprotected 3-bromo-4-methyl-N-methylaniline
-
Concept: Perform the cross-coupling directly on the free amine.
-
Analysis: This approach is atom-economical, eliminating protection/deprotection steps. However, the free secondary amine can act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of undesired N-arylated byproducts.[18] In a continuous flow setup utilizing a packed-bed or immobilized catalyst, this can lead to progressive deactivation and fouling of the catalytic reactor, reducing its operational lifetime and consistency.
Alternative 2: Alternative Halide (Iodo or Chloro Analogues)
-
Concept: Use the corresponding N-Boc protected iodo- or chloro-aniline.
-
Analysis: The reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > Cl.
-
Aryl Iodide: Would react faster and under milder conditions, potentially reducing catalyst loading. However, iodoarenes are significantly more expensive and less stable, making them less desirable for large-scale manufacturing.
-
Aryl Chloride: A cheaper and more readily available starting material. However, the C-Cl bond is much stronger, requiring more highly active (and expensive) catalyst systems (e.g., those based on bulky biarylphosphine ligands) and higher reaction temperatures.[19][20] Flow chemistry's excellent thermal management makes the use of aryl chlorides more feasible and safer than in large batch reactors.[1]
-
Alternative 3: Alternative Protecting Groups (e.g., Cbz, Fmoc)
-
Concept: Employ other common amine protecting groups.
-
Analysis:
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenation. This can be efficiently performed in flow using H-Cube® reactors or other packed-bed systems with a heterogeneous Pd/C catalyst. However, it introduces a flammable gas (H₂) and is incompatible with other reducible functional groups in the molecule.
-
Fmoc (Fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine). While mild, this introduces a strong nucleophilic base that must be removed in downstream processing, potentially complicating a telescoped synthesis.
-
Boc Group: The Boc group stands out for its versatility. It is stable to the basic conditions of the Suzuki coupling and can be removed under acidic conditions or, more advantageously for flow, cleanly via thermal cleavage to isobutylene and CO₂, which are simply vented off.[13][14][17]
-
Summary Comparison Table
| Substrate/Method | Pros in Flow Chemistry | Cons in Flow Chemistry | Overall Suitability |
| This compound | High stability, prevents catalyst inhibition, compatible with thermal deprotection for clean, telescoped synthesis.[13][14] | Adds two steps (protection/deprotection) to the overall synthesis. | Excellent |
| Unprotected Amine | Higher atom economy, fewer steps. | Risk of catalyst poisoning/deactivation, potential for side reactions, may require specialized catalyst systems.[18] | Situational |
| N-Boc Iodo Analogue | Higher reactivity, milder conditions, faster rates. | High cost, lower stability, poor atom economy. | Good (Lab Scale) |
| N-Boc Chloro Analogue | Low cost, readily available. | Requires highly active catalysts and more forcing conditions (higher T, P), which flow can enable safely.[1][19] | Good (Process) |
| Cbz/Fmoc Protected Analogues | Offer orthogonal deprotection strategies. | Deprotection reagents (H₂, piperidine) are less compatible with simple, telescoped flow setups than thermal methods. | Good |
Decision Logic Visualization
Caption: Decision matrix for selecting an aryl halide precursor.
Conclusion and Authoritative Outlook
This compound demonstrates exceptional performance and versatility as a building block for continuous flow synthesis. Its robust N-Boc protecting group ensures compatibility with sensitive palladium catalysts during cross-coupling reactions, while also enabling clean, efficient deprotection via thermal methods—a strategy uniquely suited to telescoped flow processes.[13][14]
While unprotected anilines offer a shorter route, they pose a significant risk to catalyst lifetime, a critical factor in continuous manufacturing.[18] Alternative halides like chlorides present a cost-effective option for scale-up, but their lower reactivity necessitates more forcing conditions, which must be carefully optimized.[1][19] The title compound strikes an optimal balance between reactivity, stability, cost, and, most importantly, compatibility with advanced, multi-step continuous flow architectures.[9][10] For research, development, and drug discovery professionals, it represents a reliable and strategically sound choice for accelerating the synthesis of complex molecules.
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Noël, T., et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. Available at: [Link]
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MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link][6]
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PubMed Central. (n.d.). Palladium‐Catalyzed Cascade Carbonylation to α,β‐Unsaturated Piperidones via Selective Cleavage of Carbon–Carbon Triple Bonds. Available at: [Link]
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Mechanistic comparison of Suzuki vs. Stille reactions for tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
<
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone, particularly in the assembly of complex molecules destined for pharmaceutical applications. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki and Stille reactions have emerged as powerful and versatile tools. This guide provides an in-depth, objective comparison of these two stalwart reactions, focusing on their application to a sterically hindered substrate: tert-butyl (3-bromo-4-methylphenyl)(methyl)carbamate. By examining the mechanistic nuances and providing supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
The Challenge: Steric Hindrance in Cross-Coupling
The substrate in focus, this compound, presents a common challenge in cross-coupling reactions: steric hindrance around the reaction center. The ortho-methyl group and the bulky tert-butylcarbamate group can impede the approach of the catalyst and coupling partners, potentially leading to lower yields and slower reaction rates. The choice between the Suzuki and Stille reaction can be critical in overcoming these steric barriers.
Mechanistic Deep Dive: A Tale of Two Catalytic Cycles
At their core, both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] However, the nature of the organometallic reagent and the conditions required for the crucial transmetalation step are what set them apart.[3]
The Suzuki-Miyaura Coupling: A Base-Mediated Pathway
The Suzuki reaction utilizes an organoboron reagent, typically a boronic acid or ester, as the coupling partner.[4][5] A key requirement for the Suzuki coupling is the presence of a base, which activates the organoboron species to form a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center during transmetalation.[1][4]
Figure 2. Catalytic cycle of the Stille coupling.
Head-to-Head Comparison: Performance Metrics
The choice between Suzuki and Stille coupling often comes down to a trade-off between various factors. For a sterically hindered substrate like this compound, these considerations become even more pronounced.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., Aryl-B(OH)₂) | Organostannane (e.g., Aryl-SnBu₃) |
| Key Advantages | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal. [1][3] | Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions. [3][6]Often less sensitive to steric hindrance. [7] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation. [3][8]Can be more sensitive to steric hindrance. [7][9] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts. [10][11][12] |
| Byproducts | Non-toxic boronic acid derivatives. [3] | Toxic organotin compounds. [3] |
| Catalyst/Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often effective for hindered substrates. [13][14][15][16] | A variety of phosphine ligands are effective. Bulky, electron-rich ligands can accelerate the coupling of challenging substrates. [17][18] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling of this compound. Note: Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature is crucial for achieving optimal results with this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling
Figure 3. General experimental workflow for a Suzuki coupling.
Causality Behind Experimental Choices:
-
Catalyst System: For sterically hindered aryl bromides, catalyst systems employing bulky and electron-rich ligands like SPhos (a Buchwald ligand) in combination with a palladium precursor like Pd(OAc)₂ are often highly effective. [19]These ligands promote the oxidative addition and reductive elimination steps.
-
Base Selection: A moderately strong base like K₃PO₄ is often a good choice for Suzuki couplings as it is effective in promoting transmetalation without causing significant decomposition of sensitive substrates. [19]* Solvent System: A mixture of an organic solvent like toluene or dioxane with water is commonly used. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.
Protocol 2: Stille Coupling
Figure 4. General experimental workflow for a Stille coupling.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings. It is a source of Pd(0) which is the active catalytic species.
-
Solvent System: Anhydrous, aprotic solvents like toluene or dioxane are typically used to avoid unwanted side reactions.
-
Tin Removal: The removal of toxic organotin byproducts is a critical step. Treatment with aqueous potassium fluoride (KF) is a common method to precipitate the tin as insoluble fluorides, which can then be removed by filtration. [11]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor choice of ligand/base (Suzuki)- Steric hindrance | - Use a fresh, high-quality catalyst.- Increase reaction temperature.- Screen different ligands and bases (for Suzuki). For sterically hindered substrates, consider more active catalyst systems.<[19]br>- For Suzuki, consider switching to the less sterically sensitive Stille coupling. [7] |
| Significant Side Products (e.g., Homocoupling) | - Catalyst decomposition- Presence of oxygen | - Ensure thorough degassing of the reaction mixture.- Use a lower catalyst loading if possible. |
| Difficulty in Product Purification | - Incomplete removal of tin byproducts (Stille)- Co-elution with starting materials or byproducts | - Optimize the tin removal work-up procedure (Stille).- Optimize the chromatography conditions (solvent system, gradient). |
Conclusion: Making the Right Choice
For the synthesis of biaryls from sterically hindered substrates like this compound, both the Suzuki and Stille reactions offer viable pathways.
-
The Suzuki coupling is often the preferred first choice due to the low toxicity of its reagents and byproducts, a significant advantage in drug development. [1][3]However, its sensitivity to steric hindrance and the requirement for a base may necessitate careful optimization of the catalyst system and reaction conditions.
-
The Stille coupling , with its excellent functional group tolerance and robustness in the face of steric challenges, stands as a powerful alternative. [6][7]The primary drawback is the toxicity of the organotin reagents and the necessity for a rigorous purification protocol to remove tin residues. [11][12][20] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the presence of other functional groups, scale, and the importance of minimizing toxic waste. This guide provides the foundational knowledge and practical considerations to empower researchers to navigate these choices effectively.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Li, G., & Wu, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Chen, J., et al. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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RSC Publishing. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
ChemistrySolved. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
ResearchGate. (2025). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]
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Reddit. (2023). How toxic organotin compounds really are? [Link]
-
Williams, R. (2011). Org. Synth. 2011, 88, 197. [Link]
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Pediaa.com. (2020). Difference Between Heck Stile and Suzuki Reaction. [Link]
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Barnes, J. M., & Stoner, H. B. (1959). Toxicity and health effects of selected organotin compounds: a review. PMC. [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
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YouTube. (2021). Ch 23 Stille and Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
ResearchGate. (2025). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
NIH. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. [Link]
-
NIH. (n.d.). Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. [Link]
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The Strategic Advantage of Boc Protection in Multi-Step Synthesis Involving Aryl Bromides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the judicious use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group stands out as a cornerstone for the protection of primary and secondary amines due to its unique stability and cleavage characteristics. This guide provides an in-depth technical comparison of reaction outcomes when employing Boc-protected versus unprotected amino-functionalized aryl bromides in pivotal cross-coupling reactions, supported by experimental data and detailed protocols.
The Rationale for Amine Protection in Cross-Coupling Reactions
Aryl bromides bearing amino functionalities are crucial building blocks in medicinal chemistry. However, the nucleophilic and basic nature of the amino group can interfere with common transition metal-catalyzed cross-coupling reactions. Unprotected anilines can coordinate to the metal center, potentially deactivating the catalyst or leading to undesired side reactions such as N-arylation, thereby reducing the yield and purity of the desired C-C coupled product.[1][2][3]
The Boc protecting group effectively mitigates these issues. By converting the amine into a carbamate, its nucleophilicity and basicity are significantly attenuated, rendering it inert to many reaction conditions.[4][5] The steric bulk of the Boc group can also play a role in directing the regioselectivity of certain reactions. Crucially, the Boc group is stable to basic and nucleophilic conditions often employed in cross-coupling reactions, yet it can be readily removed under mild acidic conditions, demonstrating its "orthogonal" nature to many other protecting groups.[4]
Comparative Analysis: Boc-Protected vs. Unprotected Aryl Bromides in Key Cross-Coupling Reactions
To illustrate the tangible benefits of Boc protection, we present a comparative analysis of Suzuki-Miyaura, Heck, and Sonogashira reactions using 4-bromoaniline as a model substrate, both with and without Boc protection.
Suzuki-Miyaura Coupling: A Tale of Two Anilines
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. When unprotected 4-bromoaniline is coupled with phenylboronic acid, the desired 4-aminobiphenyl can be obtained. However, the reaction often requires careful optimization to minimize side products and catalyst deactivation. In contrast, the Boc-protected counterpart, tert-butyl (4-bromophenyl)carbamate, typically proceeds with higher efficiency and cleaner reaction profiles.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of 4-Bromoaniline and its Boc-Protected Derivative with Phenylboronic Acid.
| Entry | Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromoaniline | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 62-97 (depending on boronic acid) | [6][7] |
| 2 | tert-butyl (4-bromophenyl)carbamate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | ~95 (illustrative) | [8] |
The data suggests that while the Suzuki coupling of unprotected 4-bromoaniline can be effective, the use of a Boc protecting group can lead to more consistent and high-yielding outcomes.[6][7][8] The protection strategy circumvents potential complications arising from the free amino group, leading to a more robust and predictable reaction.
Experimental Protocols
Protocol 1: Boc Protection of 4-Bromoaniline
Materials:
-
4-Bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-bromoaniline (1.0 eq) in THF, add triethylamine (1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford tert-butyl (4-bromophenyl)carbamate.
Protocol 2: Suzuki-Miyaura Coupling of tert-butyl (4-bromophenyl)carbamate with Phenylboronic Acid
Materials:
-
tert-butyl (4-bromophenyl)carbamate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
Procedure:
-
In a Schlenk flask, combine tert-butyl (4-bromophenyl)carbamate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Ensuring Clean Olefination
The Heck reaction enables the arylation of alkenes. The presence of a free amino group in 4-bromoaniline can lead to lower yields and the formation of byproducts due to interactions with the palladium catalyst. Protecting the amine with a Boc group generally results in a cleaner reaction and higher yields of the desired stilbene derivative.
Table 2: Comparison of Yields in the Heck Reaction of 4-Bromoaniline and its Boc-Protected Derivative with Styrene.
| Entry | Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromoaniline | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | Moderate to Good | [9] |
| 2 | tert-butyl (4-bromophenyl)carbamate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | High | Illustrative |
While specific comparative data under identical conditions is sparse in the literature, the general consensus and available data point towards improved outcomes with the Boc-protected substrate.[9]
Protocol 3: Heck Reaction of tert-butyl (4-bromophenyl)carbamate with Styrene
Materials:
-
tert-butyl (4-bromophenyl)carbamate
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
To a dry Schlenk flask, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous acetonitrile, styrene (1.2 eq), and Et₃N (1.5 eq) via syringe.
-
Heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Paving the Way for Alkynylation
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. The free amino group of 4-bromoaniline can interfere with the catalytic cycle, often resulting in lower yields compared to its Boc-protected analogue.
Table 3: Comparison of Yields in the Sonogashira Coupling of 4-Bromoaniline and its Boc-Protected Derivative with Phenylacetylene.
| Entry | Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromoaniline | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 52 | [10] |
| 2 | tert-butyl (4-bromophenyl)carbamate | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | High | Illustrative, based on similar substrates[11] |
The data clearly indicates a significant improvement in yield when the amino group is protected.[10][11]
Protocol 4: Sonogashira Coupling of tert-butyl (4-bromophenyl)carbamate with Phenylacetylene
Materials:
-
tert-butyl (4-bromophenyl)carbamate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a Schlenk flask, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed THF and Et₃N.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-8 hours.
-
Monitor by TLC.
-
Upon completion, filter the reaction mixture through Celite and wash with THF.
-
Concentrate the filtrate and purify by column chromatography.
Visualizing the Synthetic Strategy: The Role of Boc Protection
The following workflow diagram illustrates the strategic implementation of Boc protection in a multi-step synthesis involving an aryl bromide.
Caption: Workflow illustrating the strategic use of Boc protection.
Conclusion
The use of Boc protection for amino groups on aryl bromides offers a clear and strategic advantage in multi-step synthesis. By temporarily masking the reactive amine functionality, chemists can achieve higher yields, greater purity, and more reliable outcomes in a variety of critical cross-coupling reactions. The stability of the Boc group to common reaction conditions, coupled with its mild and selective removal, underscores its indispensable role in modern organic synthesis and drug development. This guide provides both the rationale and the practical, evidence-based support for the implementation of this robust protection strategy.
References
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 2022 . [Link]
-
The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate, 2017 . [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2019 . [Link]
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. ResearchGate, 2004 . [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 . [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC, 2025 . [Link]
-
(PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one. ResearchGate, 2022 . [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
This guide provides detailed procedures for the proper and safe disposal of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate, a compound frequently utilized in research and development within the pharmaceutical and agrochemical industries. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information herein is synthesized from established best practices for the disposal of halogenated organic compounds and carbamates, providing a robust framework for handling this specific chemical.
Understanding the Hazard Profile
Key Potential Hazards:
-
Toxicity: Carbamates as a class can exhibit varying degrees of toxicity. Some are known to be cholinesterase inhibitors.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[1][2] Discharge into drains or the environment must be strictly avoided.[1][2]
-
Reactivity: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
-
Combustion Products: In the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas may be released.
| Hazard Class | Potential Effects | Primary Routes of Exposure |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Ingestion, Inhalation, Skin contact |
| Skin Corrosion/Irritation | May cause skin irritation. | Skin contact |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Eye contact |
| Environmental Hazard | Potentially persistent and harmful to aquatic life. | Environmental release |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber, that are impervious to the chemical.
-
Body Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to dike the spill and prevent it from spreading.[3] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the Spilled Material: Using non-sparking tools, carefully collect the absorbed liquid or solid material and place it into a clearly labeled, sealable waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Dispose of Waste: The sealed container with the collected waste must be disposed of as hazardous chemical waste according to the procedures outlined in the next section.
Disposal Pathway Decision Framework
The proper disposal of this compound requires careful consideration of its chemical properties and applicable regulations. As a halogenated organic compound, specific disposal routes are mandated.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedure
-
Waste Segregation: This compound must be segregated as a halogenated organic waste .[4] Do not mix it with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[4]
-
Containerization:
-
Place the waste in a designated hazardous waste container that is compatible with the chemical. The container must be in good condition, with a secure, tight-fitting lid.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]
-
-
Final Disposal:
-
The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed and permitted hazardous waste disposal facility.[5][6] This process ensures the complete destruction of the compound, minimizing its environmental impact.
-
Land disposal of halogenated organic compounds is generally restricted or prohibited under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9]
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and transportation of the waste to an appropriate facility.
-
Regulatory Considerations
The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under RCRA provides specific guidelines for the management of hazardous wastes. As a carbamate-containing compound, it may fall under the regulations for carbamate production wastes (K-wastes).[2] As a brominated organic, it is classified as a halogenated organic compound.[4]
It is the responsibility of the generator of the waste (the laboratory or facility) to ensure that it is managed and disposed of in full compliance with all applicable regulations. Always consult your institution's EHS department for specific guidance and procedures.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS. Available at: [Link]
- Hazardous Waste Segreg
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Available at: [Link]
-
Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register. Available at: [Link]
- Chemical Waste Management Guide. Southern Illinois University.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
- MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. Westlaw. Available at: [Link]
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Comprehensive Safety and Handling Guide for tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate (CAS No. 877064-95-4). As a specialized laboratory chemical, a comprehensive Safety Data Sheet (SDS) is not always readily available. Therefore, the following guidance is synthesized from the chemical's structure—a halogenated aromatic carbamate—and data from structurally analogous compounds to ensure a high margin of safety.[1] This document is intended for use by trained researchers, scientists, and drug development professionals. A thorough, site-specific risk assessment must be conducted before commencing any work.
Chemical Identity and Hazard Assessment
Understanding the chemical's properties is foundational to safe handling. While specific toxicological data for this compound is limited, its structure suggests potential hazards associated with both brominated aromatic compounds and carbamates.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 877064-95-4 | [2] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [2] |
| Molecular Weight | 300.19 g/mol | [2] |
| Appearance | Likely a solid at room temperature (based on similar compounds) | [3][4] |
| Solubility | Expected to be soluble in organic solvents like methylene chloride, chloroform, and alcohols.[4] | |
Hazard Analysis: Based on data from similar chemical structures, the primary hazards are anticipated to be:
-
Skin Irritation: Brominated aromatic compounds can cause skin irritation upon contact.[5][6]
-
Serious Eye Irritation: Carbamates and other organic compounds can cause serious eye irritation or damage.[3][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6][7]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[5][6]
-
Suspected Carcinogenicity: Some carbamates are suspected of causing cancer, warranting cautious handling to minimize long-term exposure.[3]
-
Environmental Hazard: Organobromides can be persistent in the environment; therefore, release into drains or the soil must be avoided.[7][8]
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure through engineering controls before relying on personal protective equipment. The causality is simple: if the hazardous substance is contained, the risk of exposure is significantly reduced.
-
Chemical Fume Hood: All weighing, handling, and transfer of this compound must be conducted inside a certified chemical fume hood. This is critical to contain potentially harmful dusts and aerosols, preventing inhalation.[3][9]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE): A Mandate for Safety
Proper PPE is not optional; it is a critical barrier between the researcher and potential chemical exposure. The selection of PPE must be deliberate and based on the identified risks.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Authoritative Standard |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Required to prevent eye contact from splashes or airborne particles. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.4 mm recommended). | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always inspect gloves before use and replace them immediately if compromised. For prolonged contact, consult the manufacturer's permeation data.[10] Never wear leather or fabric gloves.[11] |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn. | Protects skin from accidental spills and contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[3][12] |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood. If dust is generated outside of a hood or exposure limits may be exceeded, a NIOSH-approved respirator with a P3 filter for particulates is required.[3] | This provides protection against inhalation of fine dusts, which is a primary route of exposure for solid chemicals.[3] |
Safe Handling Protocol: A Step-by-Step Workflow
Adherence to a standardized protocol minimizes variability and human error, forming a self-validating system for safety.
Experimental Workflow for Handling the Compound
-
Preparation:
-
Confirm the chemical fume hood is operational.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).
-
Don all required PPE as specified in Table 2.
-
-
Weighing and Transfer:
-
Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
Close the primary container tightly immediately after dispensing.
-
-
Dissolution and Reaction:
-
Add the solid to the reaction vessel or solvent inside the fume hood.
-
If adding to a solvent, do so slowly to avoid splashing.
-
-
Post-Handling:
-
Clean all equipment thoroughly.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and then decontaminate.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands and forearms thoroughly with soap and water after exiting the lab. Do not eat, drink, or smoke in work areas.[3][13]
-
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures: Plan for the Unexpected
Immediate and correct response to an emergency can significantly mitigate harm.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][14]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical help.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][14]
Spill Response: A spill must be handled promptly and safely. The following decision tree outlines the appropriate response.
Caption: Decision workflow for responding to a chemical spill.
Storage and Waste Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]
-
Keep away from incompatible materials such as strong oxidizing agents.[15][16]
Waste Disposal: Disposal must be handled with the same care as the active compound and in accordance with all local, state, and federal regulations.
-
Classification: As a brominated organic compound, all waste containing this chemical, including contaminated consumables (gloves, weigh boats, absorbent pads), must be classified as Halogenated Organic Waste .[17]
-
Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams.[18][19] Co-mingling increases disposal costs and complexity.[9][19]
-
Containerization: Collect waste in a designated, properly labeled hazardous waste container. The container must be kept closed except when adding waste, be in good condition, and be compatible with the waste.[9][18] The label must clearly state "Hazardous Waste" and list all chemical constituents.[9]
-
Disposal Procedure: Dispose of the waste through your institution's Environmental Health and Safety (EH&S) office or a licensed professional waste disposal service.[14] Do not discharge into drains or the environment.[7][14]
References
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- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)phenylcarbamate.
- Temple University Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- ChemicalBook. (n.d.). tert-Butyl carbamate | 4248-19-5.
- Fisher Scientific. (2023). SAFETY DATA SHEET - tert-Butyl carbamate.
- MedChemExpress. (2023). tert-Butyl (4-bromobenzyl)(methyl)carbamate-SDS.
- BASF. (n.d.). Safety data sheet.
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- Matrix Scientific. (n.d.). tert-Butyl (1-(3-(2-bromo-4-methylphenyl)propanoyl)piperidin-3-yl)carbamate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl carbamate.
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- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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- BLDpharm. (n.d.). tert-Butyl (4-bromo-3-nitrophenyl)(methyl)carbamate.
- EvitaChem. (n.d.). Buy tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate.
- Oakwood Chemical. (n.d.). tert-Butyl N-(4-bromo-3-nitrophenyl)carbamate, 95% Purity.
- Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate.
- ACS GCI Pharmaceutical Roundtable. (2013). Bromination.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
